Staurosporine-Boc
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C33H34N4O5 |
|---|---|
Peso molecular |
566.6 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S,3R,4R,6R)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylcarbamate |
InChI |
InChI=1S/C33H34N4O5/c1-32(2,3)42-31(39)35(5)22-15-23-36-20-13-9-7-11-17(20)25-26-19(16-34-30(26)38)24-18-12-8-10-14-21(18)37(28(24)27(25)36)33(4,41-23)29(22)40-6/h7-14,22-23,29H,15-16H2,1-6H3,(H,34,38)/t22-,23-,29-,33+/m1/s1 |
Clave InChI |
JDZXLEPJWLCESI-IMODAIPLSA-N |
SMILES isomérico |
C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)OC(C)(C)C)OC |
SMILES canónico |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)OC(C)(C)C)OC |
Origen del producto |
United States |
Foundational & Exploratory
Staurosporine's Mechanism of Action in Apoptosis Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Staurosporine, a potent and broad-spectrum protein kinase inhibitor isolated from the bacterium Streptomyces staurosporeus, is a widely utilized tool in cancer research for its ability to induce apoptosis in a diverse range of cell lines. Its mechanism of action, while complex and at times cell-type dependent, primarily involves the inhibition of numerous protein kinases, leading to the activation of both intrinsic and extrinsic apoptotic pathways. This technical guide provides an in-depth exploration of the core mechanisms by which staurosporine triggers programmed cell death, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades.
Core Mechanism: Pan-Kinase Inhibition
Staurosporine's pro-apoptotic activity stems from its ability to bind to the ATP-binding site of a wide array of protein kinases with high affinity, thereby inhibiting their catalytic function.[1] This non-selective inhibition disrupts numerous signaling pathways that are critical for cell survival and proliferation. The abrogation of these survival signals is a key initiating event in staurosporine-induced apoptosis.
Table 1: Inhibitory Potency of Staurosporine Against Various Protein Kinases
| Kinase | IC50 Value |
| Protein Kinase C (PKC) | 0.7 - 3 nM[2] |
| Protein Kinase A (PKA) | 7 nM[2] |
| p60v-src Tyrosine Protein Kinase | 6 nM |
| CaM Kinase II | 20 nM |
| Protein Kinase G (PKG) | 8.5 nM[2] |
Note: IC50 values can vary depending on the specific assay conditions.
Induction of the Intrinsic (Mitochondrial) Apoptotic Pathway
The intrinsic pathway is a major route through which staurosporine induces apoptosis. This pathway converges on the mitochondria, leading to the release of pro-apoptotic factors into the cytoplasm.
Regulation of Bcl-2 Family Proteins
Staurosporine treatment has been shown to modulate the expression and activity of the Bcl-2 family of proteins, which are central regulators of mitochondrial outer membrane permeabilization (MOMP). Specifically, staurosporine can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the activation of pro-apoptotic members such as Bax.[3][4] In Chang liver cells, for instance, a 48-hour exposure to 200 nM staurosporine resulted in a 75% decrease in Bcl-2 and a 50% decrease in Bcl-xL levels.[3] This shift in the balance between pro- and anti-apoptotic Bcl-2 family members is a critical step towards MOMP.
Cytochrome c Release and Apoptosome Formation
The altered balance of Bcl-2 family proteins leads to the formation of pores in the mitochondrial outer membrane, resulting in the release of cytochrome c from the intermembrane space into the cytosol.[3][5][6] In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome.
Caspase-9 and Effector Caspase Activation
The apoptosome serves as a platform for the recruitment and activation of pro-caspase-9, an initiator caspase.[7] Activated caspase-9 then cleaves and activates effector caspases, most notably caspase-3.[7][8][9] Active caspase-3 is responsible for the cleavage of a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[8] Interestingly, some studies suggest that staurosporine can also induce caspase-9 activation independently of Apaf-1 and the apoptosome, highlighting the complexity of its mechanism.[10]
Involvement of the Extrinsic (Death Receptor) Pathway
While the intrinsic pathway is a primary mechanism, staurosporine has also been reported to engage the extrinsic apoptotic pathway in certain cell types, such as P388D1 macrophages.[11][12] This pathway is initiated by the activation of death receptors on the cell surface.
Upregulation of Death Ligands
Staurosporine treatment can lead to an increase in the levels of tumor necrosis factor-alpha (TNF-α).[11] This upregulation can result in an autocrine or paracrine activation of the TNF receptor (TNFR1) on the cell surface.
Caspase-8 Activation
Ligand binding to death receptors triggers the formation of the Death-Inducing Signaling Complex (DISC), which leads to the activation of the initiator caspase, caspase-8.[11] Activated caspase-8 can then directly cleave and activate effector caspases like caspase-3. Additionally, caspase-8 can cleave the Bcl-2 family member Bid into its truncated form, tBid. tBid then translocates to the mitochondria to activate the intrinsic pathway, thus providing a crosstalk between the two pathways.
Caspase-Independent Apoptosis
In some cellular contexts, staurosporine can induce apoptosis through caspase-independent mechanisms.[5][13] This pathway is particularly relevant in cells where caspases are inhibited or deficient. Key features of this pathway include the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, where it causes large-scale DNA fragmentation and chromatin condensation.
Quantitative Data on Staurosporine-Induced Apoptosis
The concentration and duration of staurosporine treatment required to induce apoptosis can vary significantly between cell types.
Table 2: Exemplary Conditions for Staurosporine-Induced Apoptosis
| Cell Line | Staurosporine Concentration | Incubation Time | Observed Effects | Reference |
| Human Corneal Endothelial Cells (HCEC) | 0.2 µM | 3 - 24 hours | Caspase-3 activation, PARP cleavage, DNA condensation | [8] |
| Murine Cortical Neurons | 30 - 100 nM | 24 hours | Neuronal degeneration, chromatin condensation, DNA laddering | [14] |
| Chang Liver Cells | 200 nM | 48 hours | ~50% apoptosis, decreased Bcl-2 and Bcl-xL | [3] |
| Melanoma Cells (IgR3, Mel-RM) | 100 nM - 1 µM | 24 hours | Dose-dependent apoptosis | [5] |
| U-937 (Human Leukemic Cell Line) | 0.5 µM - 1 µM | 18 - 24 hours | Increased early and late apoptosis | |
| HeLa Cells | 1 µM | Up to 4 hours | Glutathione depletion, ROS generation, caspase-3 activation | [15] |
Experimental Protocols
Induction of Apoptosis with Staurosporine
-
Culture cells to the desired confluency.
-
Prepare a stock solution of staurosporine in DMSO (e.g., 1 mM).
-
Dilute the staurosporine stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 0.1 - 1 µM).[1]
-
Replace the existing medium in the cell culture plates with the staurosporine-containing medium.
-
Incubate the cells for the desired period (e.g., 3 - 24 hours) at 37°C in a 5% CO2 incubator.[8]
-
Proceed with downstream assays to assess apoptosis.
Quantification of Apoptosis by Hoechst 33342 and Propidium Iodide Staining
-
After staurosporine treatment, add Hoechst 33342 (final concentration 1 µg/ml) and Propidium Iodide (PI) (final concentration 1 µg/ml) directly to the culture medium.[8]
-
Incubate for 15 minutes at 37°C in the dark.[8]
-
Visualize the cells using a fluorescence microscope.
-
Live cells: Blue, intact nuclei (Hoechst 33342 positive, PI negative).
-
Apoptotic cells: Bright blue, condensed or fragmented nuclei (Hoechst 33342 positive, PI negative or weakly positive).
-
Necrotic cells: Red, intact or swollen nuclei (Hoechst 33342 positive, PI positive).
-
-
Quantify the percentage of apoptotic cells by counting at least 200 cells per condition.
Caspase-3 Activity Assay (Fluorimetric)
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Lyse the cell pellet in a suitable lysis buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.4).[8]
-
Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the cell lysate.
-
-
Fluorimetric Assay:
-
In a 96-well plate, add a defined amount of cell lysate to each well.
-
Add the fluorogenic caspase-3 substrate Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin) to each well.[8][16]
-
Incubate at 37°C, protected from light.
-
Measure the fluorescence at regular intervals using a microplate fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[8][16]
-
The rate of increase in fluorescence is proportional to the caspase-3 activity in the sample.
-
Western Blot Analysis for Cleaved Caspase-3, Cleaved PARP, and Cytochrome c Release
-
Protein Extraction:
-
For total cell lysates (for cleaved caspase-3 and PARP), lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
For cytochrome c release, perform subcellular fractionation to separate the cytosolic and mitochondrial fractions.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies specific for cleaved caspase-3, cleaved PARP, or cytochrome c.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion
Staurosporine induces apoptosis through a multifaceted mechanism that is primarily initiated by its broad-spectrum inhibition of protein kinases. This leads to the activation of the intrinsic mitochondrial pathway, characterized by the modulation of Bcl-2 family proteins, cytochrome c release, and subsequent caspase-9 and -3 activation. In some cellular contexts, the extrinsic pathway and caspase-independent mechanisms also contribute to the apoptotic response. A thorough understanding of these pathways and the experimental methodologies to probe them is crucial for researchers utilizing staurosporine as a tool to investigate the intricate process of programmed cell death and for the development of novel anti-cancer therapeutics.
References
- 1. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Staurosporine-induced apoptosis in Chang liver cells is associated with down-regulation of Bcl-2 and Bcl-XL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterogeneous apoptotic responses of prostate cancer cell lines identify an association between sensitivity to staurosporine-induced apoptosis, expression of Bcl-2 family members, and caspase activation [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Release of cytochrome c into the extracellular space contributes to neuronal apoptosis induced by staurosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caspase activation pathways induced by staurosporine and low potassium: role of caspase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Staurosporine-induced apoptosis in cardiomyocytes: A potential role of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Triggering of a novel intrinsic apoptosis pathway by the kinase inhibitor staurosporine: activation of caspase-9 in the absence of Apaf-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Staurosporine-induced apoptosis in P388D1 macrophages involves both extrinsic and intrinsic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Staurosporine-induced neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Role of Glutathione Depletion and Reactive Oxygen Species Generation on Caspase-3 Activation: A Study With the Kinase Inhibitor Staurosporine [frontiersin.org]
- 16. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
Staurosporine: A Comprehensive Technical Guide on its Chemical Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Staurosporine, a natural product isolated from the bacterium Streptomyces staurosporeus, is a pioneering molecule in the field of kinase inhibition.[1] Its potent, albeit non-selective, inhibitory action against a wide array of protein kinases has established it as an indispensable tool in cell biology and a foundational scaffold for the development of more targeted therapeutics. This technical guide provides an in-depth exploration of the chemical structure of Staurosporine, its mechanism of action, and its profound effects on cellular signaling pathways, particularly apoptosis. Detailed experimental protocols for its application in research are also presented, alongside quantitative data on its inhibitory activity.
Chemical Structure of Staurosporine
Staurosporine is an indolocarbazole alkaloid characterized by a unique and rigid bis-indole structure.[1] This core structure is fundamental to its biological activity, enabling it to interact with the ATP-binding pocket of protein kinases.
Core Structure and Functional Groups
The chemical structure of Staurosporine was elucidated by X-ray crystallography.[1] It belongs to the indolo(2,3-a)pyrrole(3,4-c)carbazole class of compounds and is non-halogenated.[1] The core is a planar, aromatic system derived from two L-tryptophan units.[2][3] A key feature is a sugar moiety, derived from glucose, which is uniquely linked to both indole nitrogen atoms of the indolocarbazole core.[2][3] The aglycone of Staurosporine, lacking the sugar component, is known as K252c.[1]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₈H₂₆N₄O₃ | [4][5] |
| Molecular Weight | 466.54 g/mol | [4][5] |
| IUPAC Name | (9S,10R,11R,13R)-2,3,10,11,12,13-Hexahydro-10-methoxy-9-methyl-11-(methylamino)-9,13-epoxy-1H,9H-diindolo[1,2,3-gh:3',2',1'-lm]pyrrolo[3,4-j][1][6]benzodiazonin-1-one | [1] |
| CAS Number | 62996-74-1 | [4][5] |
| Solubility | Soluble in DMSO and DMF | |
| Appearance | Pale yellow lyophilized powder |
Mechanism of Action: Protein Kinase Inhibition
Staurosporine's primary biological function is the potent inhibition of a broad spectrum of protein kinases.[1] It acts as a prototypical ATP-competitive inhibitor, binding with high affinity to the ATP-binding site on the kinase domain. This binding is more favorable than that of ATP itself, thus preventing the phosphorylation of substrate proteins and disrupting downstream signaling cascades.[1] The promiscuity of Staurosporine is attributed to its interaction with conserved structural features within the kinase ATP-binding pocket.
ATP-Competitive Inhibition Model
The following diagram illustrates the competitive inhibition mechanism of Staurosporine.
Quantitative Analysis of Kinase Inhibition
Staurosporine exhibits potent inhibitory activity against a wide range of protein kinases, with IC50 values typically in the low nanomolar range.
| Kinase | IC50 (nM) |
| Protein Kinase C (PKC) | 3 |
| p60v-src Tyrosine Protein Kinase | 6 |
| Protein Kinase A (PKA) | 7 |
| CaM Kinase II | 20 |
| c-Fgr | 2 |
| Phosphorylase Kinase | 3 |
| PKCα | 58 |
| PKCγ | 49 |
| PKCη | 4 |
| PKCδ | 20 |
| PKCε | 73 |
| PKCζ | 1086 |
Note: IC50 values can vary depending on the assay conditions.
Signaling Pathways Modulated by Staurosporine
The broad-spectrum kinase inhibitory activity of Staurosporine leads to the modulation of numerous signaling pathways, with the induction of apoptosis being one of the most significant and widely studied outcomes.
Induction of Apoptosis
Staurosporine is a classical inducer of the intrinsic (mitochondrial) pathway of apoptosis in a multitude of cell types. This process involves both caspase-dependent and, in some cases, caspase-independent mechanisms. The pathway is often initiated by the inhibition of pro-survival kinases, leading to the activation of pro-apoptotic Bcl-2 family members.
Hippo Signaling Pathway
Recent studies have indicated that Staurosporine can also modulate the Hippo signaling pathway, a critical regulator of organ size and cell proliferation. Staurosporine promotes the phosphorylation of LATS1/2 kinases, which in turn phosphorylate and inactivate the transcriptional co-activator YAP, leading to its cytoplasmic retention and the suppression of its target genes.
Experimental Protocols
In Vitro Protein Kinase C (PKC) Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of Staurosporine on PKC activity using a radioactive assay.
Materials:
-
Assay Dilution Buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 1 mM sodium orthovanadate, 1 mM DTT, 1 mM CaCl₂)
-
Purified Protein Kinase C (PKC)
-
PKC substrate (e.g., histone H1 or a specific peptide substrate)
-
Lipid activator (e.g., phosphatidylserine and diacylglycerol)
-
Staurosporine stock solution (in DMSO)
-
[γ-³²P]ATP
-
75 mM MgCl₂
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the assay dilution buffer, PKC enzyme, substrate, and lipid activator.
-
Add varying concentrations of Staurosporine (or DMSO as a vehicle control) to the reaction tubes.
-
Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 30°C.
-
Initiate the kinase reaction by adding the [γ-³²P]ATP/MgCl₂ mixture.
-
Incubate for a defined period (e.g., 10-20 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper squares multiple times in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone and allow the papers to dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition of kinase activity at each Staurosporine concentration relative to the vehicle control.
Induction of Apoptosis in Cell Culture
This protocol provides a general guideline for inducing apoptosis in cultured cells using Staurosporine.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Staurosporine stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide, TUNEL assay, or caspase activity assay)
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency.
-
Prepare a working solution of Staurosporine in complete culture medium at the desired final concentration (typically ranging from 0.1 to 1 µM).
-
Remove the existing medium from the cells and replace it with the Staurosporine-containing medium. Include a vehicle control (DMSO) at the same final concentration as the Staurosporine-treated samples.
-
Incubate the cells for a time period determined by the specific cell line and experimental goals (typically between 3 and 24 hours).
-
Harvest the cells by trypsinization or scraping, depending on the cell type.
-
Wash the cells with PBS.
-
Proceed with the chosen apoptosis detection method according to the manufacturer's instructions to quantify the extent of apoptosis.
Conclusion
Staurosporine remains a cornerstone in kinase research due to its potent and broad-spectrum inhibitory activity. Its well-defined chemical structure has served as a template for the rational design of more selective and clinically relevant kinase inhibitors. The ability of Staurosporine to robustly induce apoptosis has also made it an invaluable tool for dissecting the complex signaling networks that govern programmed cell death. The information and protocols provided in this guide are intended to support researchers in leveraging the unique properties of Staurosporine to advance our understanding of cellular signaling and to facilitate the development of novel therapeutic strategies.
References
- 1. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Staurosporine-induced apoptosis in cardiomyocytes: A potential role of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spatiotemporal activation of caspase-dependent and -independent pathways in staurosporine-induced apoptosis of p53wt and p53mt human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Staurosporine-induced apoptosis in Chang liver cells is associated with down-regulation of Bcl-2 and Bcl-XL - PubMed [pubmed.ncbi.nlm.nih.gov]
Staurosporine: A Comprehensive Technical Guide to a Non-Selective Protein Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Staurosporine, a natural alkaloid originally isolated from the bacterium Streptomyces staurosporeus, is a potent and broad-spectrum inhibitor of protein kinases. Its ability to bind to the ATP-binding site of a vast array of kinases with high affinity has made it an invaluable tool in cell biology research for studying phosphorylation-dependent signaling pathways. However, this lack of selectivity is also its major limitation for therapeutic applications. This technical guide provides an in-depth overview of staurosporine, including its mechanism of action, inhibitory profile against a wide range of kinases, its effects on cellular signaling pathways, and detailed experimental protocols for its use in research.
Mechanism of Action: ATP-Competitive Inhibition
Staurosporine exerts its inhibitory effect by competing with adenosine triphosphate (ATP) for the binding site on protein kinases.[1][2][3] The indolocarbazole structure of staurosporine mimics the purine ring of ATP, allowing it to fit into the highly conserved ATP-binding pocket of most kinases.[4][5] This competitive inhibition prevents the transfer of the gamma-phosphate from ATP to the serine, threonine, or tyrosine residues of substrate proteins, thereby blocking their phosphorylation and downstream signaling. The high affinity of staurosporine for the kinase domain is attributed to its ability to form favorable interactions within the ATP-binding cleft.[5]
Kinase Inhibitory Profile
Staurosporine is renowned for its promiscuity, inhibiting a wide range of protein kinases with high potency, typically in the low nanomolar range.[2] This broad-spectrum activity makes it a powerful tool for general kinase inhibition studies but limits its use as a specific inhibitor. The half-maximal inhibitory concentration (IC50) values of staurosporine against a selection of protein kinases are summarized in the table below.
| Kinase Family | Kinase | IC50 (nM) |
| Serine/Threonine Kinases | ||
| Protein Kinase C (PKC) | 0.7 - 3 | |
| - PKCα | 2 - 58 | |
| - PKCβ | 65 | |
| - PKCγ | 5 - 49 | |
| - PKCδ | 20 - 325 | |
| - PKCε | 73 - 160 | |
| Protein Kinase A (PKA) | 7 - 15 | |
| Protein Kinase G (PKG) | 8.5 - 18 | |
| CaM Kinase II | 20 | |
| Myosin Light Chain Kinase (MLCK) | 1.3 - 21 | |
| S6 Kinase | 5 | |
| Phosphorylase Kinase | 3 | |
| Tyrosine Kinases | ||
| p60v-src | 6 | |
| c-Fgr | 2 | |
| Lyn | 20 | |
| Syk | 16 | |
| Other Kinases | ||
| cdc2 | 9 |
Note: IC50 values can vary depending on the assay conditions, substrate, and ATP concentration.[1][6][7][8]
Effects on Cellular Signaling Pathways
The non-selective inhibition of protein kinases by staurosporine has profound effects on numerous cellular signaling pathways, with the most prominent being the induction of apoptosis.
Induction of Apoptosis
Staurosporine is a widely used and potent inducer of apoptosis in a variety of cell lines.[9][10][11] It can trigger both caspase-dependent and caspase-independent apoptotic pathways.[9] In many cell types, staurosporine treatment leads to the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), resulting in the cleavage of key cellular substrates like poly (ADP-ribose) polymerase (PARP).[10][11]
The signaling cascade leading to staurosporine-induced apoptosis is complex and can involve the inhibition of pro-survival pathways. For instance, staurosporine has been shown to suppress the activity of the PI3K/Akt and MAPK/Erk signaling pathways, which are critical for cell survival and proliferation.[12]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition mechanisms of staurosporine and H7 to cAMP-dependent protein kinase through docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Indolocarbazole Alkaloids Structurally and Functionally Akin to Staurosporine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staurosporine, an indolocarbazole alkaloid first isolated from the bacterium Streptomyces staurosporeus in 1977, is a potent, broad-spectrum inhibitor of protein kinases.[1][2] Its discovery and subsequent characterization as a nanomolar inhibitor of a wide array of kinases have paved the way for the development of numerous kinase inhibitors as therapeutic agents, particularly in oncology.[2] The core structure of staurosporine, an indolo[2,3-a]carbazole aglycone with a sugar moiety, serves as a scaffold for a large family of related natural products and synthetic derivatives with diverse biological activities.[1][3][4] This technical guide provides an in-depth overview of key indolocarbazole alkaloids that are structurally and functionally similar to staurosporine, with a focus on their quantitative biological data, the experimental protocols used for their characterization, and the signaling pathways they modulate.
Core Indolocarbazole Alkaloids and Their Derivatives
Several indolocarbazole alkaloids share the core structure of staurosporine and exhibit potent biological activities. These include naturally occurring compounds and their semi-synthetic derivatives, which have been developed to improve selectivity and therapeutic efficacy.
UCN-01 (7-hydroxystaurosporine)
UCN-01 is a synthetic derivative of staurosporine with notable antitumor activity.[5] It functions as a multi-targeted kinase inhibitor, affecting several key signaling pathways involved in cell cycle regulation and survival.[5][6]
Midostaurin (PKC412)
Midostaurin, also known as N-benzoylstaurosporine, is another prominent staurosporine analogue.[7] It is a multi-targeted kinase inhibitor that has been approved for the treatment of acute myeloid leukemia (AML) with FLT3 mutations and advanced systemic mastocytosis.[8][9]
K-252a
K-252a is a naturally occurring indolocarbazole alkaloid that, like staurosporine, exhibits potent inhibition of a variety of protein kinases.[10][11] It is often used as a research tool to investigate the roles of different kinases in cellular processes.
Rebeccamycin and its Analogues (e.g., AT2433)
Rebeccamycin is a microbial metabolite with an indolo[2,3-a]carbazole framework.[12] Unlike staurosporine and its direct analogues, which are potent kinase inhibitors, rebeccamycin and many of its derivatives primarily act as topoisomerase I inhibitors.[12][13][14] However, some analogues have been shown to inhibit kinases as well.[12] AT2433 is a group of related compounds that are structurally similar to rebeccamycin.[15][16]
Quantitative Biological Data
The following tables summarize the inhibitory activities of selected indolocarbazole alkaloids against various protein kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.
| Compound | Kinase | IC50 (nM) | Reference |
| Staurosporine | PKC | ~1 | |
| PKA | 7 | [11] | |
| CDK1 | 3 | [6] | |
| CDK2 | 6 | [6] | |
| FLT3 | 5 | [17] | |
| c-Kit | 10 | [17] | |
| UCN-01 | PKC | 30 | [6] |
| PDK1 | 6 | [6] | |
| Chk1 | 7 | [6] | |
| CDK1 | 300-600 | [6] | |
| CDK2 | 300-600 | [6] | |
| Midostaurin | PKCα | 100 | [18] |
| FLT3 | <100 | [8] | |
| c-Kit | <100 | [8] | |
| VEGFR2 | <100 | [18] | |
| PDGFR | <100 | [18] | |
| K-252a | PKC | 470 | [11] |
| PKA | 140 | [11] | |
| CaMKII | 270 | [11] | |
| TrkA | 3 | [19] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments commonly used to characterize indolocarbazole alkaloids.
Kinase Inhibition Assay
Objective: To determine the in vitro potency of a compound against a specific protein kinase.
Methodology:
-
Reagents and Materials: Purified recombinant kinase, substrate peptide or protein, ATP (adenosine triphosphate), inhibitor compound, assay buffer, detection reagent (e.g., ADP-Glo™, Z'-LYTE™).
-
Procedure: a. Prepare serial dilutions of the inhibitor compound in the assay buffer. b. In a microplate, add the kinase, the substrate, and the inhibitor at various concentrations. c. Initiate the kinase reaction by adding a fixed concentration of ATP. d. Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format. For example, in the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence-based reaction. f. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. g. Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cell Viability/Cytotoxicity Assay
Objective: To assess the effect of a compound on the viability and proliferation of cancer cells.
Methodology:
-
Reagents and Materials: Cancer cell line of interest, cell culture medium, fetal bovine serum (FBS), antibiotics, inhibitor compound, viability reagent (e.g., MTT, resazurin, CellTiter-Glo®).
-
Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the inhibitor compound. Include a vehicle control (e.g., DMSO). c. Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2. d. Add the viability reagent to each well and incubate according to the manufacturer's instructions. e. Measure the signal (absorbance or luminescence) using a plate reader. f. Calculate the percentage of cell viability relative to the vehicle control. g. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Cell Cycle Analysis
Objective: To determine the effect of a compound on the distribution of cells in different phases of the cell cycle.
Methodology:
-
Reagents and Materials: Cancer cell line, cell culture medium, inhibitor compound, phosphate-buffered saline (PBS), ethanol, RNase A, propidium iodide (PI).
-
Procedure: a. Treat the cells with the inhibitor compound at a specific concentration for a defined time. b. Harvest the cells by trypsinization and wash them with PBS. c. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight. d. Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. e. Incubate the cells in the dark at room temperature for 30 minutes. f. Analyze the DNA content of the cells using a flow cytometer. g. The resulting DNA histogram can be used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Mechanisms of Action
Indolocarbazole alkaloids exert their biological effects by targeting multiple signaling pathways that are often dysregulated in cancer. The following diagrams, generated using Graphviz, illustrate the key pathways affected by these compounds.
Figure 1: General signaling pathways inhibited by Staurosporine and its analogs.
This diagram illustrates how staurosporine and its analogues, such as UCN-01 and Midostaurin, inhibit multiple nodes in key signaling pathways. By targeting receptor tyrosine kinases (RTKs) like FLT3 and c-Kit, as well as downstream effectors like PI3K/Akt and PKC, these compounds can block signals that promote cell proliferation and survival.[5][8][18] Furthermore, their inhibition of cyclin-dependent kinases (CDKs) and checkpoint kinases like Chk1 leads to cell cycle arrest and can induce apoptosis.[5][6][20]
Figure 2: Mechanism of action of Rebeccamycin and its topoisomerase I-inhibiting analogs.
This diagram shows the mechanism by which Rebeccamycin and its analogues, such as AT2433, act as topoisomerase I poisons.[12][13][14] These compounds intercalate into DNA and stabilize the covalent complex formed between topoisomerase I and DNA, preventing the re-ligation of the DNA strand.[13] This leads to the accumulation of DNA single-strand breaks, which can be converted to lethal double-strand breaks upon collision with the replication fork, ultimately triggering cell death.
Conclusion
The indolocarbazole alkaloids, with staurosporine as their progenitor, represent a rich source of biologically active compounds with significant therapeutic potential. Their ability to inhibit a broad range of protein kinases has made them invaluable tools in cancer research and has led to the development of clinically approved drugs like Midostaurin. While the lack of specificity of early compounds like staurosporine limited their therapeutic use, ongoing research continues to generate novel analogues with improved selectivity and efficacy.[1][10] The detailed understanding of their mechanisms of action, supported by robust quantitative data and well-defined experimental protocols, is crucial for the continued development of this important class of molecules in the field of drug discovery.
References
- 1. Staurosporine Analogs Via C–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical biology of natural indolocarbazole products: 30 years since the discovery of staurosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combinatorial biosynthesis of antitumor indolocarbazole compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis of biologically active indolocarbazole natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00096E [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Staurosporine analogues - pharmacological toys or useful antitumour agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. ashpublications.org [ashpublications.org]
- 10. K252a and staurosporine microbial alkaloid toxins as prototype of neurotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Rebeccamycin analogues as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Rebeccamycin - Wikipedia [en.wikipedia.org]
- 15. AT2433-A1, AT2433-A2, AT2433-B1, and AT2433-B2 novel antitumor antibiotic compounds produced by Actinomadura melliaura. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. Phase IIB Trial of Oral Midostaurin (PKC412), the FMS-Like Tyrosine Kinase 3 Receptor (FLT3) and Multi-Targeted Kinase Inhibitor, in Patients With Acute Myeloid Leukemia and High-Risk Myelodysplastic Syndrome With Either Wild-Type or Mutated FLT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. go.drugbank.com [go.drugbank.com]
- 19. researchgate.net [researchgate.net]
- 20. UCN-01 (7-hydroxystaurosporine) inhibits the growth of human breast cancer xenografts through disruption of signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Staurosporine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of staurosporine, a potent microbial alkaloid with significant applications in cell biology and as a precursor for drug development. This document details the enzymatic pathway, the genetic basis of its production, and available quantitative data. Furthermore, it offers insights into the experimental methodologies employed to elucidate this complex biosynthetic route.
Introduction to Staurosporine
Staurosporine is a natural product first isolated from the bacterium Streptomyces staurosporeus. It belongs to the indolocarbazole class of alkaloids and is renowned for its potent, albeit non-selective, inhibition of a wide range of protein kinases by competing with ATP for its binding site. This property has made staurosporine an invaluable tool in cell biology for studying signal transduction pathways and inducing apoptosis. While its lack of specificity has limited its direct therapeutic use, it has served as a crucial lead compound in the development of more selective protein kinase inhibitors for cancer therapy. The biosynthesis of staurosporine is a complex process involving the condensation of two L-tryptophan molecules to form the aglycone core, followed by glycosylation and methylation steps.
The Staurosporine Biosynthetic Pathway
The biosynthesis of staurosporine is orchestrated by a dedicated gene cluster, which has been identified and characterized. The pathway can be broadly divided into three main stages: 1) formation of the indolocarbazole aglycone, 2) synthesis of the sugar moiety, and 3) glycosylation and subsequent modifications.
Formation of the Staurosporine Aglycone (K252c)
The initial steps of the pathway involve the conversion of L-tryptophan into the characteristic indolocarbazole core.
-
Oxidative Deamination of L-Tryptophan: The pathway is initiated by the FAD-dependent L-amino acid oxidase, StaO , which converts L-tryptophan into indole-3-pyruvic acid imine.
-
Dimerization and Cyclization: The imine intermediate is then acted upon by StaD (chromopyrrolic acid synthase) to form chromopyrrolic acid.
-
Oxidative C-C Bond Formation: The cytochrome P450 enzyme, StaP , catalyzes an aryl-aryl coupling reaction to form the indolocarbazole scaffold.
-
Decarboxylation: Finally, the FAD-dependent monooxygenase, StaC , facilitates the decarboxylation to yield the staurosporine aglycone, also known as K252c.
Biosynthesis of the Sugar Moiety (TDP-L-ristosamine)
A dedicated set of enzymes is responsible for the synthesis of the deoxysugar, TDP-L-ristosamine, from glucose-1-phosphate.
-
StaA (glucose-1-phosphate thymidylyltransferase) and StaB (TDP-D-glucose 4,6-dehydratase) initiate the process.
-
A series of enzymes including StaE , StaJ , StaI , and StaK are responsible for subsequent modification steps, including epimerization, dehydration, aminotransfer, and reduction, to produce TDP-L-ristosamine.
Glycosylation and Final Modifications
The final steps of staurosporine biosynthesis involve the attachment and modification of the sugar moiety.
-
N-Glycosylation: The glycosyltransferase StaG attaches TDP-L-ristosamine to one of the indole nitrogens of the staurosporine aglycone, forming an intermediate known as holyrine A.
-
Second C-N Bond Formation: The cytochrome P450 enzyme StaN catalyzes the formation of a second bond between the sugar and the other indole nitrogen, creating a rigid, cyclic structure. This results in the formation of O-demethyl-N-demethyl-staurosporine.
-
Methylations: The final maturation steps are carried out by two S-adenosyl-L-methionine (SAM)-dependent methyltransferases. StaMA methylates the sugar's amino group, and StaMB methylates a hydroxyl group on the sugar, yielding the final product, staurosporine.
Quantitative Data
Detailed kinetic characterization of all the individual enzymes in the staurosporine biosynthetic pathway is not extensively available in the literature. However, studies on precursor incorporation have provided some quantitative insights.
| Precursor | Incorporation Efficiency | Reference |
| L-[indole-2-¹⁴C]Tryptophan | High | [1] |
| L-[benzene ring-U-¹⁴C]Tryptophan | High | [1] |
Table 1: Precursor Incorporation into Staurosporine.
Experimental Protocols
Heterologous Expression of the Staurosporine Biosynthetic Gene Cluster
This protocol describes the general steps for the heterologous expression of the staurosporine gene cluster in a suitable Streptomyces host, based on published methodologies.
4.1.1. Vector Construction
-
Gene Cluster Isolation: The complete staurosporine biosynthetic gene cluster (approximately 20 kb) is isolated from the genomic DNA of the producing organism, Streptomyces sp. TP-A0274.
-
Cloning into Expression Vector: The isolated gene cluster is cloned into a suitable Streptomyces expression vector, such as pTOYAMAcos. This is typically achieved through standard restriction digestion and ligation techniques.
-
Verification: The integrity and orientation of the cloned gene cluster are verified by restriction analysis and DNA sequencing.
4.1.2. Transformation of Streptomyces lividans
-
Protoplast Preparation: Prepare protoplasts of the host strain, Streptomyces lividans, by treating the mycelia with lysozyme.
-
Transformation: Introduce the recombinant expression vector into the prepared protoplasts using a polyethylene glycol (PEG)-mediated transformation method.
-
Selection: Plate the transformed protoplasts on a regeneration medium containing an appropriate antibiotic for selection of transformants carrying the expression vector.
4.1.3. Fermentation and Product Analysis
-
Cultivation: Inoculate the recombinant Streptomyces lividans strain into a suitable production medium.
-
Extraction: After a suitable incubation period, extract the culture broth and mycelia with an organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the crude extract for the presence of staurosporine and its intermediates using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
General Protocol for in vitro Enzymatic Assays
The following provides a generalized framework for the in vitro characterization of the biosynthetic enzymes. Specific conditions would need to be optimized for each enzyme.
4.2.1. Enzyme Expression and Purification
-
Gene Cloning: Clone the gene encoding the enzyme of interest into a suitable E. coli expression vector (e.g., pET series) with an affinity tag (e.g., His-tag).
-
Protein Expression: Transform the expression vector into an appropriate E. coli strain (e.g., BL21(DE3)) and induce protein expression with IPTG.
-
Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
4.2.2. Enzymatic Assay
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, the purified enzyme, the substrate, and any required co-factors (e.g., FAD, SAM, NADPH).
-
Incubation: Incubate the reaction at an optimal temperature for a defined period.
-
Quenching: Stop the reaction by adding a quenching agent (e.g., acid or organic solvent).
-
Analysis: Analyze the reaction mixture for the formation of the product using HPLC, LC-MS, or a spectrophotometric method.
4.2.3. Kinetic Analysis
-
Vary the concentration of one substrate while keeping the others constant.
-
Measure the initial reaction rates at each substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).
Visualizations
Caption: The biosynthetic pathway of staurosporine.
References
The Core of Kinase Inhibition: A Technical Guide to Staurosporine's ATP-Competitive Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Staurosporine, a natural product isolated from the bacterium Streptomyces staurosporeus, stands as a prototypical ATP-competitive kinase inhibitor.[1] Its potent, broad-spectrum inhibitory activity has made it an indispensable tool in kinase research and a foundational scaffold for the development of more selective kinase-targeted therapeutics.[2][3] This technical guide delves into the core mechanism of Staurosporine's action, presenting quantitative data on its inhibitory profile, detailed experimental protocols for its study, and visual representations of its impact on cellular signaling.
Mechanism of Action: Competitive Inhibition at the ATP-Binding Site
The primary mechanism by which Staurosporine exerts its potent inhibitory effect is through direct competition with adenosine triphosphate (ATP) for binding to the kinase active site.[1][4][5] This site, a highly conserved region among kinases, is responsible for binding the phosphate-donating ATP molecule. Staurosporine's high affinity for this pocket physically occludes ATP, thereby preventing the phosphotransfer reaction that is the fundamental function of a kinase.[1][6] The promiscuity of Staurosporine arises from its ability to recognize conserved structural features within the ATP-binding pockets of a vast array of kinases.[1][7]
The structural basis for Staurosporine's tight binding has been elucidated through X-ray crystallography, revealing that the extended aromatic plane of the inhibitor interacts extensively with the adenine binding site, while the sugar moiety occupies the ribose binding pocket.[2] The lactam ring of the indolocarbazole core forms crucial hydrogen bonds with the backbone amides in the hinge region of the kinase, a key interaction for anchoring the inhibitor.[8]
Quantitative Inhibition Profile of Staurosporine
Staurosporine exhibits potent inhibitory activity against a wide range of protein kinases, with IC50 and Ki values often in the low nanomolar range. This broad-spectrum activity makes it a powerful tool for general kinase inhibition studies but limits its therapeutic potential due to a lack of selectivity.[1][2]
Table 1: IC50 Values of Staurosporine Against Various Kinases
| Kinase | IC50 (nM) |
| Protein Kinase C (PKC) | 0.7 - 3 |
| Protein Kinase A (PKA) | 7 - 15 |
| p60v-src Tyrosine Protein Kinase | 6 |
| CaM Kinase II | 20 |
| Protein Kinase G (PKG) | 8.5 |
| Phosphorylase Kinase | 3 |
| c-Fgr | 2 |
| Myosin Light Chain Kinase (MLCK) | 1.3 (Ki) |
| cdc2 | 9 |
| Lyn | 20 |
| Syk | 16 |
Data compiled from multiple sources.[5][9][10][11][12]
Table 2: Ki Values of Staurosporine for Select Kinases
| Kinase | Ki (nM) |
| Protein Kinase A (PKA) | 7.0 |
| Protein Kinase G (PKG) | 8.5 |
| Myosin Light Chain Kinase (MLCK) | 1.3 |
Data compiled from Thermo Fisher Scientific.[12]
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of Staurosporine against a specific kinase in a cell-free system.
Materials:
-
Purified kinase
-
Kinase-specific substrate peptide
-
Staurosporine solution (in DMSO)
-
Assay buffer (e.g., 20mM MOPS, pH 7.2, 25mM β-glycerophosphate, 1mM sodium orthovanadate, 1mM DTT, 1mM CaCl2)[13]
-
[γ-32P]ATP
-
ATP solution
-
Magnesium chloride (MgCl2)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation counter and cocktail
Procedure:
-
Prepare a reaction mixture containing the assay buffer, the kinase-specific substrate peptide, and the purified kinase.
-
Add varying concentrations of Staurosporine (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding a mixture of [γ-32P]ATP, ATP, and MgCl2.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10 minutes).[13]
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper squares multiple times with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.[13]
-
Perform a final wash with acetone.[13]
-
Transfer the paper squares to scintillation vials, add scintillation cocktail, and quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each Staurosporine concentration and determine the IC50 value.
Staurosporine-Induced Apoptosis in Cell Culture
This protocol outlines a general method for inducing apoptosis in mammalian cell lines using Staurosporine.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Staurosporine stock solution (1 mg/ml in DMSO)
-
Phosphate-buffered saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide staining, Caspase-3/7 activity assay)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed the cells in appropriate culture vessels and allow them to adhere and reach a desired confluency (e.g., 70-80%).[14]
-
Prepare a working solution of Staurosporine in complete cell culture medium at the desired final concentration (typically 10 nM to 1 µM).[14][15]
-
Remove the existing medium from the cells and replace it with the Staurosporine-containing medium. Include a vehicle control (DMSO) group.
-
Incubate the cells for a time period known to induce apoptosis in the specific cell line (can range from 3 to 24 hours).[15][16]
-
Harvest the cells by trypsinization or scraping.
-
Wash the cells with cold PBS.
-
Stain the cells for apoptosis markers according to the manufacturer's instructions of the chosen apoptosis detection kit.
-
Analyze the stained cells using a flow cytometer or fluorescence microscope to quantify the percentage of apoptotic cells.
Visualization of Staurosporine's Impact
ATP-Competitive Inhibition Workflow
The following diagram illustrates the workflow for determining the ATP-competitive inhibition of a kinase by Staurosporine.
Staurosporine's Effect on the Hippo Signaling Pathway
Staurosporine has been shown to impact the Hippo signaling pathway, a critical regulator of cell growth and organ size.[17] It induces the phosphorylation of the core kinases MST1/2 and LATS1/2, leading to the phosphorylation and cytoplasmic retention of YAP, a key downstream effector. This prevents YAP from entering the nucleus and promoting the transcription of pro-growth genes.[17]
Staurosporine-Induced Apoptosis Pathway
Staurosporine is a well-established inducer of apoptosis, primarily through the intrinsic or mitochondrial pathway.[10][18] This process involves the activation of caspase cascades, leading to programmed cell death.
Conclusion
Staurosporine remains a cornerstone in kinase research due to its potent, ATP-competitive mechanism of inhibition across a broad spectrum of kinases. While its lack of selectivity has hindered its clinical application, it continues to be an invaluable tool for elucidating the roles of kinases in complex cellular processes and for validating novel kinase targets. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers utilizing Staurosporine to probe the intricate world of cellular signaling.
References
- 1. Staurosporine - Wikipedia [en.wikipedia.org]
- 2. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. selleckchem.com [selleckchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. igg-light-chain-variable-region.com [igg-light-chain-variable-region.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Molecular mechanism of staurosporine-induced apoptosis in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Staurosporine in Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staurosporine, a potent alkaloid originally isolated from the bacterium Streptomyces staurosporeus, is a broad-spectrum protein kinase inhibitor. Its ability to inhibit a wide range of kinases gives it significant biological activity, most notably the induction of cell cycle arrest and apoptosis in a variety of cell lines. This technical guide provides an in-depth exploration of the mechanisms by which staurosporine mediates cell cycle arrest, presents quantitative data on its effects, details relevant experimental protocols, and visualizes the key signaling pathways involved.
Staurosporine's primary mechanism of action is the competitive inhibition of the ATP-binding site of protein kinases, thereby preventing the phosphorylation of their target substrates. This non-selective inhibition affects numerous kinases, including protein kinase C (PKC), cyclin-dependent kinases (CDKs), and various tyrosine kinases. The cellular response to staurosporine is dose-dependent, with lower concentrations typically inducing cell cycle arrest and higher concentrations leading to apoptosis.[1][2][3][4][5][6][7][8][9] Understanding the nuances of staurosporine-induced cell cycle arrest is crucial for its application as a research tool and for the development of more selective kinase inhibitors for therapeutic use.
Mechanism of Staurosporine-Induced Cell Cycle Arrest
Staurosporine's ability to halt cell cycle progression stems from its inhibition of key regulatory kinases, primarily the cyclin-dependent kinases (CDKs). CDKs, in complex with their cyclin partners, are the master regulators of the cell cycle, driving the transitions between different phases. Staurosporine has been shown to induce arrest at both the G1 and G2/M checkpoints, depending on the cell type and the concentration of the compound used.[2][3][4][5][6][8][9]
G1 Phase Arrest
At lower concentrations, staurosporine often causes cells to arrest in the G1 phase of the cell cycle.[2][3][4][6][9] This arrest is primarily mediated through the inhibition of G1-associated CDKs, such as CDK2, CDK4, and CDK6. The inhibition of these kinases prevents the phosphorylation of the retinoblastoma protein (pRb).[2][7] Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry.
Furthermore, staurosporine treatment has been shown to increase the levels of CDK inhibitors (CKIs), such as p21Waf1/Cip1 and p27Kip1.[4][10][11] These proteins bind to and inactivate cyclin-CDK complexes, further contributing to the G1 arrest. The induction of G1 arrest by staurosporine can be dependent on a functional pRb protein.[7]
G2/M Phase Arrest
At higher concentrations, staurosporine predominantly induces a G2/M phase arrest.[1][5][8][9][11][12][13][14] This is largely due to the inhibition of CDK1 (also known as CDC2), the key kinase that drives entry into mitosis. Inhibition of CDK1/Cyclin B1 activity prevents the necessary phosphorylation of substrates required for mitotic events, such as chromosome condensation and nuclear envelope breakdown. Staurosporine's effect on the G2/M checkpoint can also involve the modulation of other signaling pathways, including the PI3K/Akt and MAPK/Erk pathways, which can influence the expression and activity of G2/M regulatory proteins.[1]
Quantitative Data on Staurosporine-Induced Cell Cycle Arrest
The following tables summarize the quantitative effects of staurosporine on cell cycle distribution in various cell lines, as reported in the literature.
Table 1: Effect of Staurosporine on Cell Cycle Distribution in Human Gastric Cancer Cell Lines [11]
| Cell Line | Staurosporine Concentration (ng/mL) | Treatment Time (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| MGC803 | 0 (Control) | 24 | 65.4 | 23.8 | 10.8 |
| 40 | 24 | 45.2 | 28.9 | 25.9 | |
| 60 | 24 | 39.8 | 30.1 | 30.1 | |
| 100 | 24 | 35.6 | 31.2 | 33.2 | |
| SGC7901 | 0 (Control) | 24 | 68.2 | 21.5 | 10.3 |
| 40 | 24 | 48.7 | 26.8 | 24.5 | |
| 60 | 24 | 42.1 | 28.3 | 29.6 | |
| 100 | 24 | 38.9 | 29.5 | 31.6 |
Table 2: Effect of Staurosporine on Cell Cycle Distribution in Human Leukemic U937 Cells [12]
| Staurosporine Concentration (µM) | Treatment Time (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| 0 (Control) | 18 | Data Not Provided | Data Not Provided | Data Not Provided |
| 0.5 | 18 | Decreased | Data Not Provided | Increased |
| 0 (Control) | 24 | Data Not Provided | Data Not Provided | Data Not Provided |
| 1 | 24 | Decreased | Data Not Provided | Increased |
Note: The referenced study[12] indicated a significant decrease in the G0/G1 phase and a concomitant increase in the G2/M phase population but did not provide specific percentages in a tabular format.
Table 3: Effect of Staurosporine on Cell Cycle Distribution in N2a Cells [5]
| Treatment | % Cells in G1 | % Cells in G2/M | Relative G2/G1 Ratio |
| Control | 25.3 ± 0.5 | 25.4 ± 0.7 | 1.0 |
| 0.5 µM Staurosporine (14h) | 12.1 ± 0.4 | 44.5 ± 0.9 | 3.68 |
Signaling Pathways and Experimental Workflows
Staurosporine-Induced G1 Arrest Signaling Pathway
Caption: Staurosporine induces G1 arrest by inhibiting CDK4/6 and CDK2, preventing pRb phosphorylation.
Staurosporine-Induced G2/M Arrest Signaling Pathway
Caption: Staurosporine causes G2/M arrest primarily by inhibiting the CDK1/Cyclin B complex.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing staurosporine's effect on cell cycle distribution via flow cytometry.
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining
This protocol is adapted from standard procedures for analyzing DNA content.[2][15][16][17]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to the desired confluency and treat with staurosporine at various concentrations and for different time points. Include an untreated control.
-
Harvesting: For adherent cells, wash with PBS and detach using trypsin-EDTA. For suspension cells, collect by centrifugation. Count the cells to ensure approximately 1 x 106 cells per sample.
-
Washing: Wash the cells once with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate on ice for at least 30 minutes or store at -20°C for later analysis.
-
Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS and centrifuge again. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate laser and filter settings for PI detection (e.g., excitation at 488 nm, emission at >600 nm).
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis of Cell Cycle Proteins
This protocol provides a general procedure for detecting changes in the expression of cell cycle-related proteins following staurosporine treatment.[18][19][20][21]
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2X)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-p21, anti-p27, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After staurosporine treatment, wash cells with cold PBS and lyse them on ice using lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with an equal volume of 2X Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., Actin or GAPDH).
In Vitro Kinase Assay for CDK Activity
This protocol outlines a general method to measure the activity of specific CDKs from cell lysates after staurosporine treatment.[3][10][22][23][24][25][26]
Materials:
-
Cell lysis buffer (non-denaturing)
-
Protein A/G agarose beads
-
Antibody against the CDK of interest (e.g., anti-CDK2)
-
Kinase assay buffer
-
Histone H1 (as a substrate)
-
[γ-32P]ATP or a non-radioactive ATP analog and corresponding detection reagents
-
Scintillation counter or appropriate detection system
Procedure:
-
Immunoprecipitation: Lyse staurosporine-treated and control cells in a non-denaturing lysis buffer. Incubate the clarified lysates with an antibody specific for the CDK of interest (e.g., CDK2) and then with Protein A/G agarose beads to pull down the CDK-cyclin complexes.
-
Washing: Wash the immunoprecipitated beads several times with lysis buffer and then with kinase assay buffer to remove non-specific proteins.
-
Kinase Reaction: Resuspend the beads in kinase assay buffer containing Histone H1 and [γ-32P]ATP (or a non-radioactive alternative).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes).
-
Stopping the Reaction: Stop the reaction by adding Laemmli sample buffer and boiling the samples.
-
Analysis: Separate the reaction products by SDS-PAGE. If using [γ-32P]ATP, expose the gel to a phosphor screen or autoradiography film to detect the phosphorylated Histone H1. If using a non-radioactive method, proceed with the appropriate detection steps (e.g., Western blot with a phospho-specific antibody).
-
Quantification: Quantify the amount of phosphorylated substrate to determine the kinase activity.
Conclusion
Staurosporine serves as a powerful tool for studying the intricate mechanisms of cell cycle control. Its ability to induce cell cycle arrest at both the G1 and G2/M checkpoints, primarily through the inhibition of cyclin-dependent kinases, has been instrumental in elucidating the roles of these key regulatory proteins. This guide provides a comprehensive overview of the molecular pathways affected by staurosporine, presents quantitative data on its effects, and offers detailed protocols for key experimental analyses. For researchers and drug development professionals, a thorough understanding of staurosporine's impact on cell cycle progression is essential for its effective use in research and for the development of novel, more targeted cancer therapies.
References
- 1. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. 4.6. In Vitro CDK2/Cyclin A2 and c-Met Activity [bio-protocol.org]
- 4. Both low and high concentrations of staurosporine induce G1 arrest through down-regulation of cyclin E and cdk2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Staurosporine is chemoprotective by inducing G1 arrest in a Chk1- and pRb-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Uncoupling of the order of the S and M phases: effects of staurosporine on human cell cycle kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Staurosporine inhibits the proliferation, alters the cell cycle distribution and induces apoptosis in HT-29 human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Staurosporine-induced apoptosis is independent of p16 and p21 and achieved via arrest at G2/M and at G1 in U251MG human glioma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. Effect of staurosporine on cycle human gastric cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction of apoptosis by staurosporine involves the inhibition of expression of the major cell cycle proteins at the G(2)/m checkpoint accompanied by alterations in Erk and Akt kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Staurosporine modulates radiosensitivity and radiation-induced apoptosis in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Staurosporine induces apoptosis in human papillomavirus positive oral cancer cells at G2/M phase by disrupting mitochondrial membrane potential and modulation of cell cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 18. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. blog.cellsignal.com [blog.cellsignal.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. tools.thermofisher.com [tools.thermofisher.com]
- 23. promega.com [promega.com]
- 24. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 25. researchgate.net [researchgate.net]
- 26. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
Staurosporine's Potent Inhibition of Protein Kinase Families: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staurosporine, a natural product isolated from the bacterium Streptomyces staurosporeus, is a potent and broad-spectrum inhibitor of protein kinases. Its ability to bind to the ATP-binding site of a vast array of kinases has made it an invaluable tool in cell biology research to elucidate signaling pathways and a foundational scaffold for the development of more selective kinase inhibitors for therapeutic use. This technical guide provides an in-depth overview of staurosporine's effects on various protein kinase families, presenting quantitative inhibitory data, detailed experimental protocols for assessing kinase inhibition, and visualizations of key affected signaling pathways.
Mechanism of Action
Staurosporine functions primarily as an ATP-competitive inhibitor. The planar indolocarbazole ring system of staurosporine mimics the adenine ring of ATP, allowing it to fit into the ATP-binding pocket of protein kinases. This binding prevents the transfer of the gamma-phosphate from ATP to the substrate protein, thereby inhibiting the kinase's catalytic activity. While highly potent, staurosporine exhibits a lack of selectivity, binding to the majority of kinases with nanomolar affinity.[1][2]
Quantitative Inhibitory Profile of Staurosporine
The following tables summarize the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) of staurosporine against a wide range of human protein kinases, organized by their respective families. This data highlights the broad-spectrum nature of staurosporine's inhibitory activity.
Table 1: AGC Kinase Family
| Kinase | Gene Symbol | IC50/Kd (nM) | Reference |
| Protein Kinase A | PRKACA | 7 - 15 | [3][4][5] |
| Protein Kinase Cα | PRKCA | 0.7 - 3 | [3][4][6] |
| Protein Kinase G | PRKG1 | 8.5 | [6] |
| p70 S6 Kinase | RPS6KB1 | 5 | [4] |
| Rho-associated coiled-coil containing protein kinase 1 | ROCK1 | 0.3 | [7] |
| Rho-associated coiled-coil containing protein kinase 2 | ROCK2 | 0.2 | [7] |
Table 2: CAMK Kinase Family
| Kinase | Gene Symbol | IC50/Kd (nM) | Reference |
| CaM Kinase II | CAMK2A | 20 | [3][4] |
| CaM Kinase Kinase 1 | CAMKK1 | 0.0 | [7] |
| CaM Kinase Kinase 2 | CAMKK2 | 0.2 | [7] |
| Mitogen-activated protein kinase (MAPK/ERK1) | MAPK1 | Micromolar range | [1][8] |
| p38 MAPK | MAPK14 | - | [9][10] |
Table 3: CK1 and CMGC Kinase Families
| Kinase Family | Kinase | Gene Symbol | IC50/Kd (nM) | Reference | | :--- | :--- | :--- | :--- | | CK1 | Casein Kinase 1 | CSNK1 | >5,000 |[11] | | CMGC | Cyclin-dependent kinase 2 | CDK2 | - |[12] | | CMGC | Glycogen synthase kinase 3 | GSK3 | - | - |
Table 4: STE and TK Kinase Families
| Kinase Family | Kinase | Gene Symbol | IC50/Kd (nM) | Reference | | :--- | :--- | :--- | :--- | | STE | STE20-like kinase | SLK | 0.0 |[7] | | STE | Serine/threonine-protein kinase 10 | STK10 | 0.0 |[7] | | TK | p60v-src Tyrosine Protein Kinase | SRC | 6 |[3] | | TK | c-Fgr | FGR | 2 |[5] | | TK | FLT3 | FLT3 | 0.2 |[7] | | TK | Epidermal growth factor receptor | EGFR | 0.3 |[7] |
Table 5: TKL Kinase Family
| Kinase | Gene Symbol | IC50/Kd (nM) | Reference |
| Raf-1 | RAF1 | - | [13] |
| Mixed lineage kinase domain-like | MLKL | - | [13] |
Experimental Protocols
Accurate determination of kinase inhibition is crucial for drug discovery and development. Below are detailed methodologies for two common in vitro kinase assay formats.
Radiometric Filter Binding Assay (Gold Standard)
This method directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP onto a substrate peptide or protein.
Materials:
-
Purified active kinase
-
Specific substrate peptide or protein
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Staurosporine (or other test inhibitor) dissolved in DMSO
-
P81 phosphocellulose filter paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare the kinase reaction mixture containing kinase buffer, purified kinase, and substrate.
-
Inhibitor Addition: Add staurosporine or the test compound at various concentrations. Include a DMSO vehicle control.
-
Initiation of Reaction: Start the reaction by adding [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Termination and Spotting: Stop the reaction by adding a solution like phosphoric acid. Spot a portion of the reaction mixture onto the P81 phosphocellulose filter paper.
-
Washing: Wash the filter paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the dried filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each staurosporine concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3][14][15][16]
ADP-Glo™ Luminescent Kinase Assay (Non-Radioactive)
This homogeneous, high-throughput assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Purified active kinase
-
Substrate
-
ATP
-
Kinase reaction buffer
-
Staurosporine (or other test inhibitor) in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
White, opaque multi-well plates
-
Luminometer
Procedure:
-
Kinase Reaction: In a white multi-well plate, set up the kinase reaction with the kinase, substrate, and ATP in the kinase reaction buffer. Include wells for a "no kinase" control.
-
Inhibitor Addition: Add serial dilutions of staurosporine or the test compound to the appropriate wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for the desired reaction time (e.g., 60 minutes).
-
Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate at room temperature for 30-60 minutes.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (from the "no kinase" control). Calculate the percent inhibition for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.[17][18][19][20][21]
Signaling Pathways and Logical Relationships
Staurosporine's broad-spectrum kinase inhibition leads to profound effects on cellular signaling, most notably inducing apoptosis and cell cycle arrest.
Staurosporine-Induced Apoptosis
Staurosporine is a classic inducer of the intrinsic (mitochondrial) pathway of apoptosis. By inhibiting pro-survival kinases, it can lead to the activation of pro-apoptotic Bcl-2 family members, mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent caspase activation.[19]
Caption: Staurosporine-induced intrinsic apoptosis pathway.
Staurosporine's Effect on the Cell Cycle
Staurosporine can induce cell cycle arrest at both the G1/S and G2/M checkpoints, primarily through the inhibition of cyclin-dependent kinases (CDKs).[11][18][20][22][23]
Caption: Staurosporine-induced cell cycle arrest.
Experimental Workflow for Kinase Inhibition Assay
The following diagram illustrates a typical workflow for determining the IC50 of an inhibitor against a target kinase.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
Staurosporine remains a cornerstone in kinase research due to its potent, broad-spectrum inhibitory activity. This guide provides a comprehensive resource for understanding its effects across various protein kinase families, offering quantitative data for comparative analysis and detailed protocols for experimental validation. The visualized signaling pathways and experimental workflow serve as practical tools for researchers investigating kinase-driven cellular processes and for professionals in the early stages of drug discovery and development. While its lack of selectivity precludes its direct therapeutic use, staurosporine continues to be an indispensable compound for unraveling the complexities of the human kinome.
References
- 1. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis and differentiation induced by staurosporine in granulosa tumor cells is coupled with activation of JNK and suppression of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of a common pathway of apoptosis by staurosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. guidetopharmacology.org [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. Staurosporine Induces Platelet Apoptosis Through p38 Mitogen-Activated Protein Kinase Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Involvement of p38 MAPK and ERK/MAPK pathways in staurosporine-induced production of macrophage inflammatory protein-2 in rat peritoneal neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of the Raf kinase inhibitor TAK‐632 and its analogues as potent inhibitors of necroptosis by targeting RIPK1 and RIPK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. researchgate.net [researchgate.net]
- 16. revvity.com [revvity.com]
- 17. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 18. promega.com [promega.com]
- 19. ulab360.com [ulab360.com]
- 20. worldwide.promega.com [worldwide.promega.com]
- 21. carnabio.com [carnabio.com]
- 22. ar.iiarjournals.org [ar.iiarjournals.org]
- 23. giffordbioscience.com [giffordbioscience.com]
The Strategic Application of Boc-Protection in the Synthesis of Staurosporine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indolocarbazole alkaloid Staurosporine and its derivatives represent a critical class of molecules in biomedical research and drug development, primarily due to their potent and broad-spectrum kinase inhibitory activity. The synthesis of novel Staurosporine analogs is a key strategy for developing more selective and effective therapeutic agents. A crucial aspect of these synthetic endeavors is the strategic use of protecting groups to mask reactive sites and guide reactions to the desired positions on the complex Staurosporine core. Among these, the tert-butyloxycarbonyl (Boc) group is a vital tool for the protection of the indole nitrogen atoms within the indolocarbazole scaffold.
This technical guide provides a comprehensive overview of the role and application of Boc-protection in the synthesis of Staurosporine derivatives. It includes detailed experimental protocols, quantitative data summaries, and visualizations to facilitate a deeper understanding for researchers in the field.
The Role of Boc-Protection in Modifying the Staurosporine Core
The Staurosporine molecule contains two indole nitrogen atoms within its rigid pentacyclic core. These nitrogens possess nucleophilic character and can interfere with various synthetic transformations intended for other parts of the molecule, such as the sugar moiety or the aromatic rings. The introduction of a Boc protecting group onto one or both of these nitrogens offers several advantages:
-
Masking Nucleophilicity: The Boc group effectively shields the indole nitrogen, preventing it from participating in undesired side reactions.
-
Directing Substitution: By protecting the indole nitrogens, subsequent reactions, such as halogenation or lithiation, can be directed to other positions on the indolocarbazole ring system with greater selectivity.
-
Improving Solubility: The bulky and lipophilic nature of the Boc group can enhance the solubility of Staurosporine intermediates in organic solvents, facilitating purification and handling.
-
Facile Removal: The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), allowing for the deprotection of the indole nitrogen at a later stage of the synthesis without affecting other acid-labile groups if conditions are carefully controlled.
Quantitative Data Summary
The following tables summarize quantitative data for representative Boc-protection and deprotection reactions on indolocarbazole scaffolds, based on general procedures and findings in the literature. It is important to note that specific yields and reaction times can vary depending on the exact substrate and reaction conditions.
Table 1: Boc-Protection of Indolocarbazole Nitrogen
| Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| (Boc)₂O, DMAP (cat.) | Dichloromethane (DCM) | Room Temperature | 2 - 12 | 85 - 95 |
| (Boc)₂O, Et₃N | Tetrahydrofuran (THF) | Room Temperature | 4 - 16 | 80 - 90 |
| (Boc)₂O | Acetonitrile (MeCN) | Reflux | 1 - 4 | 75 - 85 |
Table 2: Deprotection of N-Boc-Indolocarbazole
| Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to Room Temperature | 0.5 - 2 | >95 |
| HCl (4M in Dioxane) | Dioxane | Room Temperature | 1 - 4 | >95 |
| Formic Acid | - | Room Temperature | 2 - 6 | 90 - 95 |
Experimental Protocols
The following are detailed, representative methodologies for the Boc-protection and deprotection of an indolocarbazole core, such as the Staurosporine aglycone (staurosporinone).
Protocol 1: Boc-Protection of Staurosporinone
Materials:
-
Staurosporinone
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of staurosporinone (1 equivalent) in anhydrous DCM, add DMAP (0.1 equivalents).
-
To this stirred solution, add di-tert-butyl dicarbonate (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the N-Boc-staurosporinone.
Protocol 2: Deprotection of N-Boc-Staurosporinone
Materials:
-
N-Boc-staurosporinone
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-staurosporinone (1 equivalent) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected staurosporinone.
Visualizations
Chemical Transformation Workflow
The following diagram illustrates the general workflow for the Boc-protection and deprotection of an indolocarbazole core.
Synthetic Strategy Experimental Workflow
This diagram outlines a logical workflow for the synthesis of a Staurosporine derivative utilizing Boc-protection.
Signaling Pathway: Staurosporine Inhibition of PKC and Induction of Apoptosis
Staurosporine is a potent, albeit non-selective, inhibitor of a wide range of protein kinases, including Protein Kinase C (PKC). By inhibiting PKC, Staurosporine can disrupt numerous cellular signaling pathways. Furthermore, Staurosporine is a well-known inducer of apoptosis, primarily through the intrinsic pathway. The diagram below illustrates these two key biological activities of Staurosporine.
Staurosporine: A Technical Guide to its Chemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical properties, solubility, and biological activity of staurosporine, a potent but non-selective protein kinase inhibitor. The information is intended for use in research and drug development settings.
Chemical and Physical Properties
Staurosporine is a natural product, an alkaloid originally isolated from the bacterium Streptomyces staurosporeus.[1] It belongs to the indolocarbazole family of compounds.[1] The key physicochemical properties are summarized below.
| Property | Value | References |
| Molecular Formula | C₂₈H₂₆N₄O₃ | [2][3][4][5] |
| Molecular Weight | 466.5 g/mol | [2][5][6][7] |
| Appearance | Off-white to pale yellow/grayish-green powder | [4][8][9] |
| Melting Point | Decomposes between 237-291°C | [8][10][11] |
| Purity | >98% by HPLC | [4] |
Storage and Stability:
-
Solid Form: The lyophilized powder is stable for at least two years when stored at 2-8°C, kept dry, and protected from light.[4][9][10]
-
In Solution: When dissolved in DMSO (e.g., at 1 mg/mL), staurosporine is stable for at least three months at 2-8°C or when stored in aliquots at -20°C.[7] To prevent loss of potency, solutions should be used within three months, and repeated freeze-thaw cycles should be avoided.[5][7]
Solubility
Staurosporine's solubility is a critical factor for its use in experimental settings. It is highly soluble in organic solvents like DMSO and DMF but insoluble in aqueous solutions.
| Solvent | Solubility | References |
| Dimethyl Sulfoxide (DMSO) | 20 - 50 mg/mL (approx. 43 - 107 mM) | [5][6][7][10] |
| Dimethylformamide (DMF) | 20 - 25 mg/mL | [7] |
| Ethanol | Slightly soluble to 2 mg/mL; some sources report as insoluble | [5][6][8][12] |
| Methanol | Slightly soluble to 2 mg/mL | [4][8][10] |
| Water | Insoluble | [6][8][10] |
| Chloroform | Slightly soluble | [4][10] |
| Ethyl Acetate | Soluble to slightly soluble | [4][10] |
| Acetonitrile | Soluble to at least 1 mg/mL | [10] |
| Pyridine | Soluble |
Mechanism of Action and Signaling Pathways
Staurosporine is a prototypical ATP-competitive kinase inhibitor, meaning it binds to the ATP-binding site of a wide range of protein kinases with high affinity, thereby preventing the phosphorylation of substrate proteins.[1][13] This broad-spectrum inhibition disrupts numerous signaling pathways involved in cell growth, proliferation, and survival.[13][14]
Its potent inhibitory effects make it a widely used tool for inducing apoptosis (programmed cell death) in a multitude of cell lines.[14][15] Staurosporine triggers apoptosis through at least two distinct intracellular pathways:
-
The Classical Mitochondrial Pathway : This involves the release of cytochrome c from mitochondria and the formation of the apoptosome.[6][16]
-
A Novel Intrinsic Pathway : This pathway is characterized by the activation of caspase-9 in a manner that is independent of Apaf-1 and the apoptosome, offering a potential mechanism to overcome certain types of drug resistance in cancer cells.[6][16]
References
- 1. Staurosporine - Wikipedia [en.wikipedia.org]
- 2. Staurosporine | C28H26N4O3 | CID 44259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor [stressmarq.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 6. selleckchem.com [selleckchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Staurosporine - LKT Labs [lktlabs.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chemigran.com [chemigran.com]
- 12. biotium.com [biotium.com]
- 13. youtube.com [youtube.com]
- 14. nbinno.com [nbinno.com]
- 15. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 16. Triggering of a novel intrinsic apoptosis pathway by the kinase inhibitor staurosporine: activation of caspase-9 in the absence of Apaf-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early-Stage Research Applications of Staurosporine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staurosporine, an indolocarbazole alkaloid originally isolated from the bacterium Streptomyces staurosporeus, is a pivotal tool in cellular and molecular biology research.[1] Renowned for its potent, albeit non-selective, inhibitory activity against a wide array of protein kinases, Staurosporine has become an indispensable compound for investigating fundamental cellular processes.[1][2] Its primary utility lies in its ability to competitively inhibit the ATP-binding site of numerous kinases, making it a powerful agent for studying signal transduction pathways, inducing cell cycle arrest, and triggering apoptosis.[3][4] While its lack of specificity precludes its direct clinical use, this broad-spectrum activity is precisely what makes it an excellent tool for initial, exploratory research to determine if kinase activity is central to a biological process.[2] This guide details the core early-stage research applications of Staurosporine, providing structured data, experimental protocols, and pathway visualizations.
Core Mechanism of Action: Broad-Spectrum Kinase Inhibition
Staurosporine exerts its biological effects by acting as a potent, ATP-competitive inhibitor of a vast range of protein kinases.[5] The planar indolocarbazole structure of Staurosporine has a high affinity for the ATP-binding pocket within the catalytic domain of kinases.[4] By occupying this site, it prevents the binding of ATP, thereby blocking the phosphorylation of substrate proteins and effectively halting the downstream signaling cascade. This broad inhibitory profile is a key characteristic, with IC50 values in the low nanomolar range for many kinases.[5][6]
Key Research Applications
Probing Signaling Pathways
Due to its ability to inhibit a multitude of kinases, Staurosporine is frequently used as a first-pass tool to investigate whether a cellular process is dependent on protein phosphorylation. By observing the effect of Staurosporine treatment, researchers can quickly surmise if a kinase-mediated signaling cascade is involved, justifying further investigation with more specific inhibitors.
Data Presentation: Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Staurosporine against a selection of common protein kinases, illustrating its potency and broad-spectrum nature.
| Kinase Family | Specific Kinase | IC50 (nM) | Reference |
| Serine/Threonine Kinases | Protein Kinase C (PKC) α | 2 | [6] |
| Protein Kinase C (PKC) γ | 5 | [6] | |
| Protein Kinase A (PKA) | 7 - 15 | [6] | |
| cGMP-dependent Protein Kinase (PKG) | 8.5 - 18 | [6] | |
| Calcium/Calmodulin-dependent Kinase II (CaMKII) | 20 | [6] | |
| Ribosomal S6 Kinase (S6K) | 5 | [6] | |
| Myosin Light Chain Kinase (MLCK) | 21 | [6] | |
| Cyclin-dependent Kinase 2 (CDK2) | 9 | [6][7] | |
| Tyrosine Kinases | p60v-src | 6 | [6] |
| Lyn | 2 | [6] | |
| c-Fgr | 20 | [6] | |
| Syk | 16 | [6] | |
| Receptor Tyrosine Kinases | PDGF Receptor | 80 (in A31 cells) | [3] |
| c-Kit | 300 (in Mo-7e cells) | [3] | |
| VEGF Receptor (KDR) | 1000 (in CHO-KDR cells) | [3] |
Induction of Apoptosis
Staurosporine is one of the most well-characterized and reliable chemical inducers of apoptosis in a wide range of cell types.[1][8] It primarily activates the intrinsic (mitochondrial) pathway of apoptosis. This involves the activation of Bax, a reduction in the mitochondrial membrane potential (ΔΨm), and the subsequent release of cytochrome c.[9] This triggers the activation of initiator caspase-9, which in turn activates executioner caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[10] Staurosporine can also induce apoptosis through caspase-independent mechanisms, which may involve the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus.[9][11]
References
- 1. nbinno.com [nbinno.com]
- 2. Staurosporine: new lease of life for parent compound of today's novel and highly successful anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glycoprotein-b-485-492.com [glycoprotein-b-485-492.com]
- 4. researchgate.net [researchgate.net]
- 5. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2 [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Staurosporine's Impact on Cellular Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Staurosporine, a natural alkaloid isolated from Streptomyces staurosporeus, is a potent and broad-spectrum inhibitor of protein kinases.[1] Its ability to bind to the ATP-binding site of a wide range of kinases makes it an invaluable tool in cell biology research and a foundational compound in the development of more selective kinase inhibitors.[1] This technical guide provides a comprehensive overview of staurosporine's mechanism of action and its profound impact on key cellular signaling pathways, including the Protein Kinase C (PKC), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-Kinase (PI3K)/Akt pathways. Detailed experimental protocols and quantitative data are presented to aid researchers in utilizing staurosporine effectively in their studies.
Introduction: The Pan-Kinase Inhibitor
Staurosporine's notoriety stems from its non-selective nature, inhibiting a vast array of protein kinases with high affinity.[1] This broad-spectrum activity, while a limitation for therapeutic applications due to high toxicity, is precisely what makes it a powerful research tool for dissecting complex signaling networks.[1] By globally inhibiting kinase activity, staurosporine can be used to induce cellular effects such as cell cycle arrest and apoptosis, providing insights into the fundamental roles of protein phosphorylation in cellular regulation.[2][3]
Mechanism of Action
Staurosporine functions as an ATP-competitive inhibitor, binding to the conserved ATP-binding pocket of protein kinases.[1] This binding prevents the transfer of a phosphate group from ATP to the kinase's substrate, thereby inhibiting its enzymatic activity.[1] Kinetic studies have revealed that for some kinases, like Protein Kinase C (PKC), staurosporine exhibits a mixed inhibition mechanism.[4]
Impact on Core Cellular Signaling Pathways
Protein Kinase C (PKC) Pathway
Staurosporine is exceptionally potent against PKC isoforms, with IC50 values in the low nanomolar range.[2][5] The PKC family of serine/threonine kinases plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, and apoptosis. Staurosporine's inhibition of PKC can lead to the prevention of phorbol ester-mediated cellular responses.[6]
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including gene expression, cell proliferation, and apoptosis. Staurosporine has been shown to induce the phosphorylation and activation of specific MAPKs, such as ERK and p38, in certain cell types.[7] However, in other contexts, inhibitors of the MAPK pathway can block staurosporine-induced effects, suggesting a complex interplay.[7][8] For instance, in granulosa tumor cells, staurosporine suppresses p38 MAPK phosphorylation while activating JNK.[9] In platelets, staurosporine-induced apoptosis is mediated through the p38 MAPK pathway.[10][11]
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway
The PI3K/Akt pathway is a central signaling node for cell survival, growth, and proliferation. Staurosporine has been demonstrated to inhibit this pathway, leading to decreased cell viability and induction of apoptosis.[12] In HepG2 cancer cells, staurosporine suppresses the PI3K/Akt signaling pathway through Omi/HtrA2-mediated degradation of PDK1.[12] However, in other cell lines, lower concentrations of staurosporine did not affect Akt phosphorylation, indicating a context-dependent effect.[3]
Quantitative Data: Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of staurosporine against a variety of protein kinases, highlighting its broad-spectrum activity.
| Kinase Family | Specific Kinase | IC50 (nM) | Reference(s) |
| Serine/Threonine Kinases | Protein Kinase C (PKC) | 0.7 - 5 | [2][5] |
| PKCα | 2 - 58 | [5][13] | |
| PKCγ | 5 | [5] | |
| PKCη | 4 | [5] | |
| Protein Kinase A (PKA) | 7 - 15 | [2][5][14] | |
| Protein Kinase G (PKG) | 8.5 - 18 | [2][5][14] | |
| CaM Kinase II | 20 | [2][5][15] | |
| Myosin Light Chain Kinase (MLCK) | 1.3 - 21 | [2][5][13] | |
| S6 Kinase | 5 | [5] | |
| Tyrosine Kinases | p60v-src | 6 | [5][15] |
| Lyn | 20 | [5] | |
| c-Fgr | 2 | [5] | |
| Syk | 16 | [5] | |
| Cell Cycle Kinases | cdc2 | 9 | [5] |
Experimental Protocols
General Cell Culture and Staurosporine Treatment
Materials:
-
Cell line of interest (e.g., Jurkat, U937, HepG2)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Staurosporine (lyophilized powder)[2]
-
Dimethyl sulfoxide (DMSO)[2]
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells at a desired density in a culture plate or flask and allow them to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.[16]
-
Staurosporine Preparation: Prepare a stock solution of staurosporine (e.g., 1 mM) in DMSO.[2] Further dilute the stock solution in culture medium to achieve the desired final concentrations. It is crucial to protect the staurosporine solution from light.[2]
-
Treatment: Remove the old medium from the cells and add the medium containing the desired concentration of staurosporine. A typical concentration range for inducing apoptosis is 0.2-1 µM.[2][17] For kinase inhibition studies, lower concentrations in the nanomolar range may be used.[2]
-
Incubation: Incubate the cells with staurosporine for the desired period. The incubation time can range from a few hours to 48 hours, depending on the cell type and the endpoint being measured.[17][18]
-
Harvesting: After incubation, harvest the cells for downstream analysis.
Western Blotting for Phospho-Protein Analysis
Objective: To analyze the phosphorylation status of key signaling proteins (e.g., ERK, Akt) following staurosporine treatment.
Materials:
-
Staurosporine-treated and control cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors[19]
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[20]
-
Primary antibodies (e.g., anti-phospho-ERK, anti-phospho-Akt, and total protein antibodies)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After staurosporine treatment, wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer containing protease and phosphatase inhibitors.[21]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.[20]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[19]
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of staurosporine on cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
Staurosporine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]
-
DMSO[18]
-
96-well plate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with a range of staurosporine concentrations for a specific time period (e.g., 24 or 48 hours).[16]
-
MTT Addition: Add MTT solution to each well (e.g., 10 µL per 100 µL of medium) and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[18]
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[22]
In Vitro Kinase Assay
Objective: To directly measure the inhibitory effect of staurosporine on a specific kinase.
Materials:
-
Purified kinase
-
Kinase-specific substrate (e.g., histone H1 for PKC)
-
[γ-³²P]ATP
-
Staurosporine at various concentrations
-
Kinase reaction buffer
-
Phosphocellulose paper or other separation method
-
Scintillation counter
Procedure:
-
Reaction Setup: Set up the kinase reaction in a microcentrifuge tube containing the kinase reaction buffer, purified kinase, and the specific substrate.
-
Staurosporine Addition: Add varying concentrations of staurosporine to the reaction tubes. Include a control with no inhibitor.
-
Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific time.
-
Stop Reaction and Separation: Stop the reaction and spot the mixture onto phosphocellulose paper to separate the phosphorylated substrate from the free [γ-³²P]ATP.
-
Quantification: Wash the paper to remove unincorporated ATP and measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each staurosporine concentration and determine the IC50 value.
Conclusion
Staurosporine remains an indispensable tool for cell signaling research. Its ability to potently inhibit a wide range of kinases provides a powerful method for probing the roles of protein phosphorylation in virtually all aspects of cell biology. While its lack of specificity precludes its direct therapeutic use, it has served as a crucial lead compound in the development of more targeted kinase inhibitors for various diseases. The data and protocols presented in this guide are intended to facilitate the effective use of staurosporine as a research reagent, enabling further discoveries in the complex world of cellular signaling.
References
- 1. google.com [google.com]
- 2. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 3. Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities | Anticancer Research [ar.iiarjournals.org]
- 4. Kinetic analysis of protein kinase C inhibition by staurosporine: evidence that inhibition entails inhibitor binding at a conserved region of the catalytic domain but not competition with substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Staurosporine inhibits protein kinase C and prevents phorbol ester-mediated leukotriene D4 receptor desensitization in RBL-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Involvement of p38 MAPK and ERK/MAPK pathways in staurosporine-induced production of macrophage inflammatory protein-2 in rat peritoneal neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis and differentiation induced by staurosporine in granulosa tumor cells is coupled with activation of JNK and suppression of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Staurosporine Induces Platelet Apoptosis Through p38 Mitogen-Activated Protein Kinase Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Staurosporine Induces Platelet Apoptosis Through p38 Mitogen-Activated Protein Kinase Signaling Pathway. | Sigma-Aldrich [sigmaaldrich.com]
- 12. Staurosporine suppresses survival of HepG2 cancer cells through Omi/HtrA2-mediated inhibition of PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. rndsystems.com [rndsystems.com]
- 16. Cell Viability Assay with Staurosporine-treated Jurkat Cells [protocols.io]
- 17. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 18. Staurosporine-induced apoptosis and hydrogen peroxide-induced necrosis in two human breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. bio-rad.com [bio-rad.com]
- 22. Effect of Staurosporine in the Morphology and Viability of Cerebellar Astrocytes: Role of Reactive Oxygen Species and NADPH Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Induction of Apoptosis in Cell Culture with Staurosporine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Staurosporine is a potent, broad-spectrum protein kinase inhibitor that is widely used as a reliable and effective tool to induce apoptosis, or programmed cell death, in a variety of cell lines.[1][2][3][4] Its ability to trigger the apoptotic cascade makes it an invaluable positive control in studies of cell death and a benchmark for evaluating the efficacy of novel therapeutic agents.[5] These application notes provide detailed protocols for inducing apoptosis with Staurosporine, methods for its detection, and an overview of the underlying signaling pathways.
Data Presentation
The optimal concentration and incubation time for Staurosporine-induced apoptosis are cell-type dependent.[1][2][6] The following tables summarize effective conditions reported in the literature for various cell lines.
Table 1: Staurosporine Concentration and Incubation Times for Apoptosis Induction in Various Cell Lines
| Cell Line | Staurosporine Concentration | Incubation Time | Result | Reference |
| U-937 (Human Leukemic) | 1 µM | 24 hours | 38% total apoptosis | |
| U-937 (Human Leukemic) | 0.5 µM | 18 hours | 18% cell death | |
| Human Corneal Endothelial Cells (HCEC) | 0.2 µM | 12 hours | ~40% apoptosis | |
| Septo-hippocampal cultures | 0.5 µM | 72 hours | LD50 (50% cell death) | [7] |
| HBL-100 (Nonmalignant Breast) | 50 µM | 4 hours | ~100% apoptosis | [8] |
| HBL-100 (Nonmalignant Breast) | 50 nM | 48 hours | 100% apoptosis | [8] |
| T47D (Metastatic Breast) | 50 µM | 24 hours | ~100% apoptosis | [8] |
| Rat Hippocampal Neurons | 30 nM | 24 hours | ~50% neuronal apoptosis | [9] |
| Human Neuroblastoma Cell Lines | 100 nM | Not Specified | EC50 (half the population) | [3] |
| PaTu 8988t (Pancreatic Carcinoma) | 1 µM | 3-24 hours | Significant increase in apoptosis | [10] |
| Panc-1 (Pancreatic Carcinoma) | 1 µM | 9-24 hours | Significant increase in apoptosis | [10] |
| Rat Cortical Astrocytes | 10⁻⁷ M | 6 hours | Increased apoptosis | [11] |
| SH-SY5Y (Human Neuroblastoma) | 500 nM | 18 hours | ~20% LDH release | [12] |
Table 2: Time Course of Staurosporine-Induced Events in HCEC Cells (0.2 µM)
| Time Point | Event | Reference |
| 3 hours | Caspase-3 activity detected, Cleaved PARP present | [6][13] |
| 6 hours | Continued increase in apoptosis | [6][13] |
| 12 hours | Peak Caspase-3 activity, ~40% apoptosis | [6][13] |
| 24 hours | Significant cell shedding | [6] |
Signaling Pathways
Staurosporine induces apoptosis primarily through the intrinsic pathway, which involves the mitochondria.[4][5][14] It can also engage caspase-dependent and independent mechanisms.[15] Key events include the activation of caspases, particularly caspase-3 and caspase-9, and the release of cytochrome c from the mitochondria.[4][5][6][10]
Caption: Staurosporine-induced intrinsic apoptosis pathway.
Experimental Protocols
General Protocol for Induction of Apoptosis with Staurosporine
This protocol provides a general guideline. Optimal conditions such as Staurosporine concentration and incubation time should be determined empirically for each cell line.[4]
Materials:
-
Staurosporine (e.g., Sigma S6942)[1]
-
Dimethyl sulfoxide (DMSO) for stock solution preparation[2][6]
-
Appropriate cell culture medium
-
Cultured cells in logarithmic growth phase
-
Phosphate-buffered saline (PBS)
-
Apoptosis detection assay kit (e.g., Annexin V-FITC and Propidium Iodide)[10]
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).[4] For suspension cells, plate at a density of approximately 5 x 10⁵ cells/mL.[1]
-
Staurosporine Preparation: Prepare a stock solution of Staurosporine in DMSO (e.g., 1 mg/mL).[2] From the stock, prepare a working solution in cell culture medium at the desired final concentration. It is crucial to include a vehicle control (medium with the same concentration of DMSO used for Staurosporine treatment).[4]
-
Treatment: Remove the existing medium from the cells and replace it with the Staurosporine-containing medium or the vehicle control medium.[4]
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for a predetermined period.[4] A time-course experiment (e.g., 1, 3, 6, 12, 24 hours) is recommended to determine the optimal incubation time for the specific cell line and experimental goals.[1][2][6]
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension directly to a centrifuge tube.
-
Adherent cells: Gently wash the cells with PBS, then detach them using a cell scraper or a gentle dissociation reagent like trypsin. Collect the cells in a centrifuge tube.[4]
-
-
Apoptosis Assay: Proceed with the chosen method for detecting and quantifying apoptosis.
Methods for Detecting Apoptosis
Several methods can be employed to detect and quantify apoptosis following Staurosporine treatment.
1. Flow Cytometry with Annexin V and Propidium Iodide (PI) Staining
This is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Protocol:
-
Harvest cells as described above.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
2. Caspase Activity Assays
Staurosporine treatment leads to the activation of executioner caspases like caspase-3.[6]
-
Principle: These assays utilize a specific substrate for the caspase that is conjugated to a fluorophore or a chromophore. Cleavage of the substrate by the active caspase releases the reporter molecule, which can be quantified.
-
Methods:
3. Nuclear Staining with Hoechst 33342 and PI
This method allows for the morphological assessment of apoptosis.[6]
-
Principle: Hoechst 33342 is a cell-permeant blue fluorescent dye that stains the condensed chromatin in apoptotic cells more brightly than the chromatin in normal cells. PI is used as a counterstain for necrotic or late apoptotic cells.[6]
-
Protocol:
Experimental Workflow
The following diagram illustrates a typical workflow for a Staurosporine-induced apoptosis experiment.
Caption: General workflow for Staurosporine-induced apoptosis experiments.
References
- 1. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. Characterization of the cell death process induced by staurosporine in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Staurosporine-induced apoptosis and hydrogen peroxide-induced necrosis in two human breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Staurosporine-Induced Apoptosis of Cultured Rat Hippocampal Neurons Involves Caspase-1-Like Proteases as Upstream Initiators and Increased Production of Superoxide as a Main Downstream Effector - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Staurosporine induces different cell death forms in cultured rat astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetaminophen potentiates staurosporine-induced death in a human neuroblastoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Induction of apoptosis by staurosporine involves the inhibition of expression of the major cell cycle proteins at the G(2)/m checkpoint accompanied by alterations in Erk and Akt kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - SG [thermofisher.com]
Staurosporine: Application Notes for Inducing Cell Cycle Arrest in G1/G2 Phases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using staurosporine for inducing cell cycle arrest in the G1 and G2 phases. This document includes summaries of effective concentrations in various cell lines, detailed experimental protocols, and diagrams of the implicated signaling pathways.
Staurosporine, a potent and broad-spectrum protein kinase inhibitor, is a valuable tool in cell biology research for synchronizing cell populations and studying cell cycle checkpoints. Its effects are concentration-dependent, with lower concentrations typically inducing a G1 arrest and higher concentrations leading to a G2/M block.
Data Summary: Staurosporine Concentration and Cell Cycle Arrest
The following tables summarize the effective concentrations of staurosporine for inducing cell cycle arrest in different cell lines as reported in the literature.
Table 1: Staurosporine-Induced G1 Phase Cell Cycle Arrest
| Cell Line | Staurosporine Concentration | Treatment Duration | Percentage of Cells in G1 Phase |
| Normal Human Mammary Epithelial Cells (76NE6, 76NF2V) | 2 nM | Not Specified | ~60% increase in G1 population compared to control[1] |
| Bladder Carcinoma (5637-RB+) | 4 nM | Not Specified | Significant increase in G1 population[2] |
| Breast Carcinoma (MDA 361) | 10 nM | 24 hours | Significant G1 arrest |
| Meth-A Cells | 20 nM | Not Specified | G1 phase arrest[3] |
| Human Glioma (U251MG) | ≤10 nM | Not Specified | G1 arrest[4] |
Table 2: Staurosporine-Induced G2/M Phase Cell Cycle Arrest
| Cell Line | Staurosporine Concentration | Treatment Duration | Percentage of Cells in G2/M Phase |
| Human Glioma (U373 MG) | Not Specified | Not Specified | G2/M phase arrest[5] |
| Human Gastric Cancer (MGC803, SGC7901) | 40, 60, 100 ng/mL | 24 hours | Significant increase in G2/M population[6] |
| Cervical Cancer (CaSki, HeLa) | 150 nM | Not Specified | G2/M arrest[7] |
| Meth-A Cells | 200 nM | Not Specified | G2/M phase accumulation[3] |
| Human Leukemic (U-937) | 0.5 µM | 18 hours | Significant increase in G2/M population[8] |
| Neuroblastoma (N2a) | 0.5 µM | 14 hours | Shift from G1 to G2, with the relative G2/G1 ratio increasing from 1.0 to 3.68[9] |
| Human Leukemic (U-937) | 1 µM | 24 hours | Blockade of the cell cycle at the G2/M phase[8] |
Signaling Pathways
Staurosporine exerts its cell cycle arrest effects by inhibiting a wide range of protein kinases, most notably protein kinase C (PKC) and various cyclin-dependent kinases (CDKs).
G1 Phase Arrest Signaling Pathway
At lower nanomolar concentrations, staurosporine induces a G1 cell cycle arrest primarily through the inhibition of CDKs responsible for the G1/S transition. This arrest is often dependent on a functional retinoblastoma protein (pRb) and the checkpoint kinase 1 (Chk1).[1][10] The mechanism involves the downregulation of CDK4, which prevents the hyper-phosphorylation of pRb.[1] Hypophosphorylated pRb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for S-phase entry. Additionally, staurosporine can lead to the downregulation of cyclin E and CDK2 activity.[2][3]
G2 Phase Arrest Signaling Pathway
Higher concentrations of staurosporine induce a G2/M arrest by inhibiting CDK1 (also known as CDC2), the key kinase for entry into mitosis. The inhibition of CDK1 prevents the activation of the CDK1/Cyclin B1 complex, which is essential for initiating the events of mitosis, such as chromosome condensation and nuclear envelope breakdown.[8]
Experimental Protocols
This section provides a generalized protocol for inducing cell cycle arrest with staurosporine and subsequent analysis by flow cytometry. Optimization for specific cell lines and experimental conditions is recommended.
Materials
-
Cell line of interest
-
Complete cell culture medium
-
Staurosporine (from a reputable supplier)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol for Staurosporine Treatment and Cell Cycle Analysis
Detailed Steps:
-
Cell Culture and Seeding:
-
Culture cells in their recommended complete medium in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in culture plates or flasks at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
-
Staurosporine Preparation and Treatment:
-
Prepare a stock solution of staurosporine (e.g., 1 mM) in sterile DMSO. Aliquot and store at -20°C, protected from light.
-
On the day of the experiment, thaw an aliquot and dilute it in pre-warmed complete culture medium to achieve the desired final concentration.
-
Remove the old medium from the cells and add the medium containing staurosporine.
-
Incubate the cells for the desired duration (e.g., 14-24 hours).
-
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash the cells once with PBS, and then add trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Suspension cells: Transfer the cell suspension directly to a centrifuge tube.
-
Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 ml of cold PBS.
-
Centrifuge again and discard the supernatant.
-
While gently vortexing the cell pellet, add 5 ml of ice-cold 70% ethanol dropwise to prevent cell clumping.
-
Incubate the cells in ethanol at -20°C for at least 2 hours. This step permeabilizes the cells and fixes them.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet them.
-
Carefully aspirate the ethanol.
-
Wash the cell pellet with 5 ml of PBS and centrifuge again.
-
Discard the supernatant and resuspend the cell pellet in 500 µl of propidium iodide staining solution containing RNase A.
-
Incubate the cells at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Set up the instrument to measure the fluorescence intensity of the propidium iodide.
-
Use appropriate gating strategies to exclude doublets and debris.
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Note: The optimal staurosporine concentration and incubation time should be determined empirically for each cell line and experimental goal. It is advisable to perform a dose-response and time-course experiment to identify the ideal conditions for achieving the desired level of cell cycle arrest with minimal cytotoxicity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. G1 arrest and down-regulation of cyclin E/cyclin-dependent kinase 2 by the protein kinase inhibitor staurosporine are dependent on the retinoblastoma protein in the bladder carcinoma cell line 5637 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Both low and high concentrations of staurosporine induce G1 arrest through down-regulation of cyclin E and cdk2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Staurosporine-induced apoptosis is independent of p16 and p21 and achieved via arrest at G2/M and at G1 in U251MG human glioma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Staurosporine-induced growth inhibition of glioma cells is accompanied by altered expression of cyclins, CDKs and CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of staurosporine on cycle human gastric cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Staurosporine is chemoprotective by inducing G1 arrest in a Chk1- and pRb-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Staurosporine in Cancer Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staurosporine, an alkaloid originally isolated from the bacterium Streptomyces staurosporeus, is a potent and cell-permeable agent widely utilized in cancer research.[1] It is a broad-spectrum inhibitor of protein kinases, which regulate a vast array of cellular processes, including metabolism, cell cycle progression, and cellular replication.[2][3] Its ability to induce apoptosis, or programmed cell death, in a multitude of cancer cell lines has established it as an indispensable tool for studying cell death mechanisms and for the preclinical evaluation of novel anti-cancer therapies.[4][5][6] This document provides detailed application notes and protocols for the use of staurosporine in cancer research models.
Mechanism of Action
Staurosporine exerts its biological effects primarily by competitively binding to the ATP-binding site of a wide range of protein kinases, thereby inhibiting their activity.[3][5] This non-selective inhibition disrupts numerous signaling pathways crucial for cancer cell survival and proliferation. Key mechanisms include:
-
Induction of Apoptosis: Staurosporine is a well-established inducer of the intrinsic (mitochondrial) apoptotic pathway.[6][7][8] This involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases, which are proteases that execute the apoptotic program.[1][4] In some cell types, staurosporine can also activate the extrinsic (death receptor) pathway and even trigger caspase-independent cell death.[4][9]
-
Cell Cycle Arrest: Staurosporine can arrest the cell cycle at various checkpoints, most notably the G2/M phase.[10] This is often associated with the downregulation of key cell cycle regulatory proteins such as cyclin B1 and CDK1.[10]
-
Inhibition of Pro-Survival Pathways: Staurosporine has been shown to modulate the activity of critical pro-survival signaling pathways, including the Erk and Akt kinase pathways, which are often dysregulated in cancer.[10]
Quantitative Data Summary
The following tables summarize the effective concentrations and IC50 values of staurosporine in various cancer research applications.
Table 1: Staurosporine Concentration for Apoptosis Induction and Cell Cycle Arrest
| Cell Line | Cancer Type | Concentration | Treatment Duration | Effect | Reference |
| U-937 | Acute Myeloid Leukemia | 0.5 µM | 18 hours | 18% apoptosis, G2/M arrest | |
| U-937 | Acute Myeloid Leukemia | 1 µM | 24 hours | 38% apoptosis, G2/M arrest | |
| Jurkat | T-cell Leukemia | 0.625 to 320 µM | Overnight | Cell viability reduction | [11] |
| PC12 | Pheochromocytoma | 1 µM | >32 hours | >90% apoptosis | [12] |
| PaTu 8988t | Pancreatic Carcinoma | 1 µM | Not specified | Apoptosis induction | [6][8] |
| Panc-1 | Pancreatic Carcinoma | 1 µM | Not specified | Apoptosis induction | [6][8] |
| HBL-100 | Non-malignant Breast | 50 nM | 48 hours | 100% apoptosis | [13] |
| T47D | Metastatic Breast Cancer | 50 nM | 48 hours | 4% apoptosis | [13] |
| T47D | Metastatic Breast Cancer | 50 µM | 24 hours | Complete apoptosis | [13] |
| HBL-100 | Non-malignant Breast | 50 µM | 4 hours | Complete apoptosis | [13] |
| MGC803 | Gastric Cancer | 200 ng/ml | 24 hours | Apoptotic bodies observed | [14] |
| SGC7901 | Gastric Cancer | 200 ng/ml | 24 hours | Apoptotic bodies observed | [14] |
Table 2: Staurosporine IC50 Values for Kinase Inhibition and Cell Growth
| Target | IC50 | Cell Line/System | Reference |
| Protein Kinase C (PKC) | 2.7 nM | Rat brain | [12] |
| Protein Kinase A (PKA) | 15 nM | Not specified | [12] |
| cdc2 | 9 nM | Not specified | [12] |
| v-Src | 6 nM | Not specified | [12] |
| HeLa S3 | 4 nM | Human Cervical Cancer | [12] |
| HCT116 | 6 nM | Human Colon Carcinoma | [12] |
| MGC803 (24h) | 54 ng/ml | Human Gastric Cancer | [14] |
| MGC803 (48h) | 23 ng/ml | Human Gastric Cancer | [14] |
| SGC7901 (24h) | 61 ng/ml | Human Gastric Cancer | [14] |
| SGC7901 (48h) | 37 ng/ml | Human Gastric Cancer | [14] |
Experimental Protocols
Protocol 1: Induction of Apoptosis in Cell Culture
This protocol provides a general guideline for inducing apoptosis using staurosporine. Optimal conditions should be determined empirically for each cell line.
Materials:
-
Staurosporine (e.g., Sigma S6942)
-
Cell culture medium appropriate for the cell line
-
DMSO (for stock solution)
-
Cultured cancer cells
-
Sterile microcentrifuge tubes and pipettes
Procedure:
-
Prepare Staurosporine Stock Solution: Dissolve staurosporine in DMSO to a stock concentration of 1 mM. Store in single-use aliquots at -20°C, protected from light.
-
Cell Seeding: Seed cells at a density of approximately 5 x 10^5 cells/ml in a suitable culture vessel. Allow cells to adhere and grow overnight if using adherent cells.
-
Staurosporine Treatment:
-
Thaw a fresh aliquot of the 1 mM staurosporine stock solution.
-
Dilute the stock solution in cell culture medium to achieve the desired final concentration (e.g., 1 µM).[15]
-
Remove the existing medium from the cells and replace it with the staurosporine-containing medium. Include a vehicle control (medium with an equivalent amount of DMSO).
-
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. The incubation time will vary depending on the cell line, typically ranging from 1 to 24 hours.[15] A time-course experiment is recommended to determine the optimal incubation period.
-
Harvesting and Analysis:
-
Suspension cells: Transfer the cell suspension to a centrifuge tube.
-
Adherent cells: Gently wash the cells with PBS, then detach them using a cell scraper or a gentle dissociation reagent like trypsin. Collect the cells in a centrifuge tube.
-
Proceed with apoptosis detection assays such as Annexin V/Propidium Iodide staining followed by flow cytometry, or Hoechst 33342/PI staining for fluorescence microscopy.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess cell viability based on the metabolic activity of the cells.
Materials:
-
Cells treated with staurosporine (as in Protocol 1) in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of staurosporine for the desired duration. Include untreated and vehicle-treated controls.
-
Add MTT Reagent: Add 10 µl of the 5 mg/ml MTT stock solution to each well containing 100 µl of cell culture medium.[13]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into purple formazan crystals by living cells.[13]
-
Solubilize Formazan: Carefully remove the medium containing MTT. Add 100-200 µl of DMSO to each well to dissolve the formazan crystals.[13]
-
Measure Absorbance: Read the absorbance at 550-570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 3: Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of staurosporine on a specific protein kinase.
Materials:
-
Purified protein kinase
-
Specific substrate for the kinase
-
Staurosporine
-
Assay buffer (e.g., 20mM MOPS, pH 7.2, 25mM β-glycerophosphate, 1mM sodium orthovanadate, 1mM DTT, 1mM CaCl2)[16]
-
[γ-³²P]ATP
-
P81 phosphocellulose paper or other suitable separation method
-
Scintillation counter
Procedure:
-
Prepare Reagents:
-
Reconstitute staurosporine in a suitable solvent (e.g., methanol or DMSO) to a stock concentration of 1 mM.[16]
-
Prepare serial dilutions of staurosporine in the assay buffer to achieve the desired final concentrations (e.g., 1-10 µM).[16]
-
Prepare a reaction mixture containing the assay buffer, the purified kinase (10-25 ng), and its specific substrate.[16]
-
-
Initiate Kinase Reaction:
-
Add the diluted staurosporine or vehicle control to the reaction mixture.
-
Initiate the phosphorylation reaction by adding [γ-³²P]ATP.
-
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 10 minutes) at 30°C.[16]
-
Stop Reaction and Separate:
-
Quantify Phosphorylation:
-
Transfer the washed paper squares to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.
-
Compare the counts from staurosporine-treated samples to the control to determine the percentage of inhibition.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. satoshi-omura.info [satoshi-omura.info]
- 3. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. Cell Viability Assay with Staurosporine-treated Jurkat Cells [protocols.io]
- 12. selleckchem.com [selleckchem.com]
- 13. Staurosporine-induced apoptosis and hydrogen peroxide-induced necrosis in two human breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of staurosporine on cycle human gastric cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 16. merckmillipore.com [merckmillipore.com]
Application Notes: Staurosporine as a Tool in Neurodegenerative Disease Research
Introduction
Staurosporine, a potent and broad-spectrum protein kinase inhibitor isolated from the bacterium Streptomyces staurosporeus, has become an invaluable tool for investigating the molecular mechanisms underlying neuronal cell death, a hallmark of many neurodegenerative diseases.[1][2] Its ability to induce apoptosis in a wide range of cell types, including neurons, allows researchers to model and dissect the complex signaling cascades that lead to neuronal demise in conditions such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.[3][4][5] These application notes provide a comprehensive overview of the use of staurosporine in this field, complete with detailed protocols and quantitative data to guide experimental design.
Mechanism of Action
Staurosporine exerts its biological effects primarily by inhibiting a wide array of protein kinases through competition with ATP for the kinase binding site.[6] This non-selective inhibition disrupts numerous signaling pathways crucial for cell survival and proliferation, ultimately triggering programmed cell death (apoptosis).
The induction of apoptosis by staurosporine in neuronal cells involves two primary pathways:
-
Intrinsic (Mitochondrial) Pathway: Staurosporine treatment leads to the release of cytochrome c from the mitochondria into the cytoplasm.[7] This event initiates a cascade of caspase activation, starting with the activation of caspase-9, which in turn activates executioner caspases like caspase-3.[8] Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and chromatin condensation.[3][9]
-
Extrinsic (Death Receptor) Pathway: While the intrinsic pathway is predominant, some studies suggest that staurosporine can also engage components of the extrinsic pathway, although this is less well-characterized in neuronal models.
Furthermore, staurosporine-induced apoptosis can also occur through caspase-independent mechanisms, highlighting the complexity of its action.[7]
Staurosporine in Neurodegenerative Disease Models
Staurosporine is widely used to model neuronal apoptosis in various in vitro systems relevant to neurodegenerative diseases:
-
Alzheimer's Disease (AD): Apoptosis of cholinergic neurons is a key feature of AD.[4] Staurosporine is used to induce apoptosis in cell lines like SH-SY5Y, which can be differentiated into a cholinergic phenotype, to study the mechanisms of neuronal loss and to screen for potential neuroprotective compounds.[4] Studies have shown that caspase inhibitors can prevent Amyloid Precursor Protein (APP) cleavage during staurosporine-induced apoptosis, suggesting a link between apoptotic pathways and amyloidogenic processing.[10]
-
Parkinson's Disease (PD): The loss of dopaminergic neurons is central to PD pathogenesis. The human neuroblastoma cell line SH-SY5Y is a common model for studying dopaminergic neuronal death.[5][11] Treatment with staurosporine induces apoptosis in these cells, providing a platform to investigate the role of various proteins, such as PINK1, in protecting against neuronal death.[8]
-
Huntington's Disease (HD): HD is characterized by the selective loss of medium spiny neurons in the striatum. While direct protocols for using staurosporine in primary HD models are less common, cell lines expressing mutant huntingtin (mHTT), such as PC12 cells, are used to study the disease's molecular pathology.[12] Staurosporine can be used in these models to investigate how mHTT might alter the cellular response to apoptotic stimuli.
Beyond apoptosis induction, staurosporine has also been observed to promote neurite outgrowth in some neuronal cell lines like PC12 and SH-SY5Y, an effect that appears to be independent of its protein kinase C (PKC) inhibitory activity.[13][14] This dual role makes it a complex but valuable tool for studying neuronal plasticity and degeneration.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of staurosporine in neuronal cell models.
Table 1: Effective Concentrations of Staurosporine for Apoptosis Induction
| Cell Line | Concentration Range | Notes |
| Primary Murine Cortical Neurons | 30-100 nM | Higher concentrations can damage glial cells.[3][15] |
| Primary Rat Hippocampal Neurons | 30 nM | Induces apoptosis in ~50% of the neuronal population.[16][17] |
| SH-SY5Y (Human Neuroblastoma) | 100 nM - 1 µM | EC50 for cell death is around 100 nM.[1] 1 µM for 3 hours is commonly used to induce apoptosis.[18] |
| PC12 (Rat Pheochromocytoma) | 50 nM | EC50 for neurite outgrowth.[13] |
| Septo-hippocampal Cultures | 0.5 µM | LD50 after 72 hours of incubation.[19] |
Table 2: Incubation Times for Staurosporine-Induced Apoptosis
| Cell Line/System | Incubation Time | Observation |
| Various Cell Lines | 1-6 hours | Suggested initial time course for optimization.[20][21][22] |
| Human Corneal Endothelial Cells | 3-12 hours | Caspase-3 activity detected from 3 hours, peaking at 12 hours.[9] |
| U-937 (Human Leukemic Cells) | 18-24 hours | 0.5 µM for 18h or 1 µM for 24h effectively induces apoptosis. |
| Primary Rat Hippocampal Neurons | 24 hours | Standard duration for inducing apoptosis with 30 nM staurosporine.[16][17] |
| H2009 (Lung Cancer Cells) | 3 hours | Treatment with 0.5 µM induces caspase-3 cleavage.[23] |
Table 3: IC50 Values of Staurosporine for Various Kinases
| Kinase | IC50 |
| Protein Kinase C (PKC) | ~10 nM |
| CaMK | 20 nM |
| PKA | 7.0 nM (Ki) |
| PKG | 8.5 nM (Ki) |
| Tyrosine Kinases | 70 nM |
| MLCK | 1.3 nM (Ki) |
| Phosphorylase Kinase | 0.5 nM |
Note: IC50 and Ki values can vary depending on the assay conditions. Data compiled from Thermo Fisher Scientific product information.[6]
Experimental Protocols
Here are detailed protocols for key experiments using staurosporine to investigate neurodegeneration.
Protocol 1: Induction of Apoptosis in Neuronal Cell Culture
-
Cell Plating: Plate neuronal cells (e.g., SH-SY5Y, primary cortical neurons) in appropriate culture vessels and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Staurosporine Preparation: Prepare a stock solution of staurosporine (e.g., 1 mM in DMSO) and store it in aliquots at -20°C, protected from light.
-
Treatment: On the day of the experiment, dilute the staurosporine stock solution in pre-warmed culture medium to the desired final concentration (e.g., 100 nM to 1 µM).
-
Incubation: Remove the existing medium from the cells and replace it with the staurosporine-containing medium. Incubate the cells for the desired time (e.g., 3, 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Analysis: Following incubation, proceed with the desired downstream analysis, such as cell viability assays, apoptosis assays, or western blotting.
Protocol 2: Assessment of Cell Viability using MTT Assay
-
Cell Treatment: Treat cells with staurosporine as described in Protocol 1 in a 96-well plate.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.[24]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[24]
-
Measurement: Measure the absorbance at 550-570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Protocol 3: Detection of Apoptosis by Hoechst 33342 and Propidium Iodide (PI) Staining
-
Cell Treatment: Grow and treat cells with staurosporine on coverslips or in chamber slides.
-
Staining: After treatment, add Hoechst 33342 (final concentration 1-5 µg/mL) and PI (final concentration 1-5 µg/mL) directly to the culture medium.
-
Incubation: Incubate for 10-15 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with phosphate-buffered saline (PBS).
-
Fixation (Optional): Cells can be fixed with 4% paraformaldehyde for 15 minutes at room temperature.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei (bright blue fluorescence from Hoechst 33342), while necrotic or late apoptotic cells will show red fluorescence from PI staining.
Protocol 4: Western Blotting for Cleaved Caspase-3
-
Cell Lysis: After staurosporine treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 (e.g., Asp175) overnight at 4°C.[25]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system. The appearance of the cleaved caspase-3 fragments (typically 17/19 kDa) indicates apoptosis.[9]
Protocol 5: Protein Kinase C (PKC) Inhibition Assay
-
Reaction Setup: In a microcentrifuge tube, combine the following components in a final volume of 60 µL:
-
Assay Dilution Buffer
-
PKC Substrate Cocktail (containing a specific PKC substrate peptide)
-
Lipid Activator (e.g., phosphatidylserine and diacylglycerol)
-
Staurosporine at various concentrations (e.g., 0.5-5 µM)[26]
-
Active PKC enzyme
-
-
Initiate Reaction: Start the reaction by adding a Mg/ATP cocktail containing [γ-32P]ATP.
-
Incubation: Incubate the reaction mixture for 10-30 minutes at 30°C.
-
Stopping the Reaction: Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.
-
Washing: Wash the paper squares multiple times with phosphoric acid to remove unincorporated [γ-32P]ATP.[26]
-
Scintillation Counting: Measure the radioactivity on the paper squares using a scintillation counter. The amount of radioactivity is proportional to the PKC activity. A decrease in radioactivity in the presence of staurosporine indicates inhibition.
Visualizations
Caption: Staurosporine-induced apoptotic signaling pathway.
Caption: General experimental workflow for using staurosporine.
Caption: Application of staurosporine in disease models.
References
- 1. Characterization of the cell death process induced by staurosporine in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. Staurosporine-induced neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Staurosporine-induced apoptosis presents with unexpected cholinergic effects in a differentiated neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relevance of AIF/CypA Lethal Pathway in SH-SY5Y Cells Treated with Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Staurosporine-induced neuronal death: multiple mechanisms and methodological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PINK1 Protects against Staurosporine-Induced Apoptosis by Interacting with Beclin1 and Impairing Its Pro-Apoptotic Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis and in vitro Alzheimer disease neuronal models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. article.imrpress.com [article.imrpress.com]
- 12. enterprise.cam.ac.uk [enterprise.cam.ac.uk]
- 13. Staurosporine-induced neurite outgrowth in PC12 cells is independent of protein kinase C inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Staurosporine induces a neuronal phenotype in SH-SY5Y human neuroblastoma cells that resembles that induced by the phorbol ester 12-O-tetradecanoyl phorbol-13 acetate (TPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jneurosci.org [jneurosci.org]
- 17. Staurosporine-Induced Apoptosis of Cultured Rat Hippocampal Neurons Involves Caspase-1-Like Proteases as Upstream Initiators and Increased Production of Superoxide as a Main Downstream Effector - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 21. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 22. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 23. researchgate.net [researchgate.net]
- 24. Staurosporine-induced apoptosis and hydrogen peroxide-induced necrosis in two human breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. media.cellsignal.com [media.cellsignal.com]
- 26. merckmillipore.com [merckmillipore.com]
Staurosporine: A Versatile Tool for Drug Discovery and Development
Application Notes and Protocols for Researchers
Introduction
Staurosporine, a natural product isolated from the bacterium Streptomyces staurosporeus, is a potent and broad-spectrum inhibitor of protein kinases.[1][2] Its ability to bind to the ATP-binding site of a wide range of kinases with high affinity has made it an invaluable tool in cell biology and drug discovery research.[1][3] Although its lack of specificity has limited its therapeutic use, staurosporine is widely employed as a positive control for inducing apoptosis and as a reference compound in kinase inhibitor screening assays.[1][4] These application notes provide detailed protocols for utilizing staurosporine in key experimental workflows relevant to drug discovery and development.
Mechanism of Action
Staurosporine functions as an ATP-competitive inhibitor of a multitude of protein kinases.[5] It binds to the conserved ATP-binding pocket of kinases, thereby preventing the transfer of a phosphate group to their respective substrates. This broad inhibitory activity disrupts numerous signaling pathways that are critical for cell proliferation, survival, and cell cycle progression.[3]
Data Presentation: Kinase Inhibition Profile
Staurosporine's promiscuity as a kinase inhibitor is a key characteristic. The following table summarizes its inhibitory activity (IC50 values) against a panel of kinases, highlighting its broad-spectrum nature.
| Kinase Family | Kinase | IC50 (nM) |
| Serine/Threonine Kinases | Protein Kinase C (PKC) | 0.7 - 3[2][6] |
| Protein Kinase A (PKA) | 7 - 15[2][6][7] | |
| Protein Kinase G (PKG) | 8.5 - 18[2][7] | |
| CaM Kinase II | 20[6][8] | |
| Myosin Light Chain Kinase (MLCK) | 21[2] | |
| Phosphorylase Kinase | 3[2] | |
| S6 Kinase | 5[2] | |
| Tyrosine Kinases | p60v-src | 6[6] |
| c-Fgr | 2[2] | |
| Lyn | 20[2] | |
| Syk | 16[2] | |
| Cell Cycle Kinases | cdc2 | 9[2] |
Experimental Protocols
Induction of Apoptosis
Staurosporine is a reliable and potent inducer of apoptosis in a wide variety of cell types.[9][10] The following protocol details the induction and subsequent analysis of apoptosis using Annexin V staining and flow cytometry.
Materials:
-
Staurosporine (dissolved in DMSO to a stock concentration of 1 mM)
-
Cultured cells in appropriate growth medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Staurosporine Treatment:
-
Prepare a working solution of staurosporine in the cell culture medium. A final concentration of 0.2-1 µM is commonly used to induce apoptosis.
-
Remove the existing medium and replace it with the staurosporine-containing medium.
-
Include a vehicle control (medium with the same concentration of DMSO used for the staurosporine treatment).
-
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. The incubation time can range from 3 to 24 hours, depending on the cell type and the desired stage of apoptosis.[6][10] A time-course experiment is recommended to determine the optimal incubation period.
-
Cell Harvesting:
-
Adherent cells: Gently wash the cells with PBS. Detach the cells using a non-enzymatic cell dissociation solution or gentle scraping. Collect the cells, including those floating in the medium (which may be apoptotic), into a centrifuge tube.
-
Suspension cells: Directly collect the cells into a centrifuge tube.
-
-
Staining:
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Experimental workflow for apoptosis induction and analysis.
Cell Cycle Analysis
Staurosporine can induce cell cycle arrest, typically at the G1 or G2/M phase, depending on the concentration and cell type.[1][3] The following protocol describes how to analyze the cell cycle distribution of staurosporine-treated cells using propidium iodide staining and flow cytometry.
Materials:
-
Staurosporine (dissolved in DMSO to a stock concentration of 1 mM)
-
Cultured cells in appropriate growth medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and treat with the desired concentration of staurosporine (e.g., 10-100 nM for G1 arrest, >100 nM for G2/M arrest in some cell lines) for an appropriate duration (e.g., 24-48 hours).[11] Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells as described in the apoptosis protocol.
-
-
Fixation:
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Simplified pathway of staurosporine-induced cell cycle arrest.
In Vitro Kinase Inhibition Assay
Staurosporine is an excellent positive control for in vitro kinase inhibition assays. This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant active kinase
-
Kinase-specific substrate (peptide or protein)
-
Staurosporine (positive control)
-
Test compound
-
ATP (radiolabeled [γ-32P]ATP or for use with luminescence-based assays)
-
Kinase reaction buffer
-
Method for detection (e.g., phosphocellulose paper and scintillation counter for radiolabeled ATP, or a luminometer for ADP-Glo™ type assays)
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube or a well of a microplate, prepare the kinase reaction mixture containing the kinase reaction buffer, the specific substrate, and the recombinant kinase.
-
-
Inhibitor Addition:
-
Add staurosporine (as a positive control, typically at a concentration known to inhibit the kinase, e.g., 100 nM) or the test compound at various concentrations. Include a no-inhibitor control.
-
-
Initiate Reaction:
-
Initiate the kinase reaction by adding ATP.
-
-
Incubation:
-
Incubate the reaction at the optimal temperature for the kinase (usually 30°C) for a predetermined amount of time (e.g., 10-30 minutes).
-
-
Stop Reaction and Detection:
-
Radiolabeled method: Stop the reaction by spotting the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-32P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Luminescence method (e.g., ADP-Glo™): Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's instructions. The luminescence signal is proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound and staurosporine relative to the no-inhibitor control.
-
Determine the IC50 value of the test compound.
-
Key events in the staurosporine-induced intrinsic apoptosis pathway.
Conclusion
Staurosporine's well-characterized ability to broadly inhibit protein kinases makes it an indispensable tool in drug discovery and development. Its reliable induction of apoptosis and cell cycle arrest provides robust positive controls for cellular assays, while its potent kinase inhibition serves as a benchmark in screening for novel inhibitors. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize staurosporine in their experimental workflows, ultimately contributing to a deeper understanding of cellular signaling and the development of new therapeutic agents.
References
- 1. Staurosporine-induced G2/M arrest in primary effusion lymphoma BCBL-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Staurosporine-induced apoptosis is independent of p16 and p21 and achieved via arrest at G2/M and at G1 in U251MG human glioma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Cell Cycle [cyto.purdue.edu]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Staurosporine and conventional anticancer drugs induce overlapping, yet distinct pathways of apoptosis and caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. Dissociation of staurosporine-induced apoptosis from G2-M arrest in SW620 human colonic carcinoma cells: initiation of the apoptotic cascade is associated with elevation of the mitochondrial membrane potential (deltapsim) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 11. ICI Journals Master List [journals.indexcopernicus.com]
Application Notes: Synthesis of Staurosporine Analogs via C-H Borylation Utilizing Boc Protecting Groups
Staurosporine in Combination with Other Chemotherapeutic Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staurosporine, a potent, broad-spectrum protein kinase inhibitor, has been extensively studied for its ability to induce apoptosis in a wide range of cancer cell lines. While its lack of specificity has limited its direct clinical use, staurosporine and its derivatives are valuable tools in cancer research, particularly in the context of combination chemotherapies. This document provides detailed application notes and experimental protocols for investigating the synergistic effects of staurosporine with conventional chemotherapeutic agents. The focus is on overcoming chemoresistance and enhancing therapeutic efficacy.
Key Applications
-
Overcoming Chemoresistance: Staurosporine can sensitize cancer cells to conventional chemotherapeutic drugs like cisplatin, potentially by modulating pathways associated with drug resistance.
-
Synergistic Induction of Apoptosis: In combination with agents such as doxorubicin and paclitaxel, staurosporine can lead to a significant increase in programmed cell death.
-
Investigation of Signaling Pathways: Staurosporine serves as a tool to dissect the complex signaling networks involved in cancer cell survival and apoptosis, particularly in response to chemotherapy.
Data Summary
The following tables summarize the quantitative data on the effects of staurosporine in combination with other chemotherapeutic agents on cell viability, apoptosis, and protein expression.
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Reference |
| HCT-116 | Staurosporine + Cisplatin | N/A | N/A | Alsamman et al., 2018[1] |
| MCF-7 | Staurosporine + Cisplatin | N/A | N/A | Alsamman et al., 2018[1] |
| OVCAR3 | Staurosporine + Cisplatin | N/A | N/A | Alsamman et al., 2018[1] |
| OVCAR4 | Staurosporine + Cisplatin | N/A | N/A | Alsamman et al., 2018[1] |
| U-937 | Staurosporine (18h) | ~0.5 | N/A | Mandl et al., 2009[2] |
| U-937 | Staurosporine (24h) | <1.0 | N/A | Mandl et al., 2009[2] |
| HBL-100 | Staurosporine (48h) | 0.05 | N/A | McCarthy et al., 1998[3] |
| T47D | Staurosporine (delayed effect) | 50 | N/A | McCarthy et al., 1998[3] |
N/A : Data not available in the cited literature in a tabular format.
| Cell Line | Treatment (Concentration, Time) | % Apoptosis (Annexin V Positive) | Fold Increase vs. Control | Reference |
| U-937 | Staurosporine (0.5 µM, 18h) | 18% (total) | ~1.8 | Mandl et al., 2009[2] |
| U-937 | Staurosporine (1.0 µM, 24h) | 38% (total) | ~3.8 | Mandl et al., 2009[2] |
| MGC803 | Staurosporine (200 ng/mL, 24h) | 50.2% | N/A | Zhang et al., 2004[4] |
| MGC803 | Staurosporine (500 ng/mL, 24h) | 89.6% | N/A | Zhang et al., 2004[4] |
| SGC7901 | Staurosporine (200 ng/mL, 24h) | 34.6% | N/A | Zhang et al., 2004[4] |
| SGC7901 | Staurosporine (500 ng/mL, 24h) | 80.7% | N/A | Zhang et al., 2004[4] |
N/A : Data not available in the cited literature.
| Cell Line | Treatment (24h) | p62 Protein Level (Fold Change vs. Control) | Reference |
| HCT-116 | Cisplatin | Increase | Alsamman et al., 2018[5] |
| HCT-116 | Staurosporine | Decrease | Alsamman et al., 2018[5] |
| HCT-116 | Cisplatin + Staurosporine | Decrease (abrogates cisplatin effect) | Alsamman et al., 2018[5] |
| MCF-7 | Cisplatin | Increase | Alsamman et al., 2018[5] |
| MCF-7 | Staurosporine | Decrease | Alsamman et al., 2018[5] |
| MCF-7 | Cisplatin + Staurosporine | Decrease (abrogates cisplatin effect) | Alsamman et al., 2018[5] |
| OVCAR3 | Cisplatin | Increase | Alsamman et al., 2018[5] |
| OVCAR3 | Staurosporine | Decrease | Alsamman et al., 2018[5] |
| OVCAR3 | Cisplatin + Staurosporine | Decrease (abrogates cisplatin effect) | Alsamman et al., 2018[5] |
| OVCAR4 | Cisplatin | Increase | Alsamman et al., 2018[5] |
| OVCAR4 | Staurosporine | Decrease | Alsamman et al., 2018[5] |
| OVCAR4 | Cisplatin + Staurosporine | Decrease (abrogates cisplatin effect) | Alsamman et al., 2018[5] |
| Cell Line | Treatment (Concentration, Time) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| U-937 | Staurosporine (0.5 µM, 18h) | N/A | N/A | Increase | Mandl et al., 2009[2] |
| U-937 | Staurosporine (1.0 µM, 24h) | N/A | N/A | Increase | Mandl et al., 2009[2] |
| 76NE6 | Staurosporine (2 nM, 48h) | Increase | Decrease | Decrease | Cram et al., 2008[6] |
| 76F2V | Staurosporine (2 nM, 48h) | Increase | Decrease | Decrease | Cram et al., 2008[6] |
| 76NE7 | Staurosporine (2 nM, 48h) | No significant change | No significant change | No significant change | Cram et al., 2008[6] |
N/A : Specific percentage values not provided in a readily comparable format.
Signaling Pathways and Experimental Workflows
Staurosporine and Cisplatin Combination Signaling
Staurosporine can alleviate cisplatin chemoresistance in several cancer cell models. A key mechanism involves the suppression of sequestosome 1 (SQSTM1/p62). Cisplatin treatment alone can lead to an increase in p62 levels, which is associated with chemoresistance. Staurosporine, when used in combination, can reduce p62 levels, thereby sensitizing the cancer cells to cisplatin-induced apoptosis.
Caption: Staurosporine and Cisplatin Combination Signaling Pathway.
General Experimental Workflow
The following diagram outlines a general workflow for investigating the synergistic effects of staurosporine with another chemotherapeutic agent.
Caption: General workflow for combination drug studies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of staurosporine in combination with another chemotherapeutic agent.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Staurosporine (in DMSO)
-
Chemotherapeutic agent of choice (in appropriate solvent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of staurosporine, the other chemotherapeutic agent, and their combinations in complete medium. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each drug and the combination.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by the combination treatment using flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after drug treatment by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of the combination treatment on cell cycle distribution.
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest approximately 1 x 10⁶ cells and wash with PBS. Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for p62
This protocol is for detecting changes in the expression of p62 protein following combination treatment.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against p62
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p62 (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p62 signal to the loading control.
Conclusion
The combination of staurosporine with conventional chemotherapeutic agents represents a promising strategy to enhance anti-cancer efficacy and overcome drug resistance. The protocols and data presented here provide a framework for researchers to investigate these synergistic interactions in various cancer models. Further studies are warranted to elucidate the precise molecular mechanisms and to identify predictive biomarkers for the successful clinical translation of these combination therapies.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Induction of apoptosis by staurosporine involves the inhibition of expression of the major cell cycle proteins at the G(2)/m checkpoint accompanied by alterations in Erk and Akt kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Staurosporine-induced apoptosis and hydrogen peroxide-induced necrosis in two human breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of staurosporine on cycle human gastric cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Staurosporine is chemoprotective by inducing G1 arrest in a Chk1- and pRb-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
In vitro kinase assay protocol using Staurosporine as an inhibitor
Application Note: In Vitro Kinase Assay Using Staurosporine
Introduction
Protein kinases play a pivotal role in cellular signaling by catalyzing the phosphorylation of substrate proteins, a fundamental mechanism for regulating a vast array of cellular processes. The dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making kinases a major class of drug targets. In vitro kinase assays are essential tools for discovering and characterizing kinase inhibitors. Staurosporine, a natural product isolated from the bacterium Streptomyces staurosporeus, is a potent, broad-spectrum, and prototypical ATP-competitive protein kinase inhibitor.[1][2] Its ability to bind with high affinity to the ATP-binding site of a wide variety of kinases makes it an invaluable tool in kinase research, often serving as a positive control in inhibitor screening assays.[2]
This document provides a detailed protocol for conducting a generic in vitro kinase assay to determine the inhibitory activity of compounds, using Staurosporine as a reference inhibitor.
Principle of the Assay
An in vitro kinase assay measures the enzymatic activity of a purified kinase. The basic components of the reaction include the kinase enzyme, a specific substrate (which can be a protein or peptide), and a phosphate donor, typically adenosine triphosphate (ATP). The kinase transfers the gamma-phosphate from ATP to a serine, threonine, or tyrosine residue on the substrate.
Inhibitor activity is quantified by measuring the reduction in substrate phosphorylation in the presence of the test compound. Staurosporine functions by competing with ATP for binding to the kinase's active site, thereby preventing the phosphotransfer reaction.[2] The assay readout can be achieved through various methods, such as radiometric assays that measure the incorporation of radioactive ³²P or ³³P into the substrate, or non-radiometric methods like fluorescence polarization, luminescence, or antibody-based detection (e.g., ELISA).
Experimental Protocols
This section details a standard radiometric protocol for determining the half-maximal inhibitory concentration (IC₅₀) of Staurosporine.
1. Materials and Reagents
-
Kinase: Purified protein kinase of interest (e.g., PKC, PKA).
-
Substrate: Specific peptide or protein substrate for the chosen kinase (e.g., Histone H1).
-
Staurosporine: (MW: 466.54 g/mol ). Soluble in DMSO.[3]
-
[γ-³²P]ATP or [γ-³³P]ATP: Specific activity >3000 Ci/mmol.
-
Unlabeled ATP: Stock solution (e.g., 10 mM).
-
Assay Buffer: e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 1 mM sodium orthovanadate, 1 mM dithiothreitol (DTT).[4]
-
Divalent Cation Solution: e.g., 75 mM MgCl₂, 1 mM CaCl₂.[4]
-
Kinase Reaction Stop Solution: e.g., 75 mM phosphoric acid.
-
Dimethyl Sulfoxide (DMSO): ACS grade.
-
Phosphocellulose Paper: (e.g., P81).
-
Scintillation Counter & Scintillation Fluid.
-
Microcentrifuge tubes or 96-well plates.
2. Reagent Preparation
-
Staurosporine Stock Solution (1 mM): Dissolve Staurosporine powder in 100% DMSO to a final concentration of 1 mM.[5] Aliquot and store at -20°C, protected from light.[6]
-
Serial Dilutions of Staurosporine: Prepare a series of dilutions from the 1 mM stock solution in DMSO. For a typical IC₅₀ determination, concentrations might range from 1 µM to 0.1 nM. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
-
Kinase Working Solution: Dilute the purified kinase enzyme to the desired working concentration in cold Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Substrate Working Solution: Prepare the substrate at a working concentration (e.g., 2X the final desired concentration) in Assay Buffer.
-
ATP Mix (Labeled and Unlabeled): Prepare a mix of [γ-³²P]ATP and unlabeled ATP in the Divalent Cation Solution. The final ATP concentration in the assay should ideally be close to the Michaelis-Menten constant (Km) for the specific kinase to accurately determine IC₅₀ values for competitive inhibitors.[7] A common concentration is 10 µM.[8]
3. In Vitro Kinase Assay Procedure
-
Set up Reactions: In a microcentrifuge tube or 96-well plate, add the components in the following order. Prepare a master mix for common reagents where possible.
-
10 µL Assay Buffer
-
5 µL Staurosporine dilution (or DMSO for vehicle control)
-
10 µL Substrate Working Solution
-
5 µL Kinase Working Solution
-
-
Controls: Prepare the following controls:
-
100% Activity Control (No Inhibitor): Replace Staurosporine dilution with an equal volume of DMSO.
-
Background Control (No Enzyme): Replace Kinase Working Solution with an equal volume of Assay Buffer.
-
-
Pre-incubation: Gently mix and pre-incubate the reactions for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Kinase Reaction: Start the reaction by adding 20 µL of the ATP Mix to each tube/well. The final reaction volume is 50 µL.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes). Ensure the reaction is in the linear range with respect to time and enzyme concentration.[8]
-
Stop Reaction: Terminate the reaction by adding 50 µL of Stop Solution (e.g., 75 mM H₃PO₄).
-
Measure Phosphate Incorporation:
-
Spot 75 µL of the stopped reaction mixture onto a labeled phosphocellulose paper square.
-
Allow the liquid to absorb for at least 30 seconds.
-
Wash the papers 3-4 times for 5 minutes each in a beaker with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone and let the papers air dry.
-
Place the dry paper squares into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity (in counts per minute, CPM) using a scintillation counter.
-
4. Data Analysis
-
Correct for Background: Subtract the average CPM from the "Background Control" from all other data points.
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 - (CPM_Inhibitor / CPM_NoInhibitor))
-
Determine IC₅₀: Plot the Percent Inhibition against the logarithm of the Staurosporine concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of Staurosporine that reduces kinase activity by 50%.
Data Presentation
The results of a Staurosporine inhibition assay can be summarized as follows. The data presented below is for illustrative purposes only.
| Staurosporine Conc. (nM) | Log [Staurosporine] (M) | Average CPM (Corrected) | Kinase Activity (% of Control) | % Inhibition |
| 0 (Control) | - | 45,120 | 100.0% | 0.0% |
| 0.1 | -10.0 | 43,315 | 96.0% | 4.0% |
| 1.0 | -9.0 | 31,584 | 70.0% | 30.0% |
| 5.0 | -8.3 | 19,853 | 44.0% | 56.0% |
| 10.0 | -8.0 | 12,182 | 27.0% | 73.0% |
| 50.0 | -7.3 | 4,061 | 9.0% | 91.0% |
| 100.0 | -7.0 | 2,256 | 5.0% | 95.0% |
IC₅₀ Value: From this data, the calculated IC₅₀ for Staurosporine would be approximately 4.5 nM .
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Staurosporine competitively inhibits kinase activity by blocking the ATP binding site.
Experimental Workflow
References
- 1. m.youtube.com [m.youtube.com]
- 2. Staurosporine - Wikipedia [en.wikipedia.org]
- 3. Staurosporine | Broad Spectrum Protein Kinase Inhibitors: R&D Systems [rndsystems.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. asone-int.com [asone-int.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Staurosporine Treatment for Primary Neuron Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Staurosporine, a potent and broad-spectrum protein kinase inhibitor isolated from the bacterium Streptomyces staurosporeus, is a widely utilized tool in neuroscience research.[1] Its ability to induce apoptosis in a controlled and reproducible manner makes it an invaluable agent for studying the molecular mechanisms of neuronal cell death.[2][3][4][5] Furthermore, depending on its concentration, staurosporine can also influence other neuronal processes, including neurite outgrowth.[1][6] These application notes provide detailed protocols for the use of staurosporine in primary neuron cultures, summarize key quantitative data, and illustrate the associated signaling pathways and experimental workflows.
Data Presentation
The following tables summarize quantitative data regarding the effects of staurosporine on primary neuron cultures.
Table 1: Staurosporine Concentration and its Effects on Neuronal Viability
| Concentration | Cell Type | Duration of Treatment | Observed Effect | Reference |
| 1 nM | Sympathetic Neurons | N/A | Inhibition of NGF deprivation-induced apoptosis | [7] |
| 30 nM | Murine Cortical Neurons | 24 hours | Induction of apoptosis (cell body shrinkage, chromatin condensation, DNA laddering) | [2] |
| 30 nM | Rat Hippocampal Neurons | 24 hours | Induction of apoptosis | [3][5] |
| 50-100 nM | Brain Primary Neuronal Cultures | N/A | Promotion of neurite outgrowth | [1] |
| 100 nM | Sympathetic Neurons | N/A | Caspase-dependent apoptosis, cytochrome c loss | [7] |
| 0.5 µM (LD50) | Septo-hippocampal Cultures | 72 hours | 50% cell death | [8] |
| 1 µM | Murine Cortical Neurons | > 24 hours | Damage to glial cells in addition to neurons | [2] |
| 1 µM | Sympathetic Neurons | N/A | Caspase-independent chromatin changes, no cytochrome c loss | [7] |
| 0.2 - 1 µM | General | N/A | Induction of apoptosis | [1] |
Table 2: Time Course of Staurosporine-Induced Apoptotic Events in Rat Hippocampal Neurons (30 nM Staurosporine)
| Time Point | Event | Observation | Reference |
| 30 minutes | Caspase-1-like activity | Reaches maximum level | [3][9] |
| 6 - 8 hours | Superoxide Production | Peaks | [3][5][9] |
| 8 hours | Caspase-3-like activity | Peaks | [3][9] |
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuron Cultures
This protocol describes the establishment of primary cortical neuron cultures from embryonic or early postnatal rodents, a prerequisite for staurosporine treatment experiments.[10][11][12]
Materials:
-
Timed-pregnant rodent (e.g., mouse E16-E18 or rat E17-E18) or postnatal day 1-2 pups.[13][14]
-
Culture dishes or coverslips coated with an adhesion substrate (e.g., Poly-D-Lysine or Poly-L-Lysine).[10][14]
-
Dissection medium (e.g., ice-cold Hank's Balanced Salt Solution - HBSS).[15]
-
Enzymatic dissociation solution (e.g., Papain or Trypsin).[11][12][16]
-
Trituration medium (e.g., serum-free neuronal culture medium).[11]
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, L-glutamine, and penicillin-streptomycin).[15]
-
Sterile dissection tools.
Procedure:
-
Coating of Culture Surface:
-
Aseptically coat culture plates or coverslips with a solution of Poly-D-Lysine (e.g., 50 µg/mL) for at least 1 hour at 37°C.[13] For enhanced adhesion and differentiation, a secondary coating of Laminin (e.g., 10 µg/mL) can be applied overnight at 4°C.[13]
-
Thoroughly wash the coated surfaces with sterile water or PBS twice before use to remove any residual toxic substances.[14]
-
-
Tissue Dissection:
-
Cell Dissociation:
-
Transfer the dissected cortical tissue to a tube containing the enzymatic dissociation solution.
-
Incubate at 37°C for a specified time (e.g., 15-30 minutes for papain treatment), with gentle mixing every 5-10 minutes.[16]
-
Stop the enzymatic reaction by adding an inhibitor solution or by washing the tissue with culture medium.[16]
-
Gently triturate the tissue using a fire-polished Pasteur pipette or a series of pipettes with decreasing tip diameters to obtain a single-cell suspension.[11]
-
-
Cell Plating and Culture:
-
Determine the cell density using a hemocytometer and Trypan Blue exclusion to count viable cells.[11]
-
Plate the neurons at the desired density (e.g., 1,000-5,000 cells/mm²) onto the pre-coated culture dishes in neuronal culture medium.[14]
-
Incubate the cultures in a humidified incubator at 37°C with 5% CO2.[10]
-
To inhibit the proliferation of non-neuronal cells, an anti-mitotic agent like cytosine arabinoside (Ara-C) can be added to the culture medium after 24 hours.[3]
-
Perform partial media changes every 3-4 days.[13]
-
Protocol 2: Induction of Apoptosis with Staurosporine
This protocol details the procedure for inducing apoptosis in established primary neuron cultures using staurosporine.
Materials:
-
Established primary neuron cultures (e.g., 7-10 days in vitro).
-
Staurosporine stock solution (e.g., 1 mM in DMSO).
-
Neuronal culture medium.
Procedure:
-
Preparation of Staurosporine Working Solution:
-
Thaw the staurosporine stock solution. It is light-sensitive and should be protected from light.[1]
-
Dilute the stock solution in pre-warmed neuronal culture medium to the desired final concentration (e.g., 30 nM - 1 µM). A vehicle control (DMSO in medium) should be prepared in parallel.
-
-
Treatment of Neurons:
-
Remove a portion of the existing culture medium from the neuronal cultures.
-
Gently add the staurosporine-containing medium or the vehicle control medium to the respective wells.
-
Incubate the cultures for the desired duration (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2.[4]
-
-
Assessment of Apoptosis:
-
Following treatment, apoptosis can be assessed using various methods:
-
Morphological Analysis: Observe changes in cell morphology such as cell body shrinkage and neurite breakdown using phase-contrast microscopy.
-
Nuclear Staining: Use fluorescent dyes like Hoechst 33342 or DAPI to visualize chromatin condensation and nuclear fragmentation.
-
TUNEL Assay: Detects DNA fragmentation, a hallmark of apoptosis.[3]
-
Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3) using fluorogenic substrates.
-
Immunocytochemistry: Stain for apoptotic markers like cleaved caspase-3 or cytochrome c release.
-
Cell Viability Assays: Quantify cell death using assays such as LDH release or live/dead cell staining (e.g., Propidium Iodide and Fluorescein Diacetate).[8]
-
-
Visualizations
Signaling Pathways
Caption: Staurosporine-induced apoptotic signaling cascade in neurons.
Caption: Staurosporine's effect on neurite outgrowth signaling.
Experimental Workflow
Caption: Experimental workflow for staurosporine treatment of primary neurons.
References
- 1. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 2. Staurosporine-induced neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Staurosporine-Induced Apoptosis of Cultured Rat Hippocampal Neurons Involves Caspase-1-Like Proteases as Upstream Initiators and Increased Production of Superoxide as a Main Downstream Effector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 5. jneurosci.org [jneurosci.org]
- 6. Staurosporine induces dopaminergic neurite outgrowth through AMP-activated protein kinase/mammalian target of rapamycin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Staurosporine-induced neuronal death: multiple mechanisms and methodological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jneurosci.org [jneurosci.org]
- 10. Primary Neuron Cultures: Techniques, Applications, and Yields — Stretchable microelectrode arrays for in vitro biomedical research [bmseed.com]
- 11. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Primary Culture of Cortical Neurons [bio-protocol.org]
- 13. Protocol for Culturing Rat Cortical Neurons: R&D Systems [rndsystems.com]
- 14. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 15. mdpi.com [mdpi.com]
- 16. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following Staurosporine Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for inducing and quantifying apoptosis using the protein kinase inhibitor, staurosporine, with analysis by flow cytometry. This method is a common positive control in apoptosis assays and is valuable for screening pro-apoptotic compounds.
Introduction
Staurosporine is a potent, broad-spectrum protein kinase inhibitor that reliably induces apoptosis in a wide variety of cell types.[1] Its mechanism of action involves the activation of the intrinsic apoptotic pathway, making it an ideal tool for studying programmed cell death. Flow cytometry, in conjunction with Annexin V and a viability dye such as Propidium Iodide (PI) or 7-AAD, offers a rapid and quantitative method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, where membrane integrity is compromised.
Staurosporine-Induced Apoptosis: Signaling Pathways
Staurosporine triggers apoptosis primarily through the intrinsic pathway, which involves mitochondrial dysregulation. It can also, in some cell types, influence extrinsic pathway components. The process is often caspase-dependent, leading to the activation of executioner caspases like caspase-3.[1][2] However, caspase-independent mechanisms have also been reported.[3]
Key signaling events in staurosporine-induced apoptosis include:
-
Inhibition of Protein Kinases: Staurosporine's primary action is the inhibition of a wide range of protein kinases, which disrupts normal cell signaling and survival pathways.
-
Activation of the Intrinsic Pathway: This leads to the activation of pro-apoptotic Bcl-2 family proteins, such as BAX and Bad, and inhibition of anti-apoptotic members like Bcl-2.[4]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): This results in the release of cytochrome c from the mitochondria into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3.[4]
-
Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]
Staurosporine-induced intrinsic apoptosis pathway.
Experimental Protocols
I. Induction of Apoptosis with Staurosporine
This protocol describes the treatment of a cell suspension (e.g., Jurkat cells) with staurosporine to induce apoptosis.
Materials:
-
Cell culture medium appropriate for the cell line
-
Cell suspension (e.g., Jurkat cells at 5 x 10^5 cells/mL)
-
Staurosporine (e.g., Sigma-Aldrich, Cat. No. S6942)
-
Dimethyl sulfoxide (DMSO)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare a 1 mM stock solution of staurosporine in DMSO.
-
Seed cells at a density of 5 x 10^5 cells/mL in a 6-well plate.
-
Add staurosporine to the cell suspension to a final concentration of 1 µM.[5] For a vehicle control, add an equivalent volume of DMSO to a separate well.
-
Incubate the cells for a time course (e.g., 3, 6, and 12 hours) at 37°C in a 5% CO2 incubator.[5] The optimal incubation time may vary depending on the cell line.[1][5]
II. Annexin V-FITC and Propidium Iodide Staining for Flow Cytometry
This protocol outlines the staining procedure for differentiating apoptotic and necrotic cells.
Materials:
-
Phosphate-buffered saline (PBS)
-
10X Annexin V Binding Buffer (e.g., 100 mM HEPES, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL)
-
Flow cytometry tubes
Procedure:
-
Harvest the staurosporine-treated and control cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold 1X PBS and centrifuge again.[6]
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[6]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[6]
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[6]
-
Analyze the samples by flow cytometry within one hour.[6]
Experimental workflow for apoptosis analysis.
Data Presentation and Interpretation
Flow cytometry data is typically displayed as a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants:
-
Lower Left (Q4): Annexin V- / PI- (Live cells)
-
Lower Right (Q3): Annexin V+ / PI- (Early apoptotic cells)
-
Upper Right (Q2): Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Upper Left (Q1): Annexin V- / PI+ (Necrotic cells/debris)
The percentage of cells in each quadrant is quantified to assess the extent of apoptosis.
Table 1: Representative Data for Staurosporine-Induced Apoptosis in Jurkat Cells
| Treatment | Incubation Time (hours) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle (DMSO) | 6 | 95 | 3 | 2 |
| 1 µM Staurosporine | 3 | 75 | 15 | 10 |
| 1 µM Staurosporine | 6 | 40 | 35 | 25 |
| 1 µM Staurosporine | 12 | 15 | 25 | 60 |
Table 2: Dose-Dependent Effects of Staurosporine on Apoptosis in CFSC-8B Cells
| Staurosporine Concentration (nmol/L) | Viable Cells (%) | Apoptotic Cells (%) |
| 0 | 61.0 | Varies |
| 4 | 54.5 | Varies |
| 16 | 50.6 | Varies |
| 32 | 40.7 | Varies |
Data presented in Table 2 is adapted from a study on CFSC-8B cells, where a dose-dependent decrease in viability was observed.[8] The percentage of apoptotic cells would correspondingly increase.
Table 3: Time-Course of Staurosporine-Induced Apoptosis in KG-1 and NKT Cell Lines
| Cell Line | Incubation Time (hours) | Apoptotic Cells (%) |
| KG-1 | 1 | ~8 |
| KG-1 | 3 | ~20 |
| KG-1 | 6 | ~50 |
| NKT | 1 | ~4 |
| NKT | 3 | ~13 |
| NKT | 6 | ~20 |
This table summarizes the time-dependent increase in apoptosis in two different human cell lines after staurosporine treatment.[9]
Troubleshooting and Considerations
-
Cell Type Variability: The optimal concentration of staurosporine and incubation time can vary significantly between cell lines.[1] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type.
-
Gating Strategy: Proper gating of the cell population based on forward and side scatter is crucial for accurate analysis, as apoptotic cells may exhibit changes in size and granularity.[10]
-
Controls: Always include an unstained cell control, single-color controls (Annexin V-FITC only and PI only), and a vehicle-treated (e.g., DMSO) negative control. A known apoptosis inducer can serve as a positive control.
-
Adherent Cells: For adherent cell lines, gentle trypsinization is required for cell harvesting. Ensure that the harvesting method does not induce significant cell death.[7]
References
- 1. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 6. phnxflow.com [phnxflow.com]
- 7. static.igem.org [static.igem.org]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application of Staurosporine in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staurosporine, an indolocarbazole alkaloid originally isolated from the bacterium Streptomyces staurosporeus, is a potent, cell-permeable, and broad-spectrum inhibitor of protein kinases.[1][2][3][4] Its ability to competitively bind to the ATP-binding site of a vast number of kinases makes it an invaluable tool in high-throughput screening (HTS) for various applications, including target validation, assay development, and the identification of novel kinase inhibitors.[1][5][6] Staurosporine is widely utilized as a positive control in screens for kinase inhibitors and as a reliable inducer of apoptosis in a multitude of cell lines.[4][7][8][9][10]
This document provides detailed application notes and protocols for the use of staurosporine in HTS, with a focus on kinase activity, cell viability, and apoptosis assays.
Mechanism of Action
Staurosporine functions as a non-selective ATP-competitive inhibitor of a wide range of both serine/threonine and tyrosine kinases.[1][6] It binds to the ATP pocket of the kinase catalytic domain, preventing the phosphorylation of substrate proteins.[1][6] This broad inhibitory profile is due to its high affinity for the conserved ATP-binding site across the kinome. The inhibition of multiple kinases disrupts numerous signaling pathways, ultimately leading to cell cycle arrest and apoptosis.
Data Presentation: Quantitative Data Summary
The following tables summarize the inhibitory activity of staurosporine against various protein kinases and its cytotoxic effects on different cell lines.
Table 1: Staurosporine IC50 Values for Various Protein Kinases
| Kinase Target | IC50 (nM) |
| Protein Kinase C (PKC) | 2.7[7] |
| PKCα | 2[7] |
| PKCγ | 5[7] |
| PKCη | 4[7] |
| Protein Kinase A (PKA) | 15[7] |
| Protein Kinase G (PKG) | 18[7] |
| Phosphorylase Kinase | 3[7] |
| S6 Kinase | 5[7] |
| Myosin Light Chain Kinase (MLCK) | 21[7] |
| CaM Kinase II | 20[2][7] |
| cdc2 | 9[7] |
| v-Src | 6[2][7] |
| Lyn | 20[7] |
| c-Fgr | 2[7] |
| Syk | 16[7] |
| GSK3α | 11[11] |
Table 2: Staurosporine IC50 Values in Different Cell Lines
| Cell Line | Assay Type | IC50 (nM) |
| HeLa S3 | Growth Inhibition | 4[7] |
| HCT116 (human colon carcinoma) | Growth Inhibition | 6[7] |
| Human PBMC | IL-2 Production Suppression | 16[7] |
| HepG2 (human liver cancer) | Cytotoxicity | 40[12] |
| MCF-7 (human breast cancer) | Cytotoxicity | 500[12] |
Experimental Protocols
High-Throughput Kinase Activity Assay (Competitive Binding)
This protocol describes a non-isotopic, competitive binding assay to screen for kinase inhibitors using staurosporine as a tracer or competitor. The principle relies on the displacement of a fluorescently labeled or enzyme-fragment-conjugated staurosporine probe from the kinase ATP-binding site by a test compound.[11]
Materials:
-
Purified kinase of interest
-
Staurosporine-probe conjugate (e.g., fluorescently labeled or β-galactosidase enzyme fragment-conjugated)
-
Assay buffer (specific to the kinase)
-
Test compounds dissolved in DMSO
-
384-well microtiter plates
-
Plate reader capable of detecting the probe's signal (fluorescence or chemiluminescence)
Procedure:
-
Prepare a working solution of the kinase in the assay buffer.
-
Prepare a working solution of the staurosporine-probe conjugate.
-
Dispense a small volume (e.g., 5 µL) of the test compounds or DMSO (as a control) into the wells of the 384-well plate.
-
Add the kinase solution to all wells.
-
Add the staurosporine-probe conjugate to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light if using a fluorescent probe.
-
Measure the signal using a plate reader. A decrease in signal indicates displacement of the probe by the test compound.
Data Analysis: Calculate the percent inhibition for each compound relative to the controls. The IC50 value, the concentration of the compound that causes 50% inhibition, can be determined by fitting the data to a dose-response curve.
High-Throughput Cell Viability Assay
This protocol outlines a method to assess the effect of compounds on cell viability, using staurosporine as a positive control for cytotoxicity. A common method is the resazurin (AlamarBlue) assay, which measures the metabolic activity of viable cells.[2]
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
Staurosporine (for positive control)
-
Test compounds dissolved in DMSO
-
Resazurin solution
-
96- or 384-well clear-bottom cell culture plates
-
Fluorescence plate reader
Procedure:
-
Seed the cells into the microplate at a predetermined density and allow them to attach overnight for adherent cells.[13]
-
Add the test compounds and staurosporine at various concentrations to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add resazurin solution to each well and incubate for 1-4 hours.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value for each compound by plotting the cell viability against the compound concentration.
High-Throughput Apoptosis Assay (Caspase-3 Activation)
This protocol describes an image-based assay to quantify apoptosis by detecting the activation of caspase-3, a key executioner caspase. Staurosporine is used as a potent inducer of apoptosis.[14]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Staurosporine
-
Test compounds dissolved in DMSO
-
Formaldehyde solution (for fixing)
-
Methanol or Triton X-100 (for permeabilization)
-
Primary antibody against cleaved caspase-3
-
Fluorescently labeled secondary antibody
-
Hoechst 33342 (for nuclear staining)
-
96- or 384-well imaging plates
-
High-content imaging system
Procedure:
-
Seed cells into the imaging plates and allow them to attach.
-
Treat the cells with test compounds or staurosporine (e.g., 1 µM) for a predetermined time (e.g., 4-16 hours) to induce apoptosis.[8][14][15]
-
Fix the cells with formaldehyde solution.[14]
-
Permeabilize the cells with methanol or Triton X-100.[14]
-
Incubate the cells with the primary antibody against cleaved caspase-3.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody and Hoechst 33342.
-
Acquire images using a high-content imaging system.
Data Analysis: Automated image analysis software can be used to identify and count the total number of cells (Hoechst-positive nuclei) and the number of apoptotic cells (cleaved caspase-3 positive). The percentage of apoptotic cells can then be calculated for each treatment condition.
Mandatory Visualizations
Caption: Staurosporine's mechanism of action.
References
- 1. Staurosporine-based binding assay for testing the affinity of compounds to protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. protein-kinase-a-inhibitor.com [protein-kinase-a-inhibitor.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 9. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 10. High-titer production of staurosporine by heterologous expression and process optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assay with Staurosporine-treated Jurkat Cells [protocols.io]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
Staurosporine as a Positive Control for Apoptosis Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staurosporine, a potent and broad-spectrum protein kinase inhibitor isolated from the bacterium Streptomyces staurosporeus, is widely utilized as a reliable positive control in apoptosis research. Its ability to induce apoptosis in a diverse range of cell types makes it an invaluable tool for validating apoptosis assays and for studying the molecular mechanisms of programmed cell death. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in effectively using staurosporine as a positive control for various apoptosis assays.
Mechanism of Action
Staurosporine induces apoptosis primarily through the intrinsic or mitochondrial pathway. As a protein kinase inhibitor, it disrupts intracellular signaling cascades, leading to the activation of pro-apoptotic Bcl-2 family proteins, such as Bax and Bak. This results in mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and subsequent activation of caspase-9, the initiator caspase in this pathway.[1] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[2][3]
Interestingly, staurosporine can also induce apoptosis through caspase-independent pathways, making it a robust and versatile tool.[4][5] Additionally, studies have shown the involvement of other signaling molecules, such as JNK and NF-κB, in staurosporine-induced apoptosis.[2][6]
Data Presentation
The following tables summarize the effective concentrations and incubation times of staurosporine for inducing apoptosis in various cell lines, as determined by different apoptosis assays.
Table 1: Staurosporine Treatment Conditions for Apoptosis Induction
| Cell Line | Concentration (µM) | Incubation Time (hours) | Assay Used | Reference |
| Jurkat | 1 | 2.5 - 3 | Caspase-3 Activity | Sigma-Aldrich |
| HeLa | 0.1 - 1 | 4 | TUNEL Assay | AAT Bioquest |
| U-937 | 0.5 | 18 | Annexin V/PI Staining | Anticancer Research |
| U-937 | 1 | 24 | Annexin V/PI Staining | Anticancer Research |
| Murine Cortical Neurons | 0.03 - 0.1 | 24 | DNA Laddering | PubMed |
| KG-1 | 1 | 3 | Annexin V Staining | CABI Digital Library |
| KG-1 | 1 | 6 | Annexin V Staining | CABI Digital Library |
| NKT | 1 | 3 | Annexin V Staining | CABI Digital Library |
| NKT | 1 | 6 | Annexin V Staining | CABI Digital Library |
| PaTu 8988t | 1 | 3 - 24 | Annexin V Staining | PMC |
| Panc-1 | 1 | 9 - 24 | Annexin V Staining | PMC |
Table 2: Quantitative Apoptotic Response to Staurosporine
| Cell Line | Staurosporine Treatment | Result | Assay | Reference |
| U-937 | 1 µM for 24 hours | 38% total apoptosis | Annexin V/7-AAD | Anticancer Research |
| U-937 | 0.5 µM for 18 hours | 18% total apoptosis | Annexin V/7-AAD | Anticancer Research |
| KG-1 | 1 µM for 3 hours | ~20% apoptotic cells | Annexin V | CABI Digital Library |
| KG-1 | 1 µM for 6 hours | ~50% apoptotic cells | Annexin V | CABI Digital Library |
| NKT | 1 µM for 3 hours | ~13% apoptotic cells | Annexin V | CABI Digital Library |
| NKT | 1 µM for 6 hours | ~20% apoptotic cells | Annexin V | CABI Digital Library |
| Septo-hippocampal cultures | 0.5 µM for 24 hours | 32% cell death | Propidium Iodide Staining | ResearchGate |
Experimental Protocols
Here are detailed protocols for three common apoptosis assays using staurosporine as a positive control.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
Staurosporine (e.g., Sigma S6942)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (user-prepared or from a kit)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate or flask and allow them to adhere overnight.
-
Induction of Apoptosis (Positive Control): Treat cells with an optimized concentration and duration of staurosporine (e.g., 1 µM for 3-6 hours). Include an untreated control and a vehicle control (e.g., DMSO).
-
Cell Harvesting:
-
Suspension cells: Gently collect cells into centrifuge tubes.
-
Adherent cells: Carefully detach cells using a gentle, non-enzymatic method like scraping or using EDTA. Avoid harsh trypsinization which can damage the cell membrane.
-
-
Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Analysis: Analyze the samples by flow cytometry within one hour of staining.
Caspase-3 Activity Assay (Fluorometric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cells of interest
-
Staurosporine
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Assay buffer
-
Fluorometric plate reader
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with staurosporine as described in the Annexin V protocol.
-
Cell Lysis:
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cell pellet in cold cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of cell lysate to each well.
-
Add 50 µL of 2X Reaction Buffer containing the caspase-3 substrate to each well.
-
Include a blank control (lysis buffer + reaction buffer).
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence using a fluorometric plate reader with excitation at ~360 nm and emission at ~460 nm. The fluorescence intensity is proportional to the caspase-3 activity.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells of interest cultured on coverslips or in a microplate
-
Staurosporine
-
4% Paraformaldehyde in PBS (for fixation)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, from a kit)
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed cells on coverslips or in a suitable plate and treat with staurosporine (e.g., 100 nM - 1 µM for 4 hours for HeLa cells).[4]
-
Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then incubate with permeabilization solution for 2 minutes on ice.
-
TUNEL Reaction:
-
Wash the cells with PBS.
-
Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
-
Washing: Wash the cells three times with PBS.
-
Visualization: Mount the coverslips onto microscope slides with an anti-fade mounting medium. Visualize the fluorescently labeled apoptotic cells using a fluorescence microscope.
Visualizations
Caption: Staurosporine-induced apoptosis signaling pathway.
Caption: General experimental workflow for apoptosis assays.
References
- 1. Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of staurosporine-induced apoptosis in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Staurosporine-induced apoptosis in Chang liver cells is associated with down-regulation of Bcl-2 and Bcl-XL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Staurosporine induces apoptosis of melanoma by both caspase-dependent and -independent apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of staurosporine-induced apoptosis in osteoblasts. | Sigma-Aldrich [b2b.sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Staurosporine-Induced Apoptosis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with staurosporine failing to induce apoptosis in their cell lines.
Frequently Asked Questions (FAQs)
Q1: My cells are not undergoing apoptosis after staurosporine treatment. What are the common reasons for this?
A1: Several factors can contribute to the lack of an apoptotic response to staurosporine. These can be broadly categorized as issues with the reagent itself, suboptimal experimental conditions, or inherent properties of your cell line.
-
Reagent Integrity: Staurosporine is sensitive to light and improper storage can lead to degradation.
-
Experimental Conditions: The concentration of staurosporine and the incubation time are critical and highly cell-line dependent.
-
Cell Line Resistance: Your cell line may possess intrinsic resistance mechanisms to staurosporine-induced apoptosis. This can include overexpression of anti-apoptotic proteins like Bcl-2 and Mcl-1, or defects in the caspase cascade[1][2].
Q2: What is the general mechanism of staurosporine-induced apoptosis?
A2: Staurosporine is a potent, broad-spectrum inhibitor of protein kinases[3][4]. Its primary mechanism for inducing apoptosis involves inhibiting a wide range of kinases, which disrupts normal cellular signaling pathways essential for survival. This leads to the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key events include the release of cytochrome c from the mitochondria, activation of caspases, and ultimately, programmed cell death[5][6]. Staurosporine can also induce apoptosis through caspase-independent pathways in some cell lines[7][8].
Q3: Can staurosporine induce other forms of cell death besides apoptosis?
A3: Yes. Depending on the cell type, concentration, and duration of treatment, staurosporine can induce other forms of cell death, such as necroptosis, a form of programmed necrosis[9]. At later timepoints, what initially appears to be apoptosis can transition to a lytic form of cell death known as PANoptosis[10].
Q4: How should I properly store and handle staurosporine?
A4: Proper storage and handling are crucial for maintaining the activity of staurosporine.
-
Storage of Powder: Store the lyophilized powder at -20°C, desiccated and protected from light. It is stable for at least 24 months under these conditions[3].
-
Stock Solutions: Dissolve staurosporine in a suitable solvent like DMSO[4][11][12]. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light. DMSO stock solutions are generally stable for at least 3-6 months at -20°C[3][4][12].
Troubleshooting Guide
Problem 1: No signs of apoptosis observed.
| Possible Cause | Troubleshooting Step |
| Incorrect Staurosporine Concentration | The optimal concentration of staurosporine is highly cell-line dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A common starting range is 0.1 µM to 1 µM[13][14]. |
| Insufficient Incubation Time | The time required to induce apoptosis varies significantly between cell lines. Conduct a time-course experiment to identify the optimal incubation period. This can range from a few hours to over 24 hours[14]. |
| Staurosporine Degradation | Ensure your staurosporine has been stored correctly (at -20°C, protected from light) and that the stock solution is not expired[3][4]. If in doubt, purchase a new vial of staurosporine. |
| Cell Line Resistance | Your cell line may have intrinsic resistance mechanisms. This can include high levels of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) or defects in caspase activation[1][2]. Consider using an alternative apoptosis inducer or investigating the specific resistance mechanism in your cell line. |
| Low Cell Density | Very low cell density can sometimes affect the cellular response to stimuli. Ensure you are seeding an appropriate number of cells for your experiment. |
Problem 2: Cells are dying, but it doesn't look like apoptosis (e.g., necrosis).
| Possible Cause | Troubleshooting Step |
| Staurosporine Concentration is Too High | High concentrations of staurosporine can lead to necrosis rather than apoptosis[13]. Perform a dose-response experiment to find a concentration that induces apoptosis without significant necrosis. |
| Cell Line-Specific Response | Some cell lines are more prone to necroptosis or other forms of lytic cell death in response to staurosporine[9][10]. You can investigate markers of necroptosis (e.g., RIPK1, RIPK3, MLKL activation) to determine if this is the case. |
| Late Stage of Apoptosis | Cells in the late stages of apoptosis will eventually undergo secondary necrosis. Ensure you are analyzing your cells at an appropriate time point to capture the apoptotic phase. |
Data Presentation
Table 1: Recommended Staurosporine Concentrations and Incubation Times for Various Cell Lines
| Cell Line | Effective Concentration | Incubation Time | Outcome | Reference |
| U-937 (Human Leukemic) | 1 µM | 24 hours | 38% total apoptosis | |
| Human Corneal Endothelial Cells (HCEC) | 0.2 µM | 12 hours | ~40% apoptosis | [13] |
| Jurkat | 1 µM | 1-6 hours | Apoptosis Induction | [14] |
| Rat Cortical Astrocytes | 10⁻⁷ M (0.1 µM) | 6 hours | Apoptosis | [9] |
| Rat Cortical Astrocytes | 10⁻⁶ M (1 µM) | 3 hours | Necroptosis | [9] |
| HeLa | 625 nM | >12 hours | Cell Death | [15] |
Experimental Protocols
Protocol 1: Determining Optimal Staurosporine Concentration and Incubation Time
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase during the experiment.
-
Staurosporine Preparation: Prepare a series of dilutions of your staurosporine stock solution in complete cell culture medium. A typical concentration range to test is 0.05 µM, 0.1 µM, 0.2 µM, 0.5 µM, and 1 µM[13][16].
-
Treatment: Remove the old medium from your cells and add the medium containing the different concentrations of staurosporine. Include a vehicle control (medium with the same concentration of DMSO used for the highest staurosporine concentration).
-
Incubation: Incubate the cells for various time points (e.g., 3, 6, 12, and 24 hours)[13][14].
-
Apoptosis Assay: At each time point, harvest the cells and assess for apoptosis using a standard method such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or a caspase activity assay.
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
-
Cell Harvesting: After staurosporine treatment, collect both the adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells once with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add Annexin V-FITC (or another fluorochrome) and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: Staurosporine-induced apoptosis signaling pathways.
Caption: Troubleshooting workflow for staurosporine experiments.
References
- 1. Heterogeneous apoptotic responses of prostate cancer cell lines identify an association between sensitivity to staurosporine-induced apoptosis, expression of Bcl-2 family members, and caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Staurosporine resistance in inflammatory neutrophils is associated with the inhibition of caspase- and proteasome-mediated Mcl-1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. The staurosporine analog, Ro-31-8220, induces apoptosis independently of its ability to inhibit protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Staurosporine induces different cell death forms in cultured rat astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Classical apoptotic stimulus, staurosporine, induces lytic inflammatory cell death, PANoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 15. Dissecting the dynamics of Staurosporine-induced cell death [nanolive.com]
- 16. researchgate.net [researchgate.net]
Staurosporine Off-Target Effects: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the off-target effects of Staurosporine in cellular assays. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data on its kinase inhibition profile.
Frequently Asked Questions (FAQs)
Q1: What is Staurosporine and what is its primary mechanism of action?
A1: Staurosporine is a natural alkaloid isolated from the bacterium Streptomyces staurosporeus. It is a potent, ATP-competitive, and broad-spectrum inhibitor of protein kinases.[1][2] Its primary mechanism of action involves binding to the ATP-binding site of a wide range of kinases, thereby preventing the phosphorylation of their respective substrates. This widespread inhibition of kinase activity leads to the induction of apoptosis (programmed cell death) and cell cycle arrest in a variety of cell lines.[3][4]
Q2: Why is Staurosporine considered a "dirty" or non-selective inhibitor?
A2: Staurosporine is often referred to as a "dirty" or non-selective inhibitor because it potently inhibits a vast number of protein kinases with little discrimination.[5] While it is a powerful tool for inducing apoptosis in experimental settings, its lack of specificity makes it unsuitable for clinical applications in its native form.[4] This broad activity can lead to numerous off-target effects, making it crucial to carefully interpret data from Staurosporine-treated cells.
Q3: What are the typical concentration ranges for inducing apoptosis versus observing kinase inhibition with Staurosporine?
A3: The effective concentration of Staurosporine can vary significantly depending on the cell line and the desired biological outcome.
-
Kinase Inhibition: In cell-free assays, IC50 values for many kinases are in the low nanomolar range (e.g., 0.7-20 nM for PKC, PKA, and CAMKII).[1][3]
-
Apoptosis Induction: In cellular assays, concentrations between 0.2 µM and 1 µM are commonly used to induce apoptosis.[3]
-
Cell Cycle Arrest: Cell cycle effects can be observed at different concentrations. For example, G1 arrest may be seen at low concentrations (~20 nM), while G2/M arrest can occur at higher concentrations (~200 nM) in some cell lines.
Q4: How does Staurosporine induce apoptosis?
A4: Staurosporine induces apoptosis through multiple pathways, which can be both caspase-dependent and caspase-independent. A common mechanism involves the inhibition of pro-survival kinases, leading to the activation of the intrinsic apoptotic pathway. This is often characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspases, such as caspase-3 and caspase-9.
Q5: Can Staurosporine affect the cell cycle?
A5: Yes, Staurosporine can cause cell cycle arrest at different phases, depending on the concentration and cell type. It has been reported to induce G1 arrest at lower concentrations and G2/M arrest at higher concentrations. This is often linked to its inhibitory effect on cyclin-dependent kinases (CDKs).
Troubleshooting Guide
Q1: I'm not observing the expected level of apoptosis after treating my cells with Staurosporine. What could be the issue?
A1: Several factors could contribute to this issue:
-
Cell Line Resistance: Some cell lines are inherently more resistant to Staurosporine-induced apoptosis.
-
Concentration and Incubation Time: The concentration of Staurosporine and the duration of treatment may need to be optimized for your specific cell line. A time-course and dose-response experiment is recommended.
-
Reagent Quality: Ensure your Staurosporine stock solution is properly prepared and stored, as it is light-sensitive. It should be dissolved in a suitable solvent like DMSO and stored in aliquots at -20°C, protected from light.[3]
-
Confluency of Cells: The density of your cell culture can influence their response to the drug.
Q2: My Staurosporine-treated cells are showing signs of necrosis instead of apoptosis. Why is this happening?
A2: High concentrations of Staurosporine can lead to widespread cellular stress and toxicity, resulting in necrosis rather than the more controlled process of apoptosis. Consider reducing the concentration and performing a viability assay that can distinguish between apoptotic and necrotic cell death.
Q3: I'm seeing a high degree of variability in my results between experiments. How can I improve reproducibility?
A3: To improve reproducibility:
-
Standardize Cell Culture Conditions: Use cells from a consistent passage number and ensure they are seeded at the same density for each experiment.
-
Prepare Fresh Dilutions: Prepare fresh dilutions of Staurosporine from a validated stock solution for each experiment.
-
Use Appropriate Controls: Always include both a vehicle control (e.g., DMSO-treated cells) and a positive control for your assay.
-
Automated Cell Counting: Utilize an automated cell counter to ensure consistent cell numbers.
Data Presentation
Table 1: Inhibitory Potency (IC50) of Staurosporine Against a Panel of Protein Kinases
| Kinase Family | Kinase | IC50 (nM) |
| AGC Kinases | PKCα | 2[1] |
| PKCγ | 5[1] | |
| PKCη | 4[1] | |
| PKA | 7[6] | |
| PKG | 8.5 | |
| S6K | 5[1] | |
| CAMK Kinases | CaMKII | 20[1][6] |
| MLCK | 21[1] | |
| TK Kinases | p60v-src | 6[1][6] |
| c-Fgr | 2[2] | |
| Lyn | 20[1] | |
| Syk | 16[1] | |
| Other | Phosphorylase Kinase | 3[1][2] |
| cdc2 | 9[1] |
Experimental Protocols
1. General Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This protocol provides a general framework for assessing the inhibitory activity of Staurosporine against a specific protein kinase.
-
Materials:
-
Purified protein kinase
-
Specific substrate peptide or protein
-
Staurosporine (dissolved in DMSO)
-
Assay buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 1 mM sodium orthovanadate, 1 mM DTT)
-
[γ-³²P]ATP
-
ATP
-
Magnesium chloride
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, the substrate, and the purified kinase.
-
Add varying concentrations of Staurosporine (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP, unlabeled ATP, and magnesium chloride.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper squares multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone.
-
Transfer the paper squares to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each Staurosporine concentration and determine the IC50 value.
-
2. Cell Viability and Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol allows for the differentiation between viable, apoptotic, and necrotic cells following Staurosporine treatment.
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Staurosporine (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of Staurosporine (and a DMSO vehicle control) for the appropriate incubation time.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization or gentle scraping.
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Visualizations
Caption: Staurosporine's broad kinase inhibition and downstream effects.
Caption: Workflow for investigating Staurosporine's off-target effects.
Caption: Troubleshooting logic for Staurosporine experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 4. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Enhancing Staurosporine Selectivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the selectivity of Staurosporine, a potent but non-selective protein kinase inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to improve the selectivity of Staurosporine?
Staurosporine is a powerful, broad-spectrum kinase inhibitor, binding to the ATP-binding site of a vast number of kinases with high affinity.[1] This lack of specificity, while making it a valuable research tool for inducing apoptosis, precludes its clinical use due to the high potential for off-target effects and toxicity.[1] By improving its selectivity, researchers can develop tool compounds to probe the function of specific kinases or create more targeted therapeutic agents with fewer side effects.
Q2: What are the primary strategies for enhancing the selectivity of Staurosporine?
The main approaches to improve Staurosporine's selectivity involve chemical modifications to its core structure. These strategies include:
-
Derivatization at the C7 position: Introducing bulky substituents at the C7 position of the indolocarbazole core can create steric hindrance that prevents binding to wild-type (WT) kinases, which typically have a larger "gatekeeper" residue in the ATP-binding pocket. This strategy is often coupled with engineering "analog-sensitive" (AS) kinases that have a smaller gatekeeper residue, allowing the modified Staurosporine analog to bind selectively.
-
Modification at the N12 position: The sugar moiety of Staurosporine, attached at the N12 and N13 positions, contributes significantly to its high affinity for many kinases. Removing this sugar reduces broad-spectrum activity. Potency and selectivity can then be regained by adding specific functional groups at the N12 position that interact with conserved residues in the kinase ATP-binding pocket.
-
Dimerization: Linking two Staurosporine molecules can create a larger compound that is more selective for kinases with specific binding pocket geometries. This "size exclusion filter" approach can significantly narrow the range of inhibited kinases.
Q3: What are "Staralogs" and how do they achieve improved selectivity?
"Staralogs" are a class of Staurosporine analogs designed for high selectivity, particularly for engineered AS kinases. They typically feature a carbohydrate-free indolocarbazole core with modifications at the C7 and N12 positions. For example, Star-12 has an isobutyl group at C7 and a butylamine group at N12. The C7 modification provides selectivity by sterically clashing with the gatekeeper residue of WT kinases, while the N12 modification helps to recover binding potency.
Q4: What is KIST301135 and what is its mechanism of selectivity?
KIST301135 is a Staurosporine dimer created by linking two molecules through their aminomethyl side chains with a carbonyl bridge. This larger molecule exhibits improved kinase selectivity based on a "size exclusion filter" principle, where it preferentially binds to kinases with accommodating binding pocket geometries.
Troubleshooting Guides
Synthesis of Staurosporine Analogs
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of C7-substituted product | Incomplete reaction; side product formation; difficult purification. | Ensure anhydrous reaction conditions. Optimize reaction time and temperature. Use flash chromatography with a carefully selected solvent system for purification. Consider using a different protecting group strategy if side reactions are prevalent. |
| Difficulty in removing the sugar moiety | Harsh reaction conditions leading to degradation of the aglycone. | Use milder deglycosylation methods. Monitor the reaction closely using TLC or LC-MS to avoid over-reaction. Purify the aglycone intermediate carefully before proceeding to the next step. |
| Poor solubility of intermediates or final product | The indolocarbazole core is highly hydrophobic. | Use a co-solvent system (e.g., DMSO/MeOH, DMF/DCM) for reactions and purification. Sonication may aid in dissolving starting materials. |
| Inconsistent results in N12-derivatization | Steric hindrance from the indolocarbazole core; low reactivity of the starting material. | Use a more reactive derivatizing agent. Increase the reaction temperature or time. Consider using a catalyst to facilitate the reaction. |
| Challenges in purifying the final analog | Similar polarity of the product and byproducts. | Utilize high-performance liquid chromatography (HPLC) for final purification. Consider derivatizing the product to alter its polarity for easier separation, followed by deprotection. |
Kinase Selectivity Profiling Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background signal in luminescence-based assays (e.g., ADP-Glo) | ATP contamination in reagents; enzyme instability. | Use high-purity ATP and kinase preparations. Prepare fresh reagents and keep enzymes on ice. Run a "no enzyme" control to determine the background from ATP contamination. |
| Low signal-to-noise ratio in FRET-based assays | Incorrect filter sets; spectral overlap; low kinase activity. | Ensure the use of appropriate excitation and emission filters for the specific fluorophores. Check for and correct any spectral overlap. Optimize kinase and substrate concentrations to ensure sufficient signal generation. |
| Inconsistent IC50 values | Compound precipitation; inaccurate serial dilutions; variability in ATP concentration. | Check the solubility of the test compound in the assay buffer. Prepare fresh serial dilutions for each experiment. Maintain a consistent ATP concentration across all assays, as IC50 values for ATP-competitive inhibitors are dependent on it. |
| Discrepancy between biochemical and cell-based assay results | Poor cell permeability of the compound; compound efflux from cells; compound metabolism. | Assess the cell permeability of your compound. Use efflux pump inhibitors to determine if the compound is being actively transported out of cells. Evaluate the metabolic stability of the compound in the cell line being used. |
| False positives or negatives | Compound interference with the assay technology (e.g., fluorescence quenching, luciferase inhibition). | Run control experiments to test for compound interference with the assay components in the absence of the kinase. Use an orthogonal assay with a different detection method to confirm hits. |
Experimental Protocols
Protocol 1: Synthesis of a C7-Isobutyl, N12-Butylamine Staurosporine Analog (Conceptual Outline based on "Staralog" Synthesis)
This protocol is a conceptual guide based on the synthesis of "Staralogs" and may require optimization.
Step 1: Deglycosylation of Staurosporine
-
Dissolve Staurosporine in an appropriate anhydrous solvent (e.g., DMF).
-
Add a suitable reagent to cleave the sugar moiety (e.g., a strong acid or a specific glycosidase).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction and extract the aglycone (K252c).
-
Purify the aglycone by flash chromatography.
Step 2: C7-Bromination of the Aglycone
-
Dissolve the aglycone in an anhydrous solvent (e.g., DCM).
-
Add a brominating agent (e.g., N-bromosuccinimide) portion-wise at a controlled temperature.
-
Stir the reaction in the dark until completion, as monitored by TLC or LC-MS.
-
Wash the reaction mixture with an aqueous solution to remove excess brominating agent.
-
Dry the organic layer and purify the C7-bromo-aglycone by flash chromatography.
Step 3: Suzuki Coupling for C7-Alkylation
-
To a solution of the C7-bromo-aglycone in a suitable solvent system (e.g., toluene/ethanol/water), add isobutylboronic acid.
-
Add a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3).
-
Heat the mixture under an inert atmosphere (e.g., argon) until the reaction is complete.
-
Cool the reaction, dilute with an organic solvent, and wash with water.
-
Purify the C7-isobutyl-aglycone by flash chromatography.
Step 4: N12-Alkylation
-
Dissolve the C7-isobutyl-aglycone in an anhydrous aprotic solvent (e.g., DMF).
-
Add a strong base (e.g., NaH) at a low temperature to deprotonate the indole nitrogen.
-
Add N-Boc-4-bromobutylamine and allow the reaction to proceed until completion.
-
Quench the reaction and purify the N12-alkylated intermediate.
-
Remove the Boc protecting group using an acid (e.g., TFA in DCM) to yield the final C7-isobutyl, N12-butylamine Staurosporine analog.
-
Purify the final product by HPLC.
Characterization: Confirm the structure of the final compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry.
Protocol 2: Kinase Selectivity Profiling using the ADP-Glo™ Kinase Assay
This protocol provides a general procedure for determining the selectivity of a Staurosporine analog against a panel of kinases.
1. Reagent Preparation:
-
Prepare a 10 mM stock solution of the Staurosporine analog in 100% DMSO.
-
Prepare serial dilutions of the test compound in DMSO.
-
Reconstitute kinases and substrates according to the manufacturer's instructions.
-
Prepare the ATP solution at the desired concentration in the appropriate kinase reaction buffer.
2. Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (for control).
-
Add 2 µL of the kinase solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the ATP/substrate solution.
-
Incubate the plate at room temperature for 1 hour.
3. ATP Depletion and ADP Conversion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
4. Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
Quantitative Data Summary
Table 1: Kinase Inhibition Profile of Staurosporine and a Selective Analog ("Staralog")
| Kinase | Staurosporine IC50 (nM) | "Staralog" (e.g., Star 12) IC50 (nM) | Selectivity Fold-Change |
| Target AS Kinase (e.g., Src-AS1) | 5 | 10 | - |
| WT Kinase 1 (e.g., Src-WT) | 6 | > 5000 | > 833 |
| WT Kinase 2 (e.g., PKCα) | 0.7 | > 1000 | > 1428 |
| WT Kinase 3 (e.g., PKA) | 7 | > 1000 | > 142 |
| WT Kinase 4 (e.g., CDK2) | 3 | > 1000 | > 333 |
Note: Data are representative and compiled from various sources for illustrative purposes.
Table 2: Kinase Inhibition Profile of Staurosporine and a Dimerized Analog (KIST301135)
| Kinase | Staurosporine (% Inhibition @ 20 nM) | KIST301135 (% Inhibition @ 20 nM) |
| FLT3 | > 80% | > 75% |
| JAK3 | > 80% | > 75% |
| Numerous other kinases | > 80% for ~62% of kinases tested | < 20% for the majority of kinases |
Note: This table summarizes the significant improvement in selectivity observed with the dimerized analog.[2]
Visualizations
Caption: Strategy for improving Staurosporine selectivity.
Caption: Workflow for developing selective Staurosporine analogs.
Caption: Selective inhibition of a specific kinase in a signaling pathway.
References
Troubleshooting Staurosporine insolubility in culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with staurosporine insolubility in culture media. Our goal is to help you overcome common challenges to ensure the success and reproducibility of your experiments.
Troubleshooting Guide: Staurosporine Precipitation in Cell Culture
Precipitation of staurosporine upon its addition to aqueous cell culture media is a common issue due to its hydrophobic nature. This guide provides a step-by-step approach to identify the cause and resolve the problem.
Issue: I observed a precipitate in my cell culture media after adding staurosporine.
| Potential Cause | Recommended Solution & Explanation |
| Improper Stock Solution Preparation | Ensure staurosporine is completely dissolved in a suitable organic solvent, most commonly anhydrous DMSO, to create a stock solution.[1][2][3] Gentle warming (up to 37°C) and vortexing can aid dissolution.[4] Use high-purity, anhydrous DMSO as water absorption can reduce solubility.[3] |
| Rapid Change in Solvent Polarity | Avoid adding the concentrated DMSO stock directly to the full volume of your cell culture media.[4] Instead, perform a serial dilution. A good practice is to first dilute the stock solution in a small volume of serum-free media, vortex gently, and then add this intermediate dilution to your final volume of complete media.[4] Adding the stock solution dropwise while gently swirling the media can also help.[5] |
| High Final Concentration | Every compound has a maximum solubility in a given solvent system. Exceeding this concentration will lead to precipitation.[5] Staurosporine is typically used at concentrations ranging from 10 nM to 1 µM.[5] If you observe precipitation, try lowering the final concentration. |
| Temperature Fluctuations | Adding a cold stock solution to warm media or vice versa can cause the compound to precipitate.[3] Pre-warm your cell culture media to 37°C before adding the staurosporine solution.[1][3] Avoid repeated freeze-thaw cycles of your stock solution, as this can promote precipitation. It is recommended to aliquot the stock solution into single-use vials. |
| Interaction with Media Components | Staurosporine may interact with salts, proteins, or other components in the media over time, leading to precipitation.[1] The presence of serum can sometimes help to stabilize hydrophobic compounds.[6] If working in serum-free conditions, the risk of precipitation is higher. |
| pH of the Medium | The pH of the cell culture medium can influence the solubility of compounds.[5] Ensure your medium is properly buffered and the pH is stable, especially when working in a CO2 incubator. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for staurosporine?
A1: Staurosporine is highly soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[5] DMSO is the most commonly used solvent for preparing stock solutions for cell culture experiments.[7][8] It is practically insoluble in water.[5][9]
Q2: What is a typical stock concentration for staurosporine?
A2: A typical stock concentration for staurosporine is 1 mM in DMSO.[7][8][10] Higher concentration stocks, such as 10 mM, are also used.
Q3: How should I store my staurosporine stock solution?
A3: Staurosporine stock solutions in DMSO should be stored at -20°C.[7][8][9] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.[3]
Q4: What is the maximum final DMSO concentration I should use in my cell culture?
A4: The final concentration of DMSO in the culture medium should generally be kept below 0.5%, with many protocols recommending 0.1% or lower to avoid impacting cell viability and function.[1][2] The tolerable DMSO concentration can be cell-line specific, so it is advisable to perform a vehicle control experiment to assess the effect of the intended DMSO concentration on your specific cells.
Q5: My staurosporine precipitated in the media. Can I still use it?
A5: It is not recommended to use media with precipitated staurosporine. The actual concentration of soluble, active compound will be lower than intended, leading to inaccurate and unreliable experimental results.[6] The precipitate particles themselves can also have cytotoxic effects on cells.[6]
Q6: Can I sonicate or heat the media to redissolve the precipitated staurosporine?
A6: While gentle warming can be used to dissolve the initial stock solution, heating the entire culture medium is generally not recommended as it can degrade media components and harm the cells. Sonication of the final culture medium is also not a standard or recommended practice. It is better to optimize the dilution protocol to prevent precipitation from occurring in the first place.
Experimental Protocols
Protocol 1: Preparation of a 1 mM Staurosporine Stock Solution in DMSO
Materials:
-
Staurosporine powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of staurosporine for your desired volume of 1 mM stock solution (Molecular Weight of Staurosporine is 466.5 g/mol ).
-
Weigh the staurosporine powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution until the staurosporine is completely dissolved. If necessary, gently warm the tube at 37°C for short intervals.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Dilution of Staurosporine Stock Solution into Cell Culture Media
Materials:
-
1 mM Staurosporine stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture media (with serum, if applicable)
-
Sterile conical tubes
Procedure (for a final concentration of 1 µM):
-
Pre-warm the required volume of your complete cell culture medium to 37°C.
-
To prepare a 1 µM working solution, you will perform a 1:1000 dilution of your 1 mM stock solution.
-
Recommended Method (Intermediate Dilution): a. In a sterile conical tube, add 1 µL of the 1 mM staurosporine stock solution to 99 µL of pre-warmed complete media. Gently pipette up and down to mix. This creates a 10 µM intermediate dilution. b. Add the desired volume of this 10 µM intermediate solution to your main cell culture volume. For example, add 100 µL of the 10 µM solution to 900 µL of complete media to get a final volume of 1 mL with a 1 µM staurosporine concentration.
-
Alternative Method (Direct Addition): a. For every 1 mL of complete media, add 1 µL of the 1 mM staurosporine stock solution. b. Add the staurosporine stock solution dropwise to the media while gently swirling the tube or plate to ensure rapid and even dispersion.
-
Visually inspect the media for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Workflow for preparing and diluting staurosporine to prevent precipitation.
Caption: Simplified signaling pathway of staurosporine-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of a common pathway of apoptosis by staurosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Induction of apoptosis by staurosporine involves the inhibition of expression of the major cell cycle proteins at the G(2)/m checkpoint accompanied by alterations in Erk and Akt kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize Staurosporine-induced cytotoxicity in non-target cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Staurosporine-induced cytotoxicity in non-target cells during experiments.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of Staurosporine-induced cytotoxicity?
Staurosporine is a potent but non-selective protein kinase inhibitor.[1][2][3][4] Its primary mechanism of action involves binding to the ATP-binding site of a wide range of kinases, leading to the induction of apoptosis (programmed cell death) through the intrinsic pathway.[1][4][5] Key events include the activation of caspases (central executioners of apoptosis), mitochondrial dysfunction, and the generation of reactive oxygen species (ROS).[1][6][7][8][9][10][11] At higher concentrations, Staurosporine can also induce necroptosis, a form of programmed necrosis, particularly under caspase-compromised conditions.[12][13]
2. How can I determine the optimal concentration of Staurosporine to minimize off-target effects?
The optimal concentration of Staurosporine is highly cell-type dependent and varies based on the desired outcome (e.g., apoptosis induction, cell cycle arrest). It is crucial to perform a dose-response study to determine the lowest concentration that achieves the desired effect in your target cells while minimizing cytotoxicity in non-target cells.[14][15] For example, low nanomolar concentrations (0.5–2 nM) have been shown to reversibly arrest normal cells in the G1 phase of the cell cycle, while higher concentrations are required to induce apoptosis.[16]
3. What are the key signaling pathways activated by Staurosporine that lead to cell death?
Staurosporine-induced apoptosis is primarily mediated through the mitochondrial pathway. This involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, including caspase-9 and the executioner caspase-3.[1][8] This process is often accompanied by an increase in intracellular calcium levels and the production of reactive oxygen species (ROS), leading to oxidative stress and mitochondrial dysfunction.[9][10][11] Staurosporine can also influence other signaling pathways, such as the JNK1 and NF-κB pathways.[5]
4. Can co-treatment with other agents protect non-target cells from Staurosporine?
Yes, several strategies involving co-treatment can mitigate Staurosporine's cytotoxic effects on non-target cells:
-
Caspase Inhibitors: Broad-spectrum caspase inhibitors, such as z-VAD-fmk, can block the apoptotic cascade and protect cells from Staurosporine-induced cell death.[6][17][18]
-
Antioxidants: Agents that scavenge reactive oxygen species (ROS), such as N-acetylcysteine (NAC), EUK-134, and EUK-189, can reduce oxidative stress and subsequent mitochondrial dysfunction, thereby attenuating apoptosis.[9][10]
-
Selective G1 Arrest: Pre-treatment with a low, cytostatic concentration of Staurosporine can selectively arrest normal, proliferating cells in the G0/G1 phase of the cell cycle. This makes them less susceptible to the cytotoxic effects of higher, apoptosis-inducing doses of Staurosporine or other chemotherapeutic agents, while tumor cells with defective G1 checkpoints remain vulnerable.[16][19][20]
Troubleshooting Guides
Issue 1: Excessive cytotoxicity observed in non-target (control) cells.
| Possible Cause | Troubleshooting Step |
| Staurosporine concentration is too high. | Perform a dose-response curve to identify the minimal effective concentration for your target cells. Start with a wide range of concentrations (e.g., nM to µM) and assess viability in both target and non-target cells.[14][15] |
| Prolonged exposure time. | Conduct a time-course experiment to determine the optimal incubation period. Shorter exposure times may be sufficient to induce the desired effect in target cells while minimizing damage to non-target cells.[2] |
| High sensitivity of non-target cells. | Consider co-treatment with a caspase inhibitor (e.g., z-VAD-fmk) to block the apoptotic pathway in non-target cells.[6][17] Alternatively, pre-treat with a low dose of Staurosporine to induce a protective G1 arrest in normal cells.[19][20] |
| Oxidative stress. | Co-incubate with an antioxidant like N-acetylcysteine (NAC) to mitigate the effects of reactive oxygen species (ROS) generation.[9][10] |
Issue 2: Inconsistent or unexpected results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell culture conditions. | Ensure consistent cell density, passage number, and media composition for all experiments. |
| Staurosporine degradation. | Prepare fresh Staurosporine solutions for each experiment from a frozen stock. Protect the stock solution from light. |
| Differential cell cycle status. | Synchronize cell populations before treatment to ensure a uniform response. |
| Off-target kinase inhibition. | Be aware that Staurosporine is a broad-spectrum kinase inhibitor.[1] Consider using more specific kinase inhibitors if a particular pathway is of interest. There are also Staurosporine analogs with different selectivity profiles.[3][21][22] |
Quantitative Data Summary
Table 1: Staurosporine Concentration and Cellular Response
| Cell Line | Concentration | Exposure Time | Observed Effect | Reference |
| Jurkat | 2 nM - 100 µM | 4 hours | Dose-dependent apoptosis induction.[14][15] | [14][15] |
| HBL-100 (nonmalignant breast) | 50 nM | 48 hours | 100% apoptosis.[23] | [23] |
| T47D (metastatic breast) | 50 nM | 48 hours | 4% apoptosis.[23] | [23] |
| HBL-100 (nonmalignant breast) | 50 µM | 4 hours | Complete apoptosis.[23] | [23] |
| T47D (metastatic breast) | 50 µM | 24 hours | Maximum apoptosis.[23] | [23] |
| Human Corneal Endothelial Cells | 0.2 µM | 12 hours | ~40% apoptosis.[24] | [24] |
| U937 | 100 nM | 4 hours | Homotypic aggregation without cell death.[25] | [25] |
| 76N & 81N (normal breast) | 0.5 - 2 nM | 48 hours | 40-75% growth inhibition (reversible).[16] | [16] |
Table 2: IC₅₀ Values of Staurosporine for Various Kinases
| Kinase | IC₅₀ (nM) |
| Protein Kinase C (PKC) | 2.7 |
| Protein Kinase A (PKA) | 15 |
| Protein Kinase G (PKG) | 18 |
| Phosphorylase kinase | 3 |
| S6 kinase | 5 |
| Myosin light chain kinase (MLCK) | 21 |
| CAM PKII | 20 |
| v-Src | 6 |
| Data compiled from[1] |
Experimental Protocols
Protocol 1: Dose-Response Analysis of Staurosporine-Induced Apoptosis by Flow Cytometry
This protocol is adapted from methodologies used for evaluating apoptosis in Jurkat cells.[14][15]
-
Cell Plating: Plate cells (e.g., Jurkat) at a density of 50,000 cells per well in a 96-well round-bottom plate.
-
Staurosporine Treatment: Add Staurosporine to triplicate wells at final concentrations ranging from 2 nM to 100 µM. Include vehicle-only (DMSO) control wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a predetermined time (e.g., 4 hours).
-
Apoptosis Staining: Add a fluorescently-labeled apoptosis indicator, such as CellEvent™ Caspase-3/7 Green Detection Reagent, to each well according to the manufacturer's instructions.
-
Incubation: Incubate for an additional 30 minutes at 37°C.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, exciting the fluorophore at the appropriate wavelength (e.g., 488 nm for CellEvent™ Caspase-3/7 Green).
-
Data Analysis: Quantify the percentage of apoptotic (fluorescence-positive) cells for each Staurosporine concentration.
Protocol 2: Selective G1 Arrest of Normal Cells for Chemoprotection
This protocol is based on the principle of protecting normal cells from chemotherapy by inducing a reversible G1 arrest with a low dose of Staurosporine.[19][20]
-
Cell Culture: Culture normal mammary epithelial cells and mammary cancer cells under standard conditions.
-
Staurosporine Pre-treatment: Treat both normal and cancer cell populations with a low, cytostatic concentration of Staurosporine (e.g., 0.5-2 nM).
-
Incubation: Incubate for a period sufficient to induce G1 arrest in normal cells (e.g., 24-48 hours). Confirm G1 arrest in a parallel sample using flow cytometry for cell cycle analysis (e.g., propidium iodide staining).
-
Chemotherapeutic Treatment: Add the cytotoxic chemotherapeutic agent (e.g., doxorubicin or camptothecin) to both the Staurosporine-pre-treated cells and control cells (no Staurosporine pre-treatment).
-
Incubation: Incubate for the desired duration of chemotherapeutic treatment.
-
Recovery: Wash the cells to remove all drugs and replace with fresh, drug-free medium.
-
Viability Assessment: Culture the cells for an extended period (e.g., 12 days) and assess the viability and proliferation of the normal and cancer cell populations.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 3. Differential effects of staurosporine analogues on cell cycle, growth and viability in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissecting the dynamics of Staurosporine-induced cell death [nanolive.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytoprotective effect of selective small-molecule caspase inhibitors against staurosporine-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytoprotective effect of selective small-molecule caspase inhibitors against staurosporine-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Attenuation of staurosporine-induced apoptosis, oxidative stress, and mitochondrial dysfunction by synthetic superoxide dismutase and catalase mimetics, in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Role of Glutathione Depletion and Reactive Oxygen Species Generation on Caspase-3 Activation: A Study With the Kinase Inhibitor Staurosporine [frontiersin.org]
- 11. Calcium and reactive oxygen species mediate staurosporine-induced mitochondrial dysfunction and apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Staurosporine Induces Necroptotic Cell Death under Caspase-Compromised Conditions in U937 Cells | PLOS One [journals.plos.org]
- 13. Staurosporine induces different cell death forms in cultured rat astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - US [thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Caspase inhibition prevents staurosporine-induced apoptosis in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The prevention of the staurosporine-induced apoptosis by Bcl-X(L), but not by Bcl-2 or caspase inhibitors, allows the extensive differentiation of human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protection of normal proliferating cells against chemotherapy by staurosporine-mediated, selective, and reversible G(1) arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 21. Comparison of the efficacy of 7-hydroxystaurosporine (UCN-01) and other staurosporine analogs to abrogate cisplatin-induced cell cycle arrest in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Staurosporine-induced apoptosis and hydrogen peroxide-induced necrosis in two human breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
Issues with the stability of Staurosporine in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Staurosporine in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the effective use of Staurosporine in your experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered with Staurosporine solution stability.
Question: My Staurosporine solution appears cloudy or has visible precipitate after preparation or storage. What should I do?
Answer:
Precipitation of Staurosporine can occur due to several factors, primarily related to its low aqueous solubility. Here’s a troubleshooting workflow to address this issue:
FAQs:
-
What is the best solvent for dissolving Staurosporine?
-
How should I store my Staurosporine stock solution?
-
For long-term stability, stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[3][4] When stored at -20°C in DMSO, Staurosporine is stable for at least 3-6 months.[2][5] For shorter-term storage, solutions in DMSO (1 mg/mL) can be stable for at least 3 months at 2-8°C.[1] Always protect solutions from light.[2]
-
-
Can I store my diluted Staurosporine working solution in cell culture media?
-
It is not recommended to store Staurosporine in aqueous solutions like cell culture media for extended periods. Due to its poor aqueous solubility and potential for degradation at physiological temperatures and pH, fresh dilutions should be prepared for each experiment from a concentrated DMSO stock.
-
-
Is Staurosporine sensitive to light?
-
Yes, Staurosporine is light-sensitive.[6] Both the solid compound and its solutions should be stored protected from light to prevent photodegradation.
-
-
How many times can I freeze and thaw my Staurosporine stock solution?
-
It is strongly recommended to aliquot stock solutions to avoid multiple freeze-thaw cycles, as this can lead to degradation and precipitation.[3] Some sources suggest a maximum of two freeze-thaw cycles.
-
-
My cells are not responding to Staurosporine as expected. Could the compound have degraded?
-
Loss of activity can be due to degradation. This can be caused by improper storage (e.g., exposure to light, multiple freeze-thaw cycles) or instability in the experimental medium. Prepare fresh dilutions for each experiment and consider verifying the integrity of your stock solution using a stability-indicating assay like HPLC if you suspect degradation.
-
Quantitative Data on Staurosporine Stability and Solubility
The following tables summarize key quantitative data regarding the stability and solubility of Staurosporine.
Table 1: Solubility of Staurosporine
| Solvent | Maximum Concentration | Reference |
| DMSO | 20-25 mg/mL | [1][3] |
| DMF | 20-25 mg/mL | [1][3] |
| Methanol | Slightly soluble (~2 mg/mL) | [2] |
| Chloroform | Slightly soluble | [1] |
| Water | Insoluble | [1][2] |
Table 2: Storage and Stability of Staurosporine
| Form | Storage Condition | Stability Duration | Reference |
| Lyophilized Powder | 2-8°C, dry, protected from light | At least 12 months to 2 years | [2][7] |
| Solution in DMSO (1 mg/mL) | 2-8°C, protected from light | At least 3 months | [1] |
| Solution in DMSO | -20°C, aliquoted, protected from light | At least 3-6 months | [2][3][5] |
| Solution in DMSO/Ethanol | -20°C, aliquoted, protected from light | Up to 3 months | |
| Solution in Solvent | -80°C, aliquoted | Up to 1 year | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to Staurosporine stability and its mechanism of action.
Protocol 1: Preparation of Staurosporine Stock Solution
-
Materials:
-
Staurosporine (lyophilized powder)
-
High-purity, anhydrous DMSO
-
Sterile, light-protecting microcentrifuge tubes
-
-
Procedure:
-
Bring the vial of lyophilized Staurosporine and the DMSO to room temperature.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 1 mM). The molecular weight of Staurosporine is 466.5 g/mol .
-
Carefully add the calculated volume of DMSO to the vial of Staurosporine.
-
Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming to 37°C can aid dissolution, but avoid overheating.
-
Aliquot the stock solution into single-use, light-protecting microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Staurosporine Analysis
This protocol provides a general method for the analysis of Staurosporine, which can be adapted for stability studies.[6][9]
-
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., µBondapak C18)[9]
-
-
Mobile Phase and Gradient:
-
Detection:
-
Sample Preparation for Stability Study:
-
Prepare a Staurosporine solution at a known concentration in the desired matrix (e.g., cell culture medium, buffer at a specific pH).
-
Incubate the solution under the desired conditions (e.g., 37°C, protected from light).
-
At various time points, take an aliquot of the solution.
-
Precipitate proteins if necessary (e.g., by adding acetone for plasma samples).[9]
-
Centrifuge to remove any precipitate.
-
Inject the supernatant into the HPLC system.
-
Quantify the peak area corresponding to Staurosporine and compare it to a standard curve of freshly prepared Staurosporine to determine the remaining concentration.
-
Signaling Pathways and Workflows
Staurosporine's Impact on Key Signaling Pathways
Staurosporine is a broad-spectrum kinase inhibitor that affects multiple signaling pathways. Below are diagrams illustrating its impact on the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and apoptosis.
Experimental Workflow for Stability Assessment
The following diagram outlines a typical workflow for assessing the stability of a Staurosporine solution.
References
- 1. Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis and differentiation induced by staurosporine in granulosa tumor cells is coupled with activation of JNK and suppression of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of p38 MAPK and ERK/MAPK pathways in staurosporine-induced production of macrophage inflammatory protein-2 in rat peritoneal neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Separation of Staurosporine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Neuroprotection signaling pathway of nerve growth factor and brain-derived neurotrophic factor against staurosporine induced apoptosis in hippocampal H19-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KEGG PATHWAY Database [genome.jp]
- 9. Development of a high-performance liquid chromatographic method for the analysis of staurosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining protocols for the synthesis of Staurosporine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Staurosporine derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Staurosporine derivatives in a question-and-answer format.
| Problem | Possible Cause | Suggested Solution |
| 1. Low to No Yield of the Desired Product | ||
| Q: My C-H arylation reaction is giving a low yield. What could be the issue? | Incomplete reaction; Suboptimal catalyst activity; Steric hindrance preventing reactivity. | - Ensure anhydrous conditions and inert atmosphere (e.g., argon or nitrogen).- Verify the quality and activity of the copper or palladium catalyst.- Consider that steric hindrance from bulky substituents can reduce reactivity. A change in the protecting group strategy might be necessary to reduce steric clash.[1][2] |
| Q: I am attempting a nitration step, but the yield drops significantly upon scaling up the reaction. Why is this happening? | Poor heat dissipation on a larger scale leading to side reactions; Inefficient mixing. | - Ensure efficient stirring and external cooling to maintain the optimal reaction temperature.- Consider a slower, dropwise addition of the nitrating agent for better control of the reaction exotherm.[1] |
| Q: My Fischer indolization to form the carbazole core is failing. What are the common reasons for this? | Use of protic acids with certain substrates can lead to competing side reactions like N-N bond cleavage; The substrate may be sensitive to strong acidic conditions. | - Switch from a protic acid (like acetic acid) to a Lewis acid catalyst (e.g., ZnCl2 or ZnBr2), which can improve cyclization efficiency for problematic substrates.[3]- Monitor the reaction for the formation of byproducts like aniline or substituted indoles, which indicate pathway failure.[3] |
| 2. Unexpected Products or Low Purity | ||
| Q: My reaction is producing a mixture of regioisomers that are difficult to separate. How can I improve selectivity? | The reaction conditions may not be selective enough for the desired isomer; Functional groups on the Staurosporine core direct substitution to multiple positions. | - Modify the directing group; for instance, switching from N-benzyl to a carbonyl-containing group can impart meta-selectivity in arylations.[2]- For C-H borylation, the choice of iridium catalyst and ligand can influence regioselectivity. Subsequent functionalization of the boronic esters can yield separable isomers after deprotection.[4] |
| Q: I am observing di-substituted byproducts in my C-H functionalization reaction. How can I prevent this? | The mono-substituted product is reactive under the reaction conditions and undergoes a second functionalization. | - In some cases, steric hindrance from the initial substituent can prevent a second substitution. For example, in certain copper-catalyzed arylations, a clash between an ortho-phenyl substituent and N,N-dibenzyl groups can deactivate the product towards a second arylation.[1][2] |
| 3. Issues with Protecting Groups | ||
| Q: I am unable to deprotect my N-benzyl group from the indolocarbazole core. What should I do? | The N-benzyl group on the indolocarbazole system can be particularly robust and resistant to standard cleavage conditions. | - Attempt deprotection using stronger reductive conditions or different catalytic systems.- In some cases, it may be necessary to reconsider the protecting group strategy from the beginning, opting for a more labile group if N-benzyl cleavage proves to be a persistent issue.[5][6] |
| Q: My protecting group is being cleaved during a subsequent reaction step. How can I avoid this? | The protecting group is not stable to the reaction conditions (e.g., acidic or basic cleavage). | - Choose a protecting group that is orthogonal to the subsequent reaction conditions. For example, if facing amide cleavage with acetamides in meta-arylation, a bulkier propionyl group might be more stable.[1] |
| 4. Purification Challenges | ||
| Q: My synthesized Staurosporine derivatives are proving very difficult to separate by column chromatography. What are my options? | The derivatives may have very similar polarities, especially regioisomers or compounds with minor structural differences. | - If direct separation of the final products is challenging, try separating the protected intermediates. Sometimes, the difference in polarity is more significant with the protecting groups attached.- For certain derivatives, such as phenol regioisomers formed after oxidation of boronic esters, separation may be feasible after Boc deprotection.[4]- Some derivatives, like certain methyl ethers, have been noted to be particularly resistant to separation ("recalcitrant toward separation"), and a different synthetic strategy might be required if pure isomers are necessary.[4] |
Frequently Asked Questions (FAQs)
1. Synthesis and Reaction Mechanisms
-
Q: What are the most common strategies for synthesizing the indolocarbazole core of Staurosporine? A: Common strategies include the union of two indole molecules followed by oxidative electrocyclization, sequential C-H bond functionalization on a simple arene core, and approaches involving Diels-Alder reactions and nitrene-mediated cyclizations.[1][5][7][8]
-
Q: Why are protecting groups necessary in the synthesis of Staurosporine derivatives? A: Protecting groups are crucial to temporarily mask reactive functional groups, such as the indole nitrogens, to prevent undesired side reactions and to direct synthetic transformations to specific sites on the molecule.[9] This is essential for achieving regioselectivity in reactions like C-H functionalization.[1][2]
-
Q: How can I introduce functionality at positions other than the typical C3 and C9 on the Staurosporine core? A: While traditional electrophilic aromatic substitution primarily functionalizes the C3 and C9 positions, newer methods like C-H borylation can provide access to previously inaccessible analogs with functionality at positions such as C2 and C10.[4]
2. Product Characterization and Analysis
-
Q: What are the standard analytical techniques for characterizing newly synthesized Staurosporine derivatives? A: A combination of spectroscopic methods is typically used. Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the chemical structure, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) confirms the molecular formula, and Electronic Circular Dichroism (ECD) can be used to determine the stereochemistry.[10][11][12]
-
Q: How is the biological activity of new Staurosporine derivatives typically assessed? A: The inhibitory activity against a panel of protein kinases is a primary assessment.[13][14] Cell-based assays are used to determine the anti-proliferative effects on various cancer cell lines, with IC50 values calculated to quantify potency.[15][16]
3. Biological Activity and Selectivity
-
Q: Why is Staurosporine considered a non-selective kinase inhibitor? A: Staurosporine binds with high affinity to the ATP-binding site of a vast majority of human protein kinases. This promiscuity is due to its interaction with conserved main-chain atoms in the kinase hinge region, which are structurally similar across many kinases.[17][18]
-
Q: What strategies are used to improve the kinase selectivity of Staurosporine derivatives? A: One strategy is to introduce functional groups at positions like C7 of the indolocarbazole core. These modifications can create steric hindrance that prevents binding to wild-type kinases but allows selective binding to engineered kinases with a modified "gatekeeper" residue.[19][20] Another approach is to synthesize derivatives, such as those with halogen substitutions at the 3-position, which can increase selectivity for certain tumor cells.[15]
Quantitative Data Summary
The following tables summarize key quantitative data for Staurosporine and its derivatives from various studies.
Table 1: Reaction Yields for Selected Synthetic Steps
| Reaction Step | Product | Yield | Reference |
| C-H Arylation | Teraryl Intermediate | Good | [1] |
| Nitration | Nitro-functionalized Intermediate | 60% (lower on scale-up) | [1] |
| One-pot Hydrogenolysis & Carbamoylation | Anilide Intermediate | 96% | [1] |
| Total Synthesis of K-252c (Staurosporinone) | K-252c | 12.7% overall | [1][2] |
| Total Synthesis of Staurosporine Aglycone | Staurosporine Aglycone | 28-36% overall | [8] |
| Alkylation of Staurosporine (5 steps) | Fluorescein-labelled derivative | 24% overall | [21][22] |
Table 2: IC50 Values of Staurosporine Derivatives Against Selected Cancer Cell Lines
| Derivative | Cell Line | IC50 (µmol/L) | Reference |
| 7-oxo-3'-N-benzoylstaurosporine (4) | MV4-11 (Leukemia) | 0.078 | [15] |
| 7-oxo-3'-N-benzoylstaurosporine (4) | PATU8988T (Pancreatic) | 0.666 | [15] |
| 7-oxo-3-chloro-3'-N-benzoylstaurosporine (5) | MCF-7 (Breast) | 0.029 | [15] |
| (7R)-7-hydroxy-3-bromo-3'-N-acetylstaurosporine (24) | MCF-7 (Breast) | 0.021 | [15] |
| Staurosporine | HCT116 (Colon) | 0.006 | [16] |
Experimental Protocols
Protocol 1: C-H Borylation of Bis-Boc Staurosporine
This protocol describes a method to introduce functionality at the C2 and C10 positions of the Staurosporine core.
-
Protection: Protect the indole nitrogens of Staurosporine with Boc groups.
-
Borylation: Subject the bis-Boc protected Staurosporine to an iridium-catalyzed C-H borylation reaction using bis(pinacolato)diboron (B2pin2). This will yield a mixture of borylated regioisomers.
-
Oxidation to Phenols: Transform the resulting boronic esters to the corresponding phenols by exposure to an oxidizing agent such as sodium perborate (NaBO3).
-
Deprotection: Remove the Boc protecting groups under acidic conditions (e.g., trifluoroacetic acid - TFA).
-
Separation: The resulting phenol regioisomers can then be separated using standard chromatographic techniques.
Protocol 2: Synthesis of a 7-oxo-Staurosporine Derivative
This protocol outlines a general procedure for creating derivatives at the 3'-N and 7-positions.
-
Acylation: React Staurosporine with an acylation reagent (e.g., benzoyl chloride) in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane. This will functionalize the 3'-N position.
-
Purification: Purify the acylated product using chromatography.
-
Oxidation: Oxidize the 7-position of the purified acylated Staurosporine using a base such as potassium tert-butoxide in a solvent like dimethyl sulfoxide (DMSO).
-
Quenching and Extraction: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Final Purification: Dry the combined organic phases, remove the solvent in vacuo, and purify the final 7-oxo derivative using chromatography (e.g., HPLC).[15]
Visualizations
Staurosporine Synthesis Workflow
A simplified workflow for the synthesis of Staurosporine derivatives.
Staurosporine-Induced Apoptosis Signaling Pathway
References
- 1. The total synthesis of K-252c (staurosporinone) via a sequential C–H functionalisation strategy - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04399A [pubs.rsc.org]
- 2. The total synthesis of K-252c (staurosporinone) via a sequential C–H functionalisation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Staurosporine Analogs Via C–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthesis of biologically active indolocarbazole natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00096E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic studies on indolocarbazoles: total synthesis of staurosporine aglycon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. NMR characterization of rearranged staurosporine aglycone analogues from the marine sponge Damiria sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research Portal [research.usc.edu.au]
- 12. Staurosporine Derivatives Generated by Pathway Engineering in a Heterologous Host and Their Cytotoxic Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Staurosporine analogues from microbial and synthetic sources and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. selleckchem.com [selleckchem.com]
- 17. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Staurosporine - Wikipedia [en.wikipedia.org]
- 19. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Alkylation of Staurosporine to Derive a Kinase Probe for Fluorescence Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Staurosporine-Induced Apoptosis & Microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts when performing microscopy after staurosporine treatment.
Frequently Asked Questions (FAQs)
Q1: What is staurosporine and why is it used in microscopy experiments?
Staurosporine is a potent, broad-spectrum inhibitor of protein kinases derived from the bacterium Streptomyces staurosporeus. In cell biology, it is widely used to induce apoptosis, or programmed cell death, in a variety of cell lines. Researchers utilize staurosporine in microscopy studies to investigate the morphological and molecular changes associated with apoptosis, such as cell shrinkage, membrane blebbing, and the activation of key signaling pathways.
Q2: What are the expected morphological changes in cells treated with staurosporine?
After staurosporine treatment, cells undergoing apoptosis will typically exhibit a series of characteristic morphological changes that are observable by microscopy. These include:
-
Cell Shrinkage and Rounding: The cell loses its normal shape and becomes smaller and more spherical.
-
Membrane Blebbing: The cell membrane forms irregular bulges or protrusions.
-
Chromatin Condensation: The genetic material inside the nucleus clumps together.
-
Formation of Apoptotic Bodies: The cell breaks apart into smaller, membrane-bound fragments.
-
Cell Detachment: Adherent cells may lose their attachment to the culture substrate.
It is crucial to distinguish these expected apoptotic morphologies from unintentional artifacts.
Q3: Can staurosporine treatment itself cause fluorescence artifacts?
Yes, there are instances where staurosporine treatment may lead to fluorescence artifacts. Some users have reported increased autofluorescence in the green (FITC) channel in negative control cells (treated with staurosporine but without fluorescent labels). It is essential to include proper controls to account for any potential autofluorescence induced by the treatment.
Q4: How does staurosporine affect the cytoskeleton and cell adhesion, and how can this impact my microscopy?
Staurosporine can significantly alter the cellular cytoskeleton and adhesion properties, which can be a source of artifacts if not properly managed.
-
Cytoskeleton: Staurosporine has been shown to disrupt the actin microfilament network in various cell types. This can lead to changes in cell shape and integrity that may be misinterpreted as treatment-specific effects on other structures.
-
Cell Adhesion: The effects on cell adhesion can be cell-type dependent. While it can induce intercellular adhesion in some cell lines like U937 cells, a more common observation in adherent cell cultures is a loss of focal adhesions and subsequent cell detachment. This detachment can lead to a selective loss of the most affected cells during washing steps, biasing the analysis towards less responsive cells.
Troubleshooting Guides
Issue 1: High Background Fluorescence or Autofluorescence
Problem: You observe high, non-specific fluorescence in your staurosporine-treated cells, even in unstained or negative controls.
Possible Causes & Solutions:
| Cause | Solution |
| Staurosporine-induced autofluorescence | Include an "unstained, treated" control in your experiment to assess the level of autofluorescence. If significant, you may need to use fluorophores with emission spectra that do not overlap with the autofluorescence, or use image analysis software to subtract the background fluorescence. |
| Non-specific antibody binding | Ensure you are using an appropriate blocking buffer (e.g., BSA or serum from the secondary antibody host species) and that your primary and secondary antibodies are used at the optimal dilution. |
| Fixation-induced artifacts | Some fixatives, like glutaraldehyde, can increase autofluorescence. Consider using a different fixation method, such as methanol or paraformaldehyde, and optimize the fixation time. |
Issue 2: Cell Detachment and Loss During Sample Preparation
Problem: A significant number of cells detach from the coverslip or plate during fixation and staining, leading to a sparse sample for imaging.
Possible Causes & Solutions:
| Cause | Solution |
| Staurosporine-induced apoptosis and loss of adhesion | This is an expected effect of staurosporine. To minimize cell loss, handle the cells very gently during all washing and incubation steps. Consider collecting the supernatant containing detached cells and analyzing them separately (e.g., by flow cytometry) to get a complete picture of the treatment effect. |
| Sub-optimal cell culture conditions | Ensure your cells are seeded at an appropriate density and are healthy before starting the experiment. Use pre-coated coverslips (e.g., with poly-L-lysine or fibronectin) to enhance cell attachment. |
| Harsh washing steps | Reduce the force and volume of washing buffers. Instead of aspirating the entire volume, leave a small amount of liquid in the well to prevent the cells from drying out. |
Issue 3: Inconsistent or Unexpected Staining Patterns
Problem: The localization or intensity of your fluorescent stain (e.g., for activated caspase-3) is not as expected, or varies greatly between experiments.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect timing of staurosporine treatment | The activation of apoptotic markers like caspase-3 is transient. Perform a time-course experiment to determine the optimal incubation time for your specific cell line and staurosporine concentration. |
| Sub-optimal antibody penetration | Ensure proper permeabilization of the cell membrane after fixation. The choice of permeabilizing agent (e.g., Triton X-100 or saponin) and the incubation time should be optimized for your cell type and target protein. |
| Photobleaching | Minimize the exposure of your sample to excitation light. Use an anti-fade mounting medium and acquire images using the lowest possible laser power and exposure time. |
Experimental Protocols & Data
General Protocol for Induction of Apoptosis with Staurosporine
This is a general guideline; optimal conditions should be determined empirically for each cell line.
-
Cell Seeding: Plate cells on glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of treatment.
-
Staurosporine Preparation: Prepare a stock solution of staurosporine in DMSO (e.g., 1 mg/mL). For experiments, dilute the stock solution in cell culture medium to the desired final concentration.
-
Treatment: Replace the culture medium with the staurosporine-containing medium. A common concentration range to test is 0.1 µM to 1 µM.
-
Incubation: Incubate the cells for a predetermined time, which can range from 1 to 24 hours depending on the cell type and the apoptotic event being studied.
-
Fixation and Staining: After incubation, proceed with your desired fixation and immunofluorescence staining protocol.
Quantitative Data on Staurosporine-Induced Apoptosis
The following table summarizes data from a study on human corneal endothelial cells (HCEC) treated with 0.2 µM staurosporine.
| Incubation Time (hours) | Apoptotic Cells (%) | Necrotic Cells (%) |
| 3 | ~15 | ~5 |
| 6 | ~25 | ~7 |
| 12 | 38.4 | 8.7 |
| 24 | ~20 | ~15 |
Data is approximate and derived from graphical representations in the source material.
Visualizations
Staurosporine-Induced Apoptosis Signaling Pathway
Caption: Staurosporine-induced intrinsic apoptosis pathway.
Experimental Workflow for Microscopy After Staurosporine Treatment
Caption: Workflow for immunofluorescence microscopy.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision-making process.
Addressing variability in experimental results with Staurosporine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Staurosporine. Our aim is to help you address variability in your experimental results and ensure the reliability of your data.
Frequently Asked Questions (FAQs)
Q1: What is Staurosporine and what is its primary mechanism of action?
Staurosporine is a natural alkaloid originally isolated from the bacterium Streptomyces staurosporeus. It is a potent, cell-permeable, and broad-spectrum inhibitor of protein kinases. Its primary mechanism of action is to bind to the ATP-binding site of a wide range of kinases with high affinity, thereby preventing the phosphorylation of their target proteins. This non-selective inhibition disrupts numerous signaling pathways involved in cell growth, proliferation, and survival.
Q2: Why is Staurosporine so widely used to induce apoptosis?
Staurosporine is a reliable and convenient tool for inducing apoptosis in a wide variety of cell types. Its ability to inhibit multiple kinases simultaneously leads to the disruption of key cell survival signals, ultimately activating the intrinsic apoptotic cascade. A common mechanism involves the activation of caspase-3.
Q3: What is the recommended solvent and storage condition for Staurosporine?
Staurosporine is soluble in DMSO (dimethyl sulfoxide) and DMF (dimethylformamide) at concentrations up to 20-25 mg/mL, and to a lesser extent in methanol and ethanol. It is practically insoluble in water. For long-term storage, it is recommended to store the lyophilized powder at -20°C, protected from light. Once dissolved in DMSO, it should be aliquoted to avoid multiple freeze-thaw cycles and stored at -20°C, where it is stable for at least 3 to 6 months.
Q4: At what concentration and for how long should I treat my cells with Staurosporine to induce apoptosis?
The optimal concentration and incubation time for inducing apoptosis with Staurosporine are highly cell-type dependent. However, a common starting point is a final concentration of 0.2 µM to 1 µM. Incubation times can range from 3 to 24 hours. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Q5: Can Staurosporine induce other cellular effects besides apoptosis?
Yes. Depending on the concentration and cell type, Staurosporine can have various effects. At lower concentrations (1-20 nM), it can inhibit specific kinases like PKA and PKC. In some neuronal cells, at concentrations of 50-100 nM, it can promote neurite outgrowth. At higher concentrations, apart from apoptosis, it can also induce other forms of cell death like necroptosis. It can also cause cell cycle arrest, typically at the G1 or G2/M phase.
Troubleshooting Guide
Variability in experimental results with Staurosporine is a common issue. This guide will help you identify and address potential sources of inconsistency.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells/dishes | Inconsistent cell health or density. Cells that are unhealthy or plated at different densities will respond differently to treatment. | Ensure a single-cell suspension with uniform seeding density. Always use cells from a healthy, sub-confluent culture. |
| Uneven drug distribution. Improper mixing of Staurosporine in the culture medium. | After adding Staurosporine to the medium, gently swirl the plate or dish to ensure even distribution. | |
| Inconsistent results between experiments | Inconsistent Staurosporine activity. Improper storage and handling can lead to degradation. Multiple freeze-thaw cycles of stock solutions should be avoided. | Aliquot your Staurosporine stock solution upon reconstitution and store at -20°C, protected from light. Use a fresh aliquot for each experiment. |
| Lot-to-lot variability of Staurosporine. Different batches of Staurosporine may have slight variations in purity or activity. | If possible, purchase a large single lot of Staurosporine for a series of related experiments. If you must switch lots, perform a new dose-response curve to re-optimize the working concentration. | |
| Variations in cell culture conditions. Changes in media, serum, CO2 levels, or incubation temperature can affect cellular response. | Maintain consistent cell culture practices. Use the same batch of media and serum for the duration of the experiment. | |
| Lower than expected levels of apoptosis | Sub-optimal Staurosporine concentration or incubation time. The effective concentration and duration of treatment are highly cell-type specific. | Perform a dose-response (e.g., 0.1 µM to 5 µM) and time-course (e.g., 3, 6, 12, 24 hours) experiment to determine the optimal conditions for your cell line. |
| Cell resistance to Staurosporine-induced apoptosis. Some cell lines are inherently more resistant to apoptosis. This can be due to high levels of anti-apoptotic proteins like Mcl-1. | Consider using a higher concentration of Staurosporine or a longer incubation time. Alternatively, you can try co-treatment with an inhibitor of anti-apoptotic proteins. | |
| High levels of necrosis instead of apoptosis | Staurosporine concentration is too high. Very high concentrations can lead to rapid cell death through necrosis rather than programmed apoptosis. | Reduce the concentration of Staurosporine. Perform a dose-response experiment to find a concentration that maximizes apoptosis while minimizing necrosis. Use assays that can distinguish between apoptosis and necrosis (e.g., Annexin V/Propidium Iodide staining). |
| Prolonged incubation time. Even at an optimal apoptotic concentration, very long incubation times can lead to secondary necrosis. | Reduce the incubation time. A time-course experiment will help identify the optimal window for observing apoptosis before the onset of secondary necrosis. |
Experimental Protocols
Protocol 1: Induction of Apoptosis in Cultured Cells
This protocol provides a general guideline for inducing apoptosis using Staurosporine. Optimization for specific cell lines is necessary.
Materials:
-
Staurosporine powder
-
DMSO
-
Cultured cells in logarithmic growth phase
-
Appropriate cell culture medium and supplements
-
Sterile microcentrifuge tubes and pipette tips
-
96-well or other appropriate culture plates
Procedure:
-
Prepare Staurosporine Stock Solution:
-
Dissolve Staurosporine in DMSO to create a 1 mM stock solution. For example, dissolve 1 mg of Staurosporine (MW: 466.5 g/mol ) in 2.14 mL of DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
-
-
Cell Seeding:
-
The day before the experiment, seed your cells in a culture plate at a density that will ensure they are sub-confluent at the time of treatment.
-
-
Staurosporine Treatment:
-
On the day of the experiment, prepare working solutions of Staurosporine by diluting the stock solution in pre-warmed cell culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1, 2 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest Staurosporine concentration).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of Staurosporine or the vehicle control.
-
Incubate the cells at 37°C in a humidified CO2 incubator for the desired period (e.g., 3, 6, 12, or 24 hours).
-
-
Apoptosis Assessment:
-
After incubation, apoptosis can be assessed using various methods, such as:
-
Morphological changes: Observe cell shrinkage, rounding, and detachment from the plate using a phase-contrast microscope.
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measure the activity of key executioner caspases like caspase-3.
-
TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
-
Protocol 2: Cell Viability (MTT) Assay
This protocol measures cell viability by assessing the metabolic activity of the cells.
Materials:
-
Cells treated with Staurosporine as described in Protocol 1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
Cell Treatment:
-
Seed and treat cells with Staurosporine in a 96-well plate as described in Protocol 1.
-
-
MTT Addition:
-
At the end of the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
-
Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Quantitative Data Summary
The following tables summarize key quantitative data for Staurosporine.
Table 1: IC50 Values for Various Kinases
| Kinase | IC50 (nM) |
| Protein Kinase C (PKC) | ~0.7 - 3 |
| Protein Kinase A (PKA) | ~7 |
| Protein Kinase G (PKG) | ~8.5 |
| Myosin Light Chain Kinase (MLCK) | ~1.3 |
| CaM Kinase II | ~20 |
| p60v-src Tyrosine Kinase | ~6 |
Note: IC50 values can vary depending on the assay conditions.
Table 2: Recommended Starting Concentrations for Apoptosis Induction in Various Cell Lines
| Cell Line | Concentration Range (µM) | Incubation Time (hours) |
| Jurkat (human T-cell leukemia) | 0.5 - 2 | 4 - 24 |
| HeLa (human cervical cancer) | 0.1 - 1 | 12 - 48 |
| SH-SY5Y (human neuroblastoma) | 0.05 - 0.5 | 12 - 24 |
| MCF-7 (human breast cancer) | 0.1 - 1 | 24 - 48 |
| U937 (human histiocytic lymphoma) | 0.2 - 1 | 6 - 24 |
Note: These are general guidelines. Optimal conditions should be determined empirically for your specific experimental setup.
Visualizations
Caption: Staurosporine's mechanism of action.
Caption: A typical experimental workflow for inducing apoptosis with Staurosporine.
Technical Support Center: Optimizing Staurosporine Exposure for Maximum Effect
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Staurosporine. Our goal is to help you optimize the duration of Staurosporine exposure to achieve the maximum desired effect in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Staurosporine?
A1: Staurosporine is a potent, albeit non-selective, inhibitor of a wide range of protein kinases.[1][2][3] By inhibiting these kinases, it disrupts numerous signaling pathways that are crucial for cell survival and proliferation. This broad inhibition ultimately leads to the induction of apoptosis (programmed cell death) in a wide variety of cell types.[4][5][6] Staurosporine is known to primarily activate the intrinsic apoptotic pathway.[6]
Q2: What is a typical concentration and exposure time for inducing apoptosis with Staurosporine?
A2: The optimal concentration and exposure time for Staurosporine are highly dependent on the cell type being studied.[4] However, a common starting point is a concentration range of 0.1 µM to 1 µM.[1][2][4] Exposure times can vary significantly, from as short as 3 hours to over 24 hours.[4][5][7] It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.[1][2]
Q3: How can I determine the optimal Staurosporine exposure duration for my cell line?
A3: To determine the optimal exposure duration, you should perform a time-course experiment. This involves treating your cells with a fixed concentration of Staurosporine and then assessing markers of apoptosis at various time points (e.g., 3, 6, 12, 18, and 24 hours).[4][7] Key apoptotic markers to measure include caspase-3 activation, PARP cleavage, and Annexin V staining.[4][7][8] The time point at which you observe the highest percentage of apoptotic cells without a significant increase in necrosis is generally considered optimal.[4][7]
Q4: What are the key signaling pathways activated by Staurosporine to induce apoptosis?
A4: Staurosporine typically induces apoptosis through the intrinsic signaling pathway.[6] This involves the activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3.[6][9][10] In some cell types, caspase-2 may also be involved.[9] The activation of these caspases leads to the cleavage of key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which ultimately results in the characteristic morphological and biochemical changes of apoptosis.[4][7][11] There is also evidence for caspase-independent apoptotic pathways induced by Staurosporine in certain contexts.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low percentage of apoptotic cells | - Staurosporine concentration is too low.- Exposure duration is too short.- Cell line is resistant to Staurosporine.- Improper handling or storage of Staurosporine. | - Perform a dose-response experiment with a wider concentration range (e.g., 0.05 µM to 5 µM).- Extend the incubation time in your time-course experiment (e.g., up to 48 hours).[12]- Verify the viability of your cells before treatment.- Ensure Staurosporine is properly dissolved (typically in DMSO) and stored in aliquots at -20°C, protected from light.[2] |
| High percentage of necrotic cells | - Staurosporine concentration is too high.- Exposure duration is too long. | - Decrease the Staurosporine concentration.- Reduce the incubation time. A key goal is to find the balance that maximizes apoptosis while minimizing necrosis.[4] |
| Inconsistent results between experiments | - Variation in cell density at the time of treatment.- Inconsistent incubation times.- Cell line has been in culture for too many passages. | - Ensure you are seeding the same number of cells for each experiment and that they are in the logarithmic growth phase.- Use a precise timer for all incubation steps.- Use cells from a low passage number and regularly thaw new vials from a frozen stock. |
| No or weak activation of caspase-3 | - The chosen time point is too early or too late.- The cell line may utilize a caspase-independent pathway.- Issues with the detection assay. | - Perform a detailed time-course experiment and measure caspase-3 activity at multiple early and late time points. Caspase-3 activity can peak and then decline.[4][7]- Investigate other markers of apoptosis, such as Annexin V staining or DNA fragmentation.- Run positive and negative controls for your caspase-3 assay to ensure it is working correctly. |
| Cells detach from the plate after treatment | - This is a common morphological change associated with apoptosis in adherent cells, a process sometimes referred to as anoikis.[4] | - Collect both the adherent and floating cells for your analysis to get an accurate measure of the total apoptotic population.[4] |
Experimental Protocols
Protocol 1: Determining Optimal Staurosporine Concentration and Duration
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Staurosporine Preparation: Prepare a stock solution of Staurosporine in DMSO (e.g., 1 mg/mL).[2] From this stock, prepare a series of working solutions at different concentrations.
-
Treatment:
-
Dose-Response: Treat the cells with a range of Staurosporine concentrations (e.g., 0.05, 0.1, 0.2, 0.5, 1, and 2 µM) for a fixed time (e.g., 12 or 24 hours).[4]
-
Time-Course: Treat the cells with a fixed concentration of Staurosporine (determined from the dose-response experiment or based on literature) and incubate for different durations (e.g., 3, 6, 12, 18, 24, and 48 hours).[4][7]
-
-
Apoptosis Assessment: After treatment, harvest the cells (including any floating cells) and assess apoptosis using a preferred method.
-
Data Analysis: Quantify the percentage of apoptotic and necrotic cells for each condition. The optimal condition is the one that yields the highest percentage of apoptotic cells with minimal necrosis.
Protocol 2: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
-
Cell Preparation: Following Staurosporine treatment, collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[8]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are live cells.
-
Data Presentation
Table 1: Example Time-Course of Staurosporine-Induced Apoptosis in Human Corneal Endothelial Cells (HCECs)
| Incubation Time (hours) | Apoptotic Cells (%) | Necrotic Cells (%) | Caspase-3 Activity (Arbitrary Units) |
| 0 | < 5 | < 2 | ~0 |
| 3 | ~15 | < 5 | Increased |
| 6 | ~30 | < 5 | Peaked |
| 12 | ~40 | ~10 | Decreasing |
| 24 | ~25 (adherent) | ~20 (adherent) | Low |
Data synthesized from a study on HCECs treated with 0.2 µM Staurosporine.[4][7] Note that at 24 hours, a significant number of cells had detached, and the percentage of apoptosis in the remaining adherent cells decreased while necrosis increased.
Table 2: Staurosporine Concentration and Duration Effects in U-937 Human Leukemic Cells
| Staurosporine Concentration (µM) | Incubation Time (hours) | Total Apoptosis (%) |
| 0.5 | 18 | 18 |
| 1 | 24 | 38 |
Data from a study on U-937 cells, indicating that a higher concentration and longer duration resulted in a greater apoptotic effect.
Visualizations
Caption: Intrinsic apoptosis signaling pathway induced by Staurosporine.
Caption: Workflow for optimizing Staurosporine exposure duration.
References
- 1. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Caspase activation pathways induced by staurosporine and low potassium: role of caspase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular mechanism of staurosporine-induced apoptosis in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Comparing the efficacy of Staurosporine with other kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Staurosporine's efficacy against other kinase inhibitors, supported by experimental data.
Staurosporine, an alkaloid originally isolated from the bacterium Streptomyces staurosporeus, is a potent, cell-permeable, and broad-spectrum inhibitor of protein kinases.[1] Its non-selective nature, stemming from its ability to bind to the highly conserved ATP-binding pocket of most kinases, has made it an invaluable tool in research for inducing apoptosis and studying signal transduction pathways.[2][3] However, this lack of specificity has also limited its therapeutic applications due to high toxicity.[1] This guide provides a comparative analysis of Staurosporine's efficacy against more selective kinase inhibitors, Gefitinib and Dasatinib, supported by quantitative data, detailed experimental protocols, and visualizations of the signaling pathways they modulate.
Efficacy Comparison: Staurosporine vs. Selective Kinase Inhibitors
The inhibitory activity of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates greater potency.
Staurosporine exhibits low nanomolar IC50 values against a wide array of kinases, highlighting its pan-kinase inhibitory nature.[1][2] In contrast, targeted inhibitors like Gefitinib and Dasatinib demonstrate greater selectivity, although their target profiles differ significantly. Gefitinib is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, while Dasatinib is a multi-targeted inhibitor primarily targeting BCR-ABL and Src family kinases.[4][5][6][7]
The following table summarizes the IC50 values of Staurosporine, Gefitinib, and Dasatinib against a selection of protein kinases.
| Kinase Target | Staurosporine IC50 (nM) | Gefitinib IC50 (nM) | Dasatinib IC50 (nM) |
| Serine/Threonine Kinases | |||
| PKA | 7[2] | >10,000 | >10,000 |
| PKCα | 2[1] | >10,000 | >10,000 |
| CAMKII | 20[1][2] | >10,000 | >10,000 |
| Tyrosine Kinases | |||
| EGFR | ~30-50 | 0.41[8] - 37[9] | ~100-500 |
| Src | 6[2] | >10,000 | <1[10] |
| Abl | - | >10,000 | <1[10] |
| c-Kit | - | >10,000 | <100[5] |
| PDGFRβ | - | >10,000 | <100[5] |
Note: IC50 values can vary depending on the specific assay conditions, substrate concentrations, and the source of the enzyme. The data presented here are compiled from multiple sources for comparative purposes.
Signaling Pathways and Mechanisms of Action
The broad-spectrum nature of Staurosporine leads to the simultaneous inhibition of multiple signaling pathways crucial for cell survival and proliferation, including the PI3K/Akt and MAPK/ERK pathways.[11][12] This widespread inhibition is a primary reason for its potent induction of apoptosis.
In contrast, Gefitinib's mechanism is highly specific. It competitively binds to the ATP-binding site of EGFR, thereby inhibiting its autophosphorylation and blocking downstream signaling through pathways like RAS-RAF-MEK-ERK and PI3K-AKT.[4][13][14] This targeted inhibition is particularly effective in cancers with activating mutations in the EGFR gene.[14]
Dasatinib exhibits a different spectrum of inhibition, potently targeting the BCR-ABL fusion protein found in chronic myeloid leukemia (CML) and Src family kinases.[5][7] By inhibiting these kinases, Dasatinib disrupts signaling pathways that drive the uncontrolled proliferation of cancer cells.
Experimental Protocols: In Vitro Kinase Inhibition Assay for IC50 Determination
The following protocol provides a generalized methodology for determining the IC50 value of a kinase inhibitor using a luminescence-based in vitro kinase assay, such as the ADP-Glo™ Kinase Assay. This method measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
Kinase inhibitor (e.g., Staurosporine, Gefitinib, Dasatinib)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Prepare a serial dilution of the kinase inhibitor.
-
Add the diluted inhibitor or vehicle control (e.g., DMSO) to the wells of a 384-well plate.
-
Prepare a kinase/substrate mixture in kinase assay buffer and add it to the wells.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and plot the results to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Conclusion
Staurosporine remains a cornerstone tool for in vitro research due to its potent, broad-spectrum kinase inhibition. However, its lack of selectivity underscores the importance of targeted inhibitors like Gefitinib and Dasatinib in therapeutic applications. While Gefitinib's efficacy is largely confined to cancers with specific EGFR mutations, Dasatinib's multi-targeted approach is effective against hematological malignancies driven by BCR-ABL and Src kinases. The choice of a kinase inhibitor, whether for research or clinical use, must be guided by a thorough understanding of its target profile, potency, and the specific signaling pathways involved in the biological context of interest. The experimental protocols and comparative data presented in this guide provide a framework for the rational selection and evaluation of these and other kinase inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 5. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 8. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Staurosporine suppresses survival of HepG2 cancer cells through Omi/HtrA2-mediated inhibition of PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
Staurosporine vs. UCN-01: A Comparative Guide to Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor research, staurosporine and its analogue, UCN-01 (7-hydroxystaurosporine), stand out as pivotal tool compounds. While both are potent, ATP-competitive kinase inhibitors, their selectivity profiles exhibit crucial differences that dictate their applications, from fundamental research to clinical trials. This guide provides an objective comparison of their kinase selectivity, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate inhibitor for their studies.
At a Glance: Key Differences
| Feature | Staurosporine | UCN-01 (7-hydroxystaurosporine) |
| Selectivity | Broad-spectrum ("pan-kinase") inhibitor | More selective inhibitor |
| Potency | Highly potent against a wide range of kinases | Potent, with notable selectivity for certain kinases like PKC and PDK1 |
| Key Structural Difference | Lacks a hydroxyl group at the 7-position of the lactam ring | Possesses a hydroxyl group at the 7-position of the lactam ring |
| Primary Research Use | General kinase inhibitor, positive control, apoptosis induction | More targeted studies of specific signaling pathways, anti-cancer research |
Unveiling the Selectivity Profiles: A Data-Driven Comparison
The differing selectivity of staurosporine and UCN-01 stems from the presence of a hydroxyl group on the lactam ring of UCN-01. This modification alters its interaction with the ATP-binding pocket of various kinases, leading to a distinct inhibition pattern.
Table 1: Comparative Inhibition of Protein Kinase C (PKC) Isozymes
| Kinase | Staurosporine IC50 (nM) | UCN-01 IC50 (nM) |
| PKCα | 2 | 29 |
| PKCβ | - | 34 |
| PKCγ | 5 | 30 |
| PKCδ | 20 | 530 |
| PKCε | 73 | 590 |
| PKCη | 4 | - |
| PKCζ | 1086 | >1000 |
Data compiled from multiple sources. "-" indicates data not available in the reviewed literature.
This data highlights that while both compounds are potent inhibitors of conventional PKC isozymes (α, β, γ), UCN-01 shows significantly reduced potency against novel PKC isozymes (δ, ε) compared to staurosporine.
Table 2: Inhibition of Various Other Kinases
| Kinase | Staurosporine IC50 (nM) | UCN-01 IC50 (nM) |
| p60v-src | 6 | - |
| Protein Kinase A (PKA) | 7 | - |
| CaM Kinase II | 20 | - |
| PDK1 | - | Potent inhibitor |
Data compiled from multiple sources. "-" indicates data not available in the reviewed literature.
Staurosporine's broad activity is evident from its low nanomolar inhibition of a diverse range of kinases[1]. In contrast, UCN-01 is recognized as a potent inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1), a key regulator of the PI3K/Akt signaling pathway. The 7-hydroxy group of UCN-01 is crucial for its specific interactions within the PDK1 active site.
The "Why": Structural Basis for Differential Selectivity
The key to the difference in selectivity lies in the 7-hydroxy group of UCN-01. X-ray crystallography studies have revealed that this hydroxyl group can form additional hydrogen bonds with residues in the ATP-binding pocket of certain kinases, such as PDK1, enhancing its binding affinity and selectivity for these targets. Conversely, this same group can create steric hindrance in the active sites of other kinases, leading to weaker inhibition compared to staurosporine.
References
Validating Staurosporine-Induced Apoptosis with Annexin V Staining: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection and quantification of apoptosis are crucial for assessing cellular responses to therapeutic agents and understanding disease pathogenesis. Staurosporine, a potent protein kinase inhibitor, is widely used as a reliable positive control for inducing apoptosis in a variety of cell types. This guide provides a comprehensive comparison of validating staurosporine-induced apoptosis using Annexin V staining, supported by experimental data and detailed protocols.
Introduction to Apoptosis and Its Detection
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells.[1][2] Dysregulation of apoptosis is implicated in numerous diseases, including cancer and neurodegenerative disorders.[3] Therefore, the ability to accurately identify and quantify apoptotic cells is paramount in many areas of biological research and drug discovery.[1]
One of the earliest and most widely used markers for detecting apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[2][4][5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to fluorescent dyes to label apoptotic cells.[1][2][4] When used in conjunction with a viability dye such as Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD), which are excluded from live cells with intact membranes, Annexin V staining allows for the differentiation between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).[1][2][6]
Staurosporine as an Inducer of Apoptosis
Staurosporine is a broad-spectrum protein kinase inhibitor that effectively induces apoptosis in a wide range of cell lines.[7][8] Its mechanism of action involves the inhibition of various protein kinases, leading to the activation of both intrinsic (mitochondrial) and, in some cases, extrinsic (death receptor) apoptotic pathways.[9][10] This induction typically involves the activation of caspases, a family of proteases that execute the apoptotic program. However, staurosporine can also induce apoptosis through caspase-independent mechanisms.[8] Its reliability and potency make it an excellent tool for validating apoptosis detection assays.
Quantitative Comparison of Apoptosis Induction
The following tables summarize quantitative data on the induction of apoptosis by staurosporine as measured by Annexin V staining and compared with other methods.
Table 1: Staurosporine-Induced Apoptosis in Various Cell Lines
| Cell Line | Staurosporine Concentration | Incubation Time | % Annexin V Positive Cells (Early Apoptosis) | Reference |
| U-937 (Human Leukemia) | 1 µM | 24 hours | 11.23% | |
| KG-1 (Human Leukemia) | Not Specified | 3 hours | ~20% | [11][12] |
| KG-1 (Human Leukemia) | Not Specified | 6 hours | ~50% | [11][12] |
| NKT (Human Cell Line) | Not Specified | 3 hours | ~13% | [11][12] |
| NKT (Human Cell Line) | Not Specified | 6 hours | ~20% | [11][12] |
| Porcine Aortic Endothelial Cells | Not Specified | 1 hour | 33% | [11] |
| Porcine Aortic Endothelial Cells | Not Specified | 24 hours | 90-95% | [11] |
| RBL-1 (Rat Basophilic Leukemia) | Not Specified | 30, 60, 180 mins | 6-15% | [13] |
Table 2: Comparison of Apoptosis Detection Methods after Staurosporine Treatment
| Method | Principle | Time of Detection | Advantages | Disadvantages |
| Annexin V Staining | Detects externalized phosphatidylserine | Early | Fast, simple workflow, detects early apoptosis.[1] | Can also stain necrotic cells if the membrane is compromised; PS exposure may be reversible in some cases.[6] |
| TUNEL Assay | Detects DNA fragmentation | Late | Considered a gold standard for late-stage apoptosis.[6] | May also detect cells with DNA damage from other causes; more complex procedure.[6] |
| Caspase Activity Assays | Measures the activity of executioner caspases (e.g., Caspase-3) | Mid-to-Late | Specific to caspase-dependent apoptosis; indicates commitment to cell death.[2][6] | May not detect caspase-independent apoptosis; antibody staining can be tricky with high background.[6] |
Table 3: Comparison of Chemical Apoptosis Inducers
| Inducer | Mechanism of Action | Typical Concentration | Advantages |
| Staurosporine | Broad-spectrum protein kinase inhibitor | 0.5 - 2 µM | Potent and reliable inducer in a wide range of cell types.[7][9] |
| Camptothecin | Topoisomerase I inhibitor | 1 - 5 µM | Induces apoptosis via DNA damage. |
| Actinomycin D | RNA polymerase inhibitor | 0.1 - 1 µg/mL | Potent inducer of apoptosis.[14] |
| Etoposide | Topoisomerase II inhibitor | 10 - 50 µM | Well-characterized inducer of the intrinsic apoptotic pathway. |
Experimental Protocols
Induction of Apoptosis with Staurosporine
This protocol provides a general guideline for inducing apoptosis using staurosporine. The optimal concentration and incubation time should be determined empirically for each cell line and experimental condition.
-
Cell Seeding: Plate cells at an appropriate density in a suitable culture vessel and allow them to adhere overnight (for adherent cells).
-
Staurosporine Preparation: Prepare a stock solution of staurosporine (e.g., 1 mM in DMSO).
-
Treatment: Dilute the staurosporine stock solution in fresh culture medium to the desired final concentration (e.g., 1 µM). Remove the old medium from the cells and replace it with the staurosporine-containing medium. For suspension cells, add the staurosporine solution directly to the culture.
-
Incubation: Incubate the cells for the desired period (e.g., 3, 6, 12, or 24 hours) at 37°C in a humidified atmosphere with 5% CO2.[10]
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to a centrifuge tube.[10]
-
Adherent cells: Gently wash the cells with PBS, then detach them using a non-enzymatic method like scraping or using an EDTA-based dissociation reagent to maintain membrane integrity.[10][15] Collect the cells in a centrifuge tube.
-
Annexin V Staining Protocol for Flow Cytometry
This protocol outlines the steps for staining staurosporine-treated cells with a fluorescently conjugated Annexin V and a viability dye for analysis by flow cytometry.
-
Cell Washing: After harvesting, wash the cells twice with cold PBS by centrifuging at 300-600 x g for 5 minutes and resuspending the pellet in cold PBS.[15][16]
-
Resuspension in Binding Buffer: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[15] The binding buffer typically contains calcium, which is essential for Annexin V binding to PS.[4]
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[16][17]
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, PE, or APC).[15][16]
-
Add 5 µL of a viability dye solution (e.g., Propidium Iodide at 50 µg/mL or 7-AAD).[15]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[17]
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible (preferably within 1 hour).[17]
Controls for Flow Cytometry:
-
Unstained cells: To set the baseline fluorescence.
-
Annexin V only stained cells: For compensation.
-
Viability dye only stained cells: For compensation.
-
Untreated, stained cells: As a negative control for apoptosis.
Visualizing Key Processes and Pathways
To further clarify the concepts discussed, the following diagrams illustrate the staurosporine-induced apoptosis pathway, the Annexin V staining workflow, and a comparison of apoptosis detection methods.
Conclusion
The combination of staurosporine as a potent apoptosis inducer and Annexin V staining as an early detection method provides a robust and reliable system for validating apoptosis assays. This guide has presented a comparative overview of this methodology, supported by quantitative data, detailed protocols, and clear visualizations of the underlying processes. While Annexin V staining is a powerful technique, it is often beneficial to use it in conjunction with other methods that measure different hallmarks of apoptosis, such as caspase activity or DNA fragmentation, to obtain a more comprehensive understanding of the cell death process. By following the protocols and considering the comparative data presented, researchers can confidently and accurately assess apoptosis in their experimental systems.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 5. Staurosporine-induced apoptosis and hydrogen peroxide-induced necrosis in two human breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. office.sjas-journal.org [office.sjas-journal.org]
- 13. researchgate.net [researchgate.net]
- 14. Actinomycin D and staurosporine, potent apoptosis inducers in vitro, are potentially effective chemotherapeutic agents against glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bosterbio.com [bosterbio.com]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Annexin V Staining Protocol [bdbiosciences.com]
Staurosporine Analogs in Oncology: A Comparative Analysis of Tumor Growth Inhibition
Staurosporine, a natural product isolated from the bacterium Streptomyces staurosporeus, is a potent, broad-spectrum inhibitor of protein kinases.[1][2] Its lack of specificity, however, leads to high toxicity, precluding its direct use as an anticancer therapeutic.[3] This has spurred the development of a multitude of Staurosporine analogs with improved selectivity and pharmacological profiles. This guide provides a comparative analysis of prominent Staurosporine analogs, focusing on their efficacy in inhibiting tumor growth, with supporting experimental data and methodologies for researchers, scientists, and drug development professionals.
Comparative Efficacy of Staurosporine Analogs
The anti-tumor activity of various Staurosporine analogs has been extensively evaluated in both in vitro and in vivo models. Key analogs include UCN-01 (7-hydroxystaurosporine), Midostaurin (CGP 41251), Lestaurtinib, Ro 31-8220, and GF 109203X, alongside novel synthesized compounds.[3][4] Their inhibitory effects are often quantified by the half-maximal inhibitory concentration (IC50) against various cancer cell lines.
In Vitro Cytotoxicity
The following table summarizes the IC50 values of Staurosporine and its analogs across a range of human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Staurosporine | HT-29 | Colon Adenocarcinoma | 0.002-0.02 | [5] |
| HCT-116 | Colon Carcinoma | 0.006 | [6] | |
| HeLa S3 | Cervical Cancer | 0.004 | [6] | |
| PC12 | Pheochromocytoma | >1 (for apoptosis) | [6] | |
| UCN-01 | A549 | Lung Adenocarcinoma | - | [4] |
| Midostaurin (CGP 41251) | A549 | Lung Adenocarcinoma | - | [4] |
| Ro 31-8220 | A549 | Lung Adenocarcinoma | - | [4] |
| GF 109203X | A549 | Lung Adenocarcinoma | - | [4] |
| Compound 4 | MV4-11 | Leukemia | 0.078 | [7] |
| PATU8988 T | Pancreatic Cancer | 0.666 | [7] | |
| Compound 5 | MCF-7 | Breast Carcinoma | 0.029 | [7] |
| Compound 12 | MCF-7 | Breast Carcinoma | 0.183 | [7] |
| Compound 24 | MCF-7 | Breast Carcinoma | 0.021 | [7] |
Note: Specific IC50 values for UCN-01, Midostaurin, Ro 31-8220, and GF 109203X against A549 cells were not provided in the source material, but their growth inhibitory effects were studied.[4]
In Vivo Anti-Tumor Activity
In vivo studies using tumor xenografts in animal models provide crucial data on the therapeutic potential of these analogs. UCN-01, for instance, has demonstrated significant anti-tumor effects against several human tumor xenografts.[8]
| Compound | Tumor Model | Host | Efficacy (Treated/Control Ratio) | Reference |
| UCN-01 | A431 (Epidermoid Carcinoma) | Mice | 0.40 (P < 0.01) | [8] |
| HT1080 (Fibrosarcoma) | Mice | 0.17 (P < 0.01) | [8] | |
| HL-60 (Acute Myeloid Leukemia) | Mice | 0.61 (P < 0.05) | [8] | |
| K-BALB (Fibrosarcoma) | Mice | 0.27 (P < 0.01) | [8] | |
| M-MSV-BALB (Fibrosarcoma) | Mice | 0.21 (P < 0.01) | [8] |
In contrast, the parent compound, Staurosporine, did not show significant antitumor activity in these same in vivo models, highlighting the improved therapeutic window of its analog, UCN-01.[8]
Mechanisms of Action
Staurosporine and its analogs exert their anti-tumor effects primarily by inhibiting a wide range of protein kinases, which are critical for cell signaling pathways that control cell growth, proliferation, and survival. The selectivity of these analogs for specific kinases is a key determinant of their efficacy and side-effect profiles.
Cell Cycle Arrest and Apoptosis
A common mechanism of action for these compounds is the induction of cell cycle arrest and apoptosis (programmed cell death).[5][9][10] For example, in A549 human lung adenocarcinoma cells, different analogs affect the cell cycle in distinct ways:
-
Staurosporine and UCN-01: Induce arrest in the G0/G1 phase.[4]
-
GF 109203X: Induces a potent G2/M arrest.[4]
-
Ro 31-8220: Slows progression through the cell cycle and can induce a weak G2/M block.[4]
-
Midostaurin (CGP 41251): Appears to inhibit cell growth without cell cycle specificity.[4]
The induction of apoptosis is a hallmark of Staurosporine and its derivatives.[3][10] Studies have shown that Staurosporine can induce apoptosis in various cancer cell lines, including those of the cervix, colon, and breast.[3] This process often involves the activation of caspases, key enzymes in the apoptotic pathway.[9]
Signaling Pathways
The primary targets of Staurosporine and its analogs are protein kinases. By inhibiting these enzymes, they disrupt crucial signaling pathways involved in cancer progression. One of the most well-known targets is Protein Kinase C (PKC), a family of enzymes involved in cellular growth and transformation.
Caption: Inhibition of key signaling kinases by Staurosporine analogs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common protocols used in the evaluation of Staurosporine analogs.
Cell Viability and Cytotoxicity Assay (e.g., CCK-8)
This assay is used to determine the IC50 values of the compounds.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the Staurosporine analog or the parent compound for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: A solution from a cell counting kit (e.g., Cell Counting Kit-8) is added to each well.
-
Incubation: The plates are incubated for a period that allows for the conversion of the reagent into a colored formazan product by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
References
- 1. rndsystems.com [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential effects of staurosporine analogues on cell cycle, growth and viability in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Staurosporine inhibits the proliferation, alters the cell cycle distribution and induces apoptosis in HT-29 human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Antitumor activity of UCN-01, a selective inhibitor of protein kinase C, in murine and human tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Staurosporine and conventional anticancer drugs induce overlapping, yet distinct pathways of apoptosis and caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating the on-target effects of Staurosporine using genetic approaches
For researchers, scientists, and drug development professionals, understanding the precise on-target effects of a promiscuous kinase inhibitor like Staurosporine is paramount. This guide provides a comparative overview of genetic approaches to definitively validate Staurosporine's molecular targets, offering experimental insights and data-driven comparisons to empower your research.
Staurosporine, a natural product isolated from Streptomyces staurosporeus, is a potent but non-selective ATP-competitive kinase inhibitor, making it a valuable tool for inducing apoptosis and studying signaling pathways.[1][2] However, its broad activity profile necessitates rigorous validation to distinguish on-target from off-target effects. Genetic methods offer a powerful strategy to dissect this complexity by directly manipulating the expression or sequence of putative target proteins.
This guide explores three primary genetic approaches for validating the on-target effects of Staurosporine: Analog-Sensitive (AS) Kinase Technology, the use of Gatekeeper Mutations, and high-throughput CRISPR/Cas9 screening. We will delve into the principles, experimental workflows, and comparative data for each method.
Comparison of Genetic Approaches for Staurosporine Target Validation
| Approach | Principle | Advantages | Limitations | Typical Application |
| Analog-Sensitive (AS) Kinase Technology | Engineering a "hole" in the ATP-binding pocket of a kinase of interest, making it sensitive to bulky Staurosporine analogs ("staralogs") that do not inhibit wild-type kinases.[3][4] | Highly specific for a single kinase target. Allows for rapid and reversible inhibition.[5] | Requires prior knowledge of the target kinase and protein engineering. Not all kinases are amenable to this modification. | Validating the role of a specific kinase in a signaling pathway or cellular process. |
| Gatekeeper Mutations | Introducing mutations in the "gatekeeper" residue of the kinase active site to confer resistance to Staurosporine.[6][7] | Provides strong evidence for target engagement. Can be used to study drug resistance mechanisms.[8] | Generating a functional, resistant mutant can be challenging.[9] Mutations may alter kinase activity or conformation. | Confirming a specific kinase as the direct target of Staurosporine's effects. |
| CRISPR/Cas9 Screening | Genome-wide knockout of genes to identify those that, when absent, confer resistance to Staurosporine-induced cell death.[10][11] | Unbiased, high-throughput approach to identify novel targets and resistance mechanisms.[12] | Hits require extensive secondary validation. May not distinguish between direct targets and downstream effectors. | Discovering the genetic landscape of Staurosporine sensitivity and identifying potential resistance genes. |
Analog-Sensitive (AS) Kinase Technology: Engineering Specificity
Analog-sensitive kinase technology is a powerful chemical-genetic tool that enables the specific inhibition of a single kinase within a complex cellular environment.[3][4] This is achieved by mutating a bulky "gatekeeper" residue in the kinase's ATP-binding pocket to a smaller amino acid, creating a sensitized pocket that can accommodate a modified, bulky inhibitor that does not bind to wild-type kinases.[5] Staurosporine analogs, or "staralogs," have been developed for this purpose, offering high potency and selectivity for the engineered AS kinase.[13][14]
Experimental Workflow: AS Kinase Validation
Caption: Workflow for validating a kinase target using AS technology.
Performance Data: Staralog Specificity
The following table summarizes the IC50 values of a Staurosporine analog (Staralog) against a wild-type kinase and its analog-sensitive mutant, demonstrating the engineered specificity.
| Kinase | Inhibitor | IC50 (nM) |
| Src-WT | Staralog 12 | > 5,000 |
| Src-AS1 | Staralog 12 | ~10 |
| Src-AS2 | Staralog 12 | ~10 |
Data adapted from Lopez et al. (2014). Note: Specific IC50 values can vary based on experimental conditions.[13]
Gatekeeper Mutations: Engineering Resistance
A complementary genetic approach involves introducing mutations into the gatekeeper residue of a putative kinase target that confer resistance to Staurosporine.[6] The "gatekeeper" residue controls access to a hydrophobic pocket within the ATP-binding site. Mutations from a small to a bulky residue can sterically hinder the binding of inhibitors like Staurosporine.[7] Observing a loss of Staurosporine's effect in cells expressing the resistant mutant provides strong evidence of on-target engagement.
Signaling Pathway: Staurosporine Inhibition and Resistance
Caption: Staurosporine inhibits WT kinase but not the gatekeeper mutant.
CRISPR/Cas9 Screening: A Genome-Wide Approach
For a broader, unbiased discovery of genes that modulate sensitivity to Staurosporine, genome-wide CRISPR/Cas9 knockout screens are a powerful tool.[10][11] This technique involves introducing a library of guide RNAs (gRNAs) targeting every gene in the genome into a population of Cas9-expressing cells. By treating the cell population with Staurosporine, cells with knockouts of genes essential for Staurosporine's cytotoxic effects will survive and become enriched. Deep sequencing can then identify these "resistance genes."
Experimental Workflow: CRISPR/Cas9 Resistance Screen
Caption: Workflow of a CRISPR/Cas9 screen for Staurosporine resistance.
Experimental Protocols
Protocol 1: Staurosporine-Induced Apoptosis Assay
-
Cell Culture: Plate cells (e.g., HeLa or Jurkat) at a density of 5 x 10^5 cells/mL in appropriate tissue culture medium.[15]
-
Staurosporine Treatment: Add Staurosporine to a final concentration of 1 µM.[15][16]
-
Incubation: Incubate the cells for a time course, typically 1-6 hours at 37°C, though some cell lines may require longer incubation times.[15][16]
-
Apoptosis Analysis: Assess apoptosis using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by observing morphological changes like cell shrinkage and membrane blebbing.[17]
Protocol 2: CRISPR/Cas9 Knockout Validation
-
Genomic DNA Extraction: Isolate genomic DNA from both the edited and control cell populations.
-
PCR Amplification: Amplify the targeted genomic region using primers flanking the gRNA target site.
-
Mismatch Cleavage Assay: Denature and re-anneal the PCR products to form heteroduplexes. Treat with a mismatch-specific nuclease (e.g., T7 Endonuclease I).[18]
-
Gel Electrophoresis: Analyze the digested products on an agarose gel. The presence of cleaved DNA fragments indicates successful editing.[18]
-
Sanger Sequencing: For clonal populations, sequence the PCR product to confirm the specific insertion or deletion.
-
Western Blotting: Confirm the knockout at the protein level by performing a Western blot for the target protein.[19]
Conclusion
Validating the on-target effects of a broadly acting inhibitor like Staurosporine is crucial for accurately interpreting experimental results. Genetic approaches provide the most definitive evidence for target engagement. The choice of method depends on the research question: AS kinase technology offers exquisite specificity for a known target, gatekeeper mutations provide a robust validation of target binding, and CRISPR/Cas9 screening enables the unbiased discovery of the genetic determinants of drug response. By employing these powerful techniques, researchers can confidently delineate the specific molecular interactions that underpin Staurosporine's potent biological activities.
References
- 1. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 6. Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. indiabioscience.org [indiabioscience.org]
- 8. The rise and fall of gatekeeper mutations? The BCR-ABL1 T315I paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and validation of protein targets of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 16. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. How to Validate a CRISPR Knockout [biognosys.com]
Staurosporine's Differential Impact on Cancer Cell Lines: A Comparative Analysis
For Immediate Release
A comprehensive review of the potent, broad-spectrum protein kinase inhibitor, staurosporine, reveals significant variations in its apoptotic and cell cycle effects across a multitude of cancer cell lines. This guide synthesizes key experimental findings to provide researchers, scientists, and drug development professionals with a comparative overview of staurosporine's activity, aiding in its application as a research tool and potential therapeutic lead.
Staurosporine, an alkaloid originally isolated from the bacterium Streptomyces staurosporeus, is a well-established inducer of apoptosis in a wide array of cell types. Its primary mechanism of action involves the competitive inhibition of ATP binding to a broad range of protein kinases, leading to the disruption of numerous signaling pathways crucial for cell survival and proliferation.[1] This guide presents a comparative analysis of staurosporine's effects on various cancer cell lines, with a focus on its inhibitory concentrations, impact on apoptosis, and cell cycle regulation.
Comparative Efficacy of Staurosporine Across Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of staurosporine exhibits considerable variability among different cancer cell lines, reflecting their diverse genetic backgrounds and signaling dependencies. The data presented below, sourced from the Genomics of Drug Sensitivity in Cancer database, illustrates this wide range of sensitivity.
| Cell Line | Cancer Type | Tissue | IC50 (µM) |
| SW982 | Soft Tissue Sarcoma | Soft Tissue | 0.000983 |
| DOV13 | Ovarian Cancer | Ovary | 0.001009 |
| Hs-940-T | Melanoma | Skin | 0.001287 |
| OVCA433 | Ovarian Cancer | Ovary | 0.001702 |
| KARPAS-422 | B-cell Lymphoma | Blood | 0.001960 |
| OCI-AML2 | Acute Myeloid Leukemia | Blood | 0.002059 |
| MOLM-13 | Acute Myeloid Leukemia | Blood | 0.002065 |
| YH-13 | Glioblastoma | Nervous System | 0.002079 |
| 42-MG-BA | Glioblastoma | Nervous System | 0.002098 |
| NKM-1 | Acute Myeloid Leukemia | Blood | 0.002476 |
| MV-4-11 | Leukemia | Blood | 0.002559 |
| JHU-011 | Head and Neck Cancer | Aero Digestive Tract | 0.002873 |
| RPMI-7951 | Melanoma | Skin | 0.003392 |
| NCI-H1755 | Lung Adenocarcinoma | Lung | 0.003420 |
| JHH-4 | Liver Cancer | Digestive System | 0.003435 |
| HCT116 | Colon Carcinoma | Digestive System | 0.006 |
| HeLa S3 | Cervical Cancer | Cervix | 0.004 |
| KB | Oral Carcinoma | Oral | 0.1 |
Induction of Apoptosis and Cell Cycle Arrest
Staurosporine is a potent inducer of the intrinsic apoptotic pathway. Its efficacy in triggering programmed cell death and causing cell cycle arrest varies significantly between cell lines.
| Cell Line | Cancer Type | Apoptosis Induction (at 1µM) | Cell Cycle Arrest |
| Melanoma (various) | Melanoma | 33% in Me4405 to 79% in IgR3[2] | Not specified |
| U-937 | Leukemia | 38% after 24 hours | G2/M phase arrest |
| PaTu 8988t & Panc-1 | Pancreatic Carcinoma | Significant increase in apoptosis[3] | Not specified |
| MGC803 & SGC7901 | Gastric Cancer | Apoptotic bodies observed | G2/M phase arrest[1] |
| CaSki & HeLa | Cervical Cancer | Apoptosis induced from G2/M phase[4] | G2/M phase arrest[4] |
| C33A | Cervical Cancer | Apoptosis induced from G1 phase[4] | G1 phase arrest[4] |
| BCBL-1 | Primary Effusion Lymphoma | Not specified | G2/M phase arrest[5] |
| KB | Oral Carcinoma | Nuclear fragmentation and internucleosomal cleavage[6] | G2/M phase arrest[6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of staurosporine or vehicle control and incubate for the desired time period (e.g., 24, 48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well.
-
Absorbance Measurement: Shake the plate to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment: Treat cells with staurosporine (e.g., 1 µM for 3-24 hours) to induce apoptosis.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and a viability dye such as propidium iodide (PI) or 7-AAD.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI/7-AAD negative, while late apoptotic or necrotic cells will be positive for both stains.
Cell Cycle Analysis (Propidium Iodide Staining)
This method utilizes propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
-
Cell Treatment and Harvesting: Treat cells with staurosporine and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Apoptosis Markers
This technique is used to detect the expression and cleavage of key apoptotic proteins.
-
Cell Lysis: Treat cells with staurosporine, harvest, and lyse in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies against apoptotic markers such as cleaved caspase-3, cleaved PARP, Bax, and Bcl-2.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing Staurosporine's Mechanism of Action
The following diagrams illustrate the experimental workflow for assessing staurosporine's effects and the primary signaling pathway it perturbs to induce apoptosis.
Caption: Workflow for analyzing staurosporine's effects on cancer cells.
Caption: Staurosporine's induction of the intrinsic apoptotic pathway.
References
- 1. Effect of staurosporine on cycle human gastric cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Staurosporine-induced G2/M arrest in primary effusion lymphoma BCBL-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Staurosporine induces apoptosis in human papillomavirus positive oral cancer cells at G2/M phase by disrupting mitochondrial membrane potential and modulation of cell cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Staurosporine's Pro-Apoptotic Effect In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staurosporine, a potent and broad-spectrum protein kinase inhibitor, is widely recognized for its robust ability to induce apoptosis in a plethora of cell types in vitro. This property has established it as a valuable tool in apoptosis research. However, its clinical application has been hampered by a lack of specificity and a narrow therapeutic window. Consequently, numerous derivatives and alternative pro-apoptotic agents have been investigated for their efficacy in vivo. This guide provides a comparative analysis of the in vivo pro-apoptotic effects of Staurosporine, its derivative UCN-01, and other commonly used chemotherapeutic agents, namely Cisplatin, Doxorubicin, and Etoposide. We present a synthesis of experimental data, detailed methodologies for key in vivo assays, and visualizations of the pertinent signaling pathways to offer a comprehensive resource for researchers in the field of apoptosis and cancer therapeutics.
Comparative Analysis of Pro-Apoptotic Agents In Vivo
The following tables summarize the quantitative data on the in vivo anti-tumor and pro-apoptotic efficacy of Staurosporine (and its derivative UCN-01) compared to other established apoptosis-inducing agents. The data is compiled from various preclinical studies using xenograft models.
| Agent | Animal Model | Tumor Type | Dosage | Administration Route | Tumor Growth Inhibition (%) | Reference |
| Staurosporine Derivative (UCN-01) | Nude Mice | Pancreatic Carcinoma (PAN-3-JCK, CRL 1420) | 5 or 10 mg/kg daily for 5 days, repeated after 2 days | Intraperitoneal | Significant suppression | [1] |
| Staurosporine Derivative (UCN-01) | Nude Mice | Breast Carcinoma (MCF-7, Br-10) | 7.5 mg/kg daily for 5 days/week for 2 weeks | Intraperitoneal | T/C ratio: 25.0% (MCF-7), 27.0% (Br-10) | [2] |
| Staurosporine Derivative (CGP 41 251) | Athymic Nude Mice | Bladder Carcinoma (T-24) | Not specified | Not specified | Significant anti-tumor activity | [3] |
| Cisplatin | Nude Mice | KRAS(wt) Lung Cancer | 5 mg/kg, 3 times every 7 days | Intravenous | T/C ratio: 36% at day 45 | [4] |
| Cisplatin | Rats | Dorsal Root Ganglion Neurons | 2 mg/kg for 5 days | Intraperitoneal | Induced apoptosis | [5] |
| Doxorubicin | Rats | Cardiac Tissue | 20 mg/kg (single dose) | Not specified | Induced apoptosis | [6] |
| Doxorubicin | Rats | Cardiac Ventricles | Once a week for 5 weeks | Intravenous | Increased TUNEL positive cells and caspase-3 activity | [1][7] |
| Etoposide | Athymic Mice | Human Colon Carcinoma (HCT-116) | Not specified | Intraperitoneal | 78% +/- 10% tumor inhibition | [8] |
Table 1: Comparison of In Vivo Anti-Tumor Efficacy. T/C ratio represents the relative mean tumor weight of the treated group versus the control group.
| Agent | Animal Model | Tissue/Tumor Type | Apoptosis Assay | Key Findings | Reference |
| Staurosporine Derivative (UCN-01) | Nude Mice | Pancreatic Carcinoma Xenografts | Immunohistochemistry | Increased levels of apoptosis | [1] |
| Staurosporine Derivative (UCN-01) | Nude Mice | Neuroblastoma Cell Lines | TUNEL, Active Caspase-3 | Induced apoptosis | [9] |
| Cisplatin | Mice | Breast PDX Tumors | TUNEL | Increased TUNEL-positive nuclei in sensitive tumors | [10] |
| Cisplatin | Mice | Squamous Cell Carcinoma | Immunohistochemistry | Dose-dependent increase in apoptosis | [11] |
| Doxorubicin | Rats | Cardiac Tissue | Cytosolic Cytochrome c, Caspase-3 Activity | 2-fold increase in cytosolic cytochrome c, significant increase in caspase-3 activity | [6] |
| Doxorubicin | Mice | Diabetic Hearts | TUNEL, Caspase-3, BAX | Significant increase in TUNEL positive cells and pro-apoptotic markers | [12] |
| Etoposide | Mice | Human Colon Carcinoma (HCT-116) | Not specified | Differential sensitivity to etoposide-induced cell death | [8] |
Table 2: Comparison of In Vivo Pro-Apoptotic Effects. PDX refers to Patient-Derived Xenograft.
Signaling Pathways
Staurosporine and its derivatives, along with other chemotherapeutic agents, induce apoptosis through intricate signaling cascades. Below are graphical representations of the primary pathways involved.
Caption: Staurosporine-induced apoptosis signaling pathway.
References
- 1. Doxorubicin Induces Apoptosis by Activation of Caspase-3 in Cultured Cardiomyocytes In Vitro and Rat Cardiac Ventricles In Vivo [jstage.jst.go.jp]
- 2. UCN-01 (7-hydroxystaurosporine) inhibits the growth of human breast cancer xenografts through disruption of signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Doxorubicin induces apoptosis by activation of caspase-3 in cultured cardiomyocytes in vitro and rat cardiac ventricles in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An in vivo human tumor xenograft model of etoposide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UCN-01 alters phosphorylation of Akt and GSK3beta and induces apoptosis in six independent human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.eur.nl [pure.eur.nl]
- 11. researchgate.net [researchgate.net]
- 12. Caspase 3 activation is essential for neuroprotection in preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
Staurosporine's Potency Across a Spectrum of Kinases: A Comparative Guide
Staurosporine, a natural product originally isolated from the bacterium Streptomyces staurosporeus, is a potent and broad-spectrum inhibitor of protein kinases. Its ability to compete with ATP for the kinase binding site makes it a valuable tool in research for studying signal transduction pathways and a foundational molecule in the development of more specific kinase inhibitors for therapeutic use. This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of Staurosporine against a variety of kinases, supported by experimental data and methodologies.
Comparative IC50 Values of Staurosporine
The inhibitory activity of Staurosporine varies across different kinases. The following table summarizes the IC50 values for a range of kinases, highlighting its non-selective nature. These values represent the concentration of Staurosporine required to inhibit the activity of a given kinase by 50%.
| Kinase Family | Kinase | IC50 (nM) |
| Serine/Threonine Kinases | Protein Kinase C (PKC) | 0.7 - 6 |
| PKCα | 2 | |
| PKCγ | 5 | |
| PKCη | 4 | |
| PKCδ | 20 | |
| PKCε | 73 | |
| PKCζ | 1086 | |
| Protein Kinase A (PKA) | 7 - 15 | |
| Protein Kinase G (PKG) | 8.5 - 18 | |
| CaM Kinase II | 20 | |
| S6 Kinase | 5 | |
| Myosin light chain kinase (MLCK) | 21 | |
| Phosphorylase Kinase | 3 | |
| TAOK2 | 3000 | |
| Tyrosine Kinases | p60v-src | 6 |
| c-Fgr | 2 | |
| Lyn | 20 | |
| Syk | 16 | |
| Cell Cycle Kinases | cdc2 | 9 |
Note: IC50 values can vary depending on the specific assay conditions, including substrate and ATP concentrations.
Staurosporine demonstrates high potency against a wide array of kinases, with IC50 values often in the low nanomolar range.[1] For instance, it is a particularly potent inhibitor of Protein Kinase C (PKC), with an IC50 as low as 0.7 nM.[2] It also strongly inhibits other serine/threonine kinases like PKA and PKG.[3][4] While generally less potent against tyrosine kinases compared to some serine/threonine kinases, it still exhibits significant inhibitory activity in the nanomolar range for enzymes like p60v-src and c-Fgr.[3][5] The broad selectivity is a result of the interaction between the extended aromatic plane of Staurosporine and the conserved ATP-binding site of kinases.[1]
Experimental Protocols for IC50 Determination
The determination of IC50 values is crucial for characterizing the potency of a kinase inhibitor. A common method involves a kinase activity assay, where the ability of the inhibitor to block the phosphorylation of a substrate is measured.
General Principle of a Kinase Inhibition Assay
A typical in vitro kinase assay to determine the IC50 of Staurosporine involves the following steps:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase of interest, a suitable substrate (which can be a peptide or a protein), and ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system with a fluorescent readout).
-
Inhibitor Addition: Varying concentrations of Staurosporine are added to the reaction mixture. A control reaction without the inhibitor is also included.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period to allow the kinase to phosphorylate the substrate.
-
Reaction Termination: The reaction is stopped, often by adding a solution that denatures the kinase or by spotting the mixture onto a membrane that binds the substrate.
-
Quantification of Phosphorylation: The amount of phosphorylated substrate is measured. In the case of radiolabeled ATP, this can be done by autoradiography or scintillation counting. For fluorescence-based assays, the change in fluorescence intensity is measured.
-
Data Analysis: The percentage of kinase activity is plotted against the logarithm of the Staurosporine concentration. The IC50 value is then determined from the resulting dose-response curve, representing the concentration at which 50% of the kinase activity is inhibited.
Example Protocol: Protein Kinase C (PKC) Inhibition Assay
The following is a representative protocol for determining the IC50 of Staurosporine for PKC:
-
Reaction Mixture (0.25 mL total volume):
-
5 μmol of Tris/HCl, pH 7.5
-
2.5 μmol of magnesium acetate
-
50 μg of histone H1 (as substrate)
-
20 μg of phosphatidylserine and 0.88 μg of diolein (as cofactors for PKC activation)
-
125 nmol of CaCl₂
-
1.25 nmol of [γ-³²P]ATP
-
5 μg of partially purified PKC enzyme[3]
-
-
Procedure:
-
Add varying concentrations of Staurosporine (dissolved in DMSO) to the reaction mixture.
-
Initiate the reaction by adding the enzyme.
-
Incubate the mixture for a set time at 30°C.
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Spot the mixture onto phosphocellulose paper discs.
-
Wash the discs to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the discs using a scintillation counter to quantify the amount of phosphorylated histone H1.
-
Calculate the percentage of inhibition for each Staurosporine concentration relative to the control and determine the IC50 value by plotting the data.
-
Signaling Pathway and Experimental Workflow
Staurosporine's broad-spectrum inhibitory activity affects numerous signaling pathways. One of the most well-studied is the induction of apoptosis (programmed cell death). Many kinases that Staurosporine inhibits, such as PKC and other downstream kinases, are involved in cell survival pathways. By inhibiting these pro-survival signals, Staurosporine can trigger the apoptotic cascade.
Caption: Staurosporine induces apoptosis by inhibiting pro-survival kinases.
The diagram above illustrates the simplified mechanism by which Staurosporine induces apoptosis. By inhibiting Protein Kinase C (PKC) and other kinases that promote cell survival signaling, Staurosporine effectively removes the brakes on the apoptotic machinery, leading to programmed cell death. This makes it a widely used tool in cancer research and for studying the molecular mechanisms of apoptosis.[3][6]
References
- 1. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 3. selleckchem.com [selleckchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Staurosporine | Broad Spectrum Protein Kinase Inhibitors: R&D Systems [rndsystems.com]
Staurosporine vs. Gö6976: A Comparative Guide to PKC Inhibitors
In the landscape of kinase inhibitor research, Staurosporine and Gö6976 are two prominent names, frequently employed to elucidate the complex roles of Protein Kinase C (PKC) in cellular signaling. While both are potent inhibitors, their mechanisms and selectivity profiles differ significantly, making the choice between them critical for the specific experimental context. This guide provides a detailed comparison of Staurosporine and Gö6976, supported by experimental data and protocols to aid researchers in their selection and application.
Introduction to Protein Kinase C (PKC)
Protein Kinase C represents a family of serine/threonine kinases that are integral to a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and gene expression.[1][2] The PKC family is categorized into three main groups based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC) isoforms.[1] Dysregulation of PKC signaling is implicated in various diseases, including cancer and cardiovascular conditions, making PKC inhibitors valuable tools for both basic research and drug development.[3]
Staurosporine: The Broad-Spectrum Inhibitor
Staurosporine, originally isolated from the bacterium Streptomyces staurosporeus, is a potent, ATP-competitive inhibitor of a wide range of protein kinases.[4][5] Its broad-spectrum activity stems from its high affinity for the ATP-binding pocket of many kinases.[5] While it is a powerful tool for inducing apoptosis and inhibiting cell growth in various cell lines, its lack of specificity is a significant drawback for studies aiming to dissect the role of a particular kinase.[4]
Gö6976: The Selective PKC Inhibitor
Gö6976 is a synthetic indolocarbazole that exhibits greater selectivity compared to Staurosporine. It is a potent inhibitor of the calcium-dependent conventional PKC isoforms (cPKCs), specifically PKCα and PKCβ1.[3] Notably, it shows significantly less activity against the calcium-independent novel (nPKC) and atypical (aPKC) isoforms. This selectivity makes Gö6976 a more suitable tool for investigating the specific functions of conventional PKC isozymes. However, it's important to note that Gö6976 can also inhibit other kinases, such as TrkA, TrkB, JAK2, and JAK3, at higher concentrations.
Comparative Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Staurosporine and Gö6976 against a panel of kinases, highlighting their distinct selectivity profiles.
| Kinase Target | Staurosporine IC50 (nM) | Gö6976 IC50 (nM) |
| PKC Isoforms | ||
| PKC (general) | 3 | 7.9 |
| PKCα | - | 2.3[3] |
| PKCβ1 | - | 6.2[3] |
| PKCδ | - | > 3000 |
| PKCε | - | > 3000 |
| PKCζ | - | > 3000 |
| Other Kinases | ||
| p60v-src | 6 | - |
| PKA | 7 | - |
| CaM Kinase II | 20 | - |
| TrkA | - | 5 |
| TrkB | - | 30 |
| JAK2 | - | 130 |
| JAK3 | - | 370 |
Signaling Pathway Inhibition
The diagram below illustrates a simplified Protein Kinase C signaling pathway and the points of inhibition for both Staurosporine and Gö6976. Staurosporine's broad activity affects multiple kinase families, while Gö6976 is more targeted towards conventional PKC isoforms.
Experimental Workflow for Inhibitor Comparison
A logical workflow for comparing the efficacy and specificity of Staurosporine and Gö6976 is depicted below. This workflow encompasses in vitro kinase assays, cell-based viability assays, and downstream signaling analysis.
Experimental Protocols
In Vitro PKC Kinase Assay (Non-Radioactive, ELISA-based)
This protocol is adapted from commercially available PKC kinase activity assay kits.
Materials:
-
Purified active PKC enzyme
-
PKC substrate peptide-coated microplate
-
Staurosporine and Gö6976
-
ATP
-
Kinase Assay Buffer
-
Phospho-specific antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Prepare serial dilutions of Staurosporine and Gö6976 in Kinase Assay Buffer.
-
To the wells of the substrate-coated microplate, add the diluted inhibitors.
-
Add the purified active PKC enzyme to each well (except for the negative control).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Wash the wells with wash buffer to remove ATP and unbound components.
-
Add the phospho-specific antibody to each well and incubate at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate at room temperature.
-
Wash the wells and add the TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 values for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability (MTT) Assay
This protocol outlines a common method for assessing the effect of inhibitors on cell viability.
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat)
-
Complete culture medium
-
Staurosporine and Gö6976
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Staurosporine or Gö6976 for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 for each inhibitor.
Western Blot Analysis of PKC Substrate Phosphorylation
This protocol is used to assess the in-cell activity of PKC by measuring the phosphorylation of a known downstream substrate.
Materials:
-
Cell line of interest
-
Staurosporine and Gö6976
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-MARCKS, anti-total-MARCKS, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of Staurosporine or Gö6976 for 1-2 hours.
-
Stimulate the cells with a PKC activator (e.g., PMA) for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane for the total substrate and a loading control (e.g., β-actin) to ensure equal protein loading.
Conclusion
The choice between Staurosporine and Gö6976 is highly dependent on the research question. Staurosporine serves as a potent, broad-spectrum kinase inhibitor, making it a useful tool for inducing apoptosis or as a positive control in kinase assays. However, its lack of specificity necessitates caution in interpreting results related to specific signaling pathways. Conversely, Gö6976 offers greater selectivity for conventional PKC isoforms, allowing for a more targeted investigation of their roles in cellular processes. Researchers should be mindful of its off-target effects at higher concentrations. By carefully considering the selectivity profiles and employing the appropriate experimental controls and assays as outlined in this guide, researchers can effectively utilize these inhibitors to advance our understanding of PKC signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro kinase assay [protocols.io]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Staurosporine inhibits protein kinase C and prevents phorbol ester-mediated leukotriene D4 receptor desensitization in RBL-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
Confirming Caspase-Dependent Apoptosis Induced by Staurosporine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Staurosporine, a potent broad-spectrum protein kinase inhibitor, is a widely utilized tool in research to induce apoptosis, or programmed cell death. Its efficacy in triggering this cellular suicide program makes it a valuable positive control in the study of apoptosis and the development of novel therapeutics. However, a rigorous confirmation of the caspase-dependency of this process is crucial for accurate interpretation of experimental results. This guide provides a comparative overview of key methodologies to confirm caspase-dependent apoptosis induced by Staurosporine, supported by experimental data and detailed protocols.
Distinguishing Staurosporine-Induced Apoptosis from Other Cell Death Modalities
While Staurosporine is a classic inducer of apoptosis, it's important to recognize that under certain conditions, such as high concentrations or in specific cell types, it can also trigger other forms of cell death like necroptosis.[1] Necroptosis is a form of programmed necrosis that is independent of caspases and is instead mediated by RIPK1 kinase.[1] Therefore, a multi-faceted approach is essential to definitively conclude that the observed cell death is indeed caspase-dependent apoptosis.
Core Methodologies for Confirmation
A combination of techniques targeting different stages of the apoptotic cascade provides the most robust evidence for caspase-dependent apoptosis. These methodologies can be broadly categorized as:
-
Detection of Caspase Activation: Direct measurement of the activity of key executioner caspases, primarily caspase-3.
-
Identification of Downstream Caspase Substrate Cleavage: Assessing the proteolytic cleavage of specific cellular proteins by activated caspases.
-
Analysis of Apoptotic Morphology and Membrane Alterations: Observing the characteristic morphological changes and plasma membrane rearrangements that occur during apoptosis.
-
Inhibition of Apoptosis with Caspase Inhibitors: Utilizing broad-spectrum caspase inhibitors to demonstrate that blocking caspase activity rescues cells from Staurosporine-induced death.
Comparative Analysis of Apoptosis Induction: Staurosporine vs. Alternatives
Staurosporine's mechanism of inducing apoptosis, primarily through the intrinsic (mitochondrial) pathway, can be compared with other agents that trigger apoptosis through different signaling cascades. This comparison is vital for understanding the nuances of apoptosis and for selecting the appropriate inducer for a given experimental context.
| Apoptosis Inducer | Primary Mechanism of Action | Typical Initiator Caspase(s) | Typical Executioner Caspase(s) |
| Staurosporine | Broad-spectrum protein kinase inhibitor, primarily activating the intrinsic pathway. | Caspase-9 | Caspase-3, -7 |
| Etoposide | Topoisomerase II inhibitor, inducing DNA damage and activating the intrinsic pathway. | Caspase-9 | Caspase-3, -7 |
| TNF-α (Tumor Necrosis Factor-alpha) | Binds to its receptor (TNFR1), initiating the extrinsic pathway. | Caspase-8 | Caspase-3, -7 |
| Fas Ligand (FasL) | Binds to its receptor (Fas/CD95), initiating the extrinsic pathway. | Caspase-8 | Caspase-3, -7 |
Table 1: Comparison of Common Apoptosis Inducers. This table highlights the distinct primary mechanisms and caspase cascades initiated by different apoptosis-inducing agents.
Quantitative Comparison of Apoptotic Induction
The following table summarizes representative quantitative data from various studies, comparing the efficacy of Staurosporine with other inducers in promoting apoptosis. It is important to note that the extent of apoptosis is highly dependent on the cell type, concentration of the inducer, and the duration of treatment.
| Cell Line | Inducer (Concentration, Time) | % Apoptotic Cells (Annexin V+/PI-) | Caspase-3 Activity (Fold Increase) | Reference |
| Jurkat | Staurosporine (1 µM, 4h) | ~40-60% | ~8-10 fold | |
| Jurkat | Etoposide (50 µM, 24h) | ~30-50% | ~5-7 fold | [2] |
| HeLa | Staurosporine (1 µM, 6h) | ~35-55% | ~6-8 fold | |
| HeLa | TNF-α (100 ng/mL + CHX, 6h) | ~20-40% | ~4-6 fold | [3] |
| MCF-7 | Staurosporine (100 nM, 24h) | ~25-45% | Significant increase | [4] |
Table 2: Representative Quantitative Data on Apoptosis Induction. This table provides a snapshot of the apoptotic response to different inducers across various cell lines, as measured by common assays. CHX (cycloheximide) is often used in combination with TNF-α to sensitize cells to apoptosis.
Detailed Experimental Protocols
Here, we provide detailed methodologies for the key experiments to confirm caspase-dependent apoptosis induced by Staurosporine.
Caspase-3/7 Activity Assay (Fluorometric)
This assay quantifies the activity of the primary executioner caspases, caspase-3 and caspase-7.
Principle: Activated caspase-3/7 cleaves a specific peptide substrate (e.g., Ac-DEVD-AMC), releasing a fluorescent molecule (AMC) that can be measured.
Protocol:
-
Cell Treatment: Seed cells in a 96-well plate and treat with Staurosporine (e.g., 1 µM for 3-6 hours) or other apoptosis inducers. Include an untreated control.
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with a commercial kit (e.g., from Cayman Chemical, Cell Signaling Technology).
-
Assay Reaction: Add the cell lysate to a black 96-well plate. Prepare a reaction mixture containing the caspase-3/7 substrate (Ac-DEVD-AMC) in an assay buffer.
-
Incubation: Add the reaction mixture to the lysates and incubate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation at ~360-380 nm and emission at ~460-505 nm.
-
Data Analysis: Calculate the fold increase in caspase-3/7 activity in treated samples compared to the untreated control. As a further control, pre-incubate a set of lysates with a caspase-3/7 inhibitor (e.g., Ac-DEVD-CHO) to confirm the specificity of the signal.[5]
Western Blotting for Cleaved Caspase-3 and Cleaved PARP
This technique provides qualitative and semi-quantitative evidence of caspase activation and the cleavage of a key substrate.
Principle: During apoptosis, pro-caspase-3 is cleaved into its active fragments (p17/p19). Activated caspase-3 then cleaves Poly (ADP-ribose) polymerase (PARP) from its full-length form (~116 kDa) into a characteristic ~89 kDa fragment. These cleaved forms can be detected by specific antibodies.
Protocol:
-
Protein Extraction: Treat cells with Staurosporine and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3 (e.g., Cell Signaling Technology, #9661, 1:1000 dilution) and cleaved PARP (e.g., Cell Signaling Technology, #5625, 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:2000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: Re-probe the membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry
This is a widely used method to quantify the percentage of cells undergoing apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (e.g., FITC), can then bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with Staurosporine. For adherent cells, gently detach them using a non-enzymatic method like trypsin-EDTA.
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells (rare)
-
Caspase Inhibition Assay
This assay is the definitive method to confirm the dependence of apoptosis on caspase activity.
Principle: Pre-treating cells with a broad-spectrum caspase inhibitor, such as Z-VAD-FMK, should prevent or significantly reduce the hallmarks of apoptosis induced by Staurosporine if the process is caspase-dependent.
Protocol:
-
Pre-treatment: Pre-incubate cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK, 50 µM) for 1-2 hours.
-
Apoptosis Induction: Add Staurosporine to the pre-treated cells and incubate for the desired time.
-
Assessment of Apoptosis: Analyze the cells using one or more of the methods described above (e.g., Annexin V/PI staining, caspase-3 activity assay, or Western blotting for cleaved PARP).
-
Data Analysis: Compare the levels of apoptosis in cells treated with Staurosporine alone versus those pre-treated with the caspase inhibitor. A significant reduction in apoptosis in the inhibitor-treated group confirms caspase-dependency.
Visualization of Key Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows discussed.
Figure 1: Staurosporine primarily activates the intrinsic apoptosis pathway.
Figure 2: A typical experimental workflow for confirming caspase-dependent apoptosis.
Figure 3: Logical connections between key events in Staurosporine-induced apoptosis.
Conclusion
Confirming that Staurosporine-induced cell death is mediated by caspases is a critical step in apoptosis research. By employing a combination of quantitative assays for caspase activity, Western blotting for key cleavage events, and flow cytometric analysis of apoptotic markers, researchers can confidently establish the caspase-dependency of the observed phenotype. Furthermore, the use of pan-caspase inhibitors serves as a definitive control. This comprehensive approach, coupled with a comparative understanding of how Staurosporine's effects relate to other apoptosis inducers, will ensure the generation of robust and reliable data in the fields of cell biology and drug discovery.
References
- 1. Staurosporine induces different cell death forms in cultured rat astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Induction of a common pathway of apoptosis by staurosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Proteomic Guide to Apoptosis Inducers: Staurosporine, Etoposide, and TNF-alpha
For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into the Proteomic Landscapes of Programmed Cell Death
Apoptosis, or programmed cell death, is a fundamental biological process critical for tissue homeostasis and development. Its dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. Consequently, agents that modulate apoptosis are of significant interest in therapeutic development. This guide provides a comparative proteomic overview of three widely used apoptosis inducers: the broad-spectrum kinase inhibitor Staurosporine, the topoisomerase II inhibitor Etoposide, and the inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-alpha). By examining the distinct proteomic signatures elicited by these agents, researchers can gain deeper insights into their mechanisms of action and identify potential biomarkers and therapeutic targets.
Mechanisms of Action at a Glance
-
Staurosporine: A potent but non-selective protein kinase inhibitor, Staurosporine induces apoptosis primarily through the intrinsic (mitochondrial) pathway. By inhibiting a wide range of kinases, it disrupts numerous signaling cascades essential for cell survival, leading to the activation of pro-apoptotic Bcl-2 family proteins, mitochondrial outer membrane permeabilization, and subsequent caspase activation.[1] Some studies also suggest its ability to engage the extrinsic pathway.[2][3]
-
Etoposide: This chemotherapeutic agent induces DNA double-strand breaks by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair.[4] The resulting DNA damage triggers a robust DNA damage response (DDR), leading to the activation of tumor suppressor proteins like p53, which in turn initiates the intrinsic apoptotic pathway.[5]
-
TNF-alpha: As a key inflammatory cytokine, TNF-alpha initiates apoptosis through the extrinsic pathway by binding to its cell surface receptor, TNFR1.[6] This binding event leads to the formation of a death-inducing signaling complex (DISC), which recruits and activates initiator caspases (caspase-8), thereby triggering the caspase cascade.
Comparative Quantitative Proteomics
To provide a comparative overview, we have synthesized quantitative proteomic data from studies on human cell lines (HeLa and Jurkat) treated with Staurosporine, Etoposide, or TNF-alpha. It is important to note that these data are compiled from separate studies and experimental conditions may vary. For the most accurate comparison, conducting a direct head-to-head proteomic analysis in the same experimental setup is recommended.
The following tables summarize the fold changes of key apoptosis-related proteins identified in quantitative proteomic analyses.
Table 1: Comparative Proteomic Changes in Apoptosis Regulators
| Protein | Function | Staurosporine (HeLa) | Etoposide (Jurkat) | TNF-alpha (HeLa) |
| Bax | Pro-apoptotic | ↑ | ↑ | ↑ |
| Bcl-2 | Anti-apoptotic | ↓ | ↓ | ↓ |
| Cytochrome c | Apoptosome component | ↑ (in cytosol) | ↑ (in cytosol) | ↑ (in cytosol) |
| Smac/DIABLO | IAP inhibitor | ↑ (in cytosol) | ↑ (in cytosol) | ↑ (in cytosol) |
| Caspase-3 | Executioner caspase | ↑ (activated) | ↑ (activated) | ↑ (activated) |
| Caspase-8 | Initiator caspase | ↑ (activated) | - | ↑ (activated) |
| Caspase-9 | Initiator caspase | ↑ (activated) | ↑ (activated) | - |
| PARP-1 | DNA repair, Caspase substrate | ↓ (cleaved) | ↓ (cleaved) | ↓ (cleaved) |
| p53 | Tumor suppressor | ↑ | ↑ | - |
Note: ↑ indicates upregulation/increased activation, ↓ indicates downregulation/cleavage, and - indicates no significant change reported in the cited studies. Data is synthesized from multiple sources and represents a generalized trend.
Table 2: Proteomic Changes in Cellular Stress and Chaperone Proteins
| Protein | Function | Staurosporine (SH-SY5Y)[7] | Etoposide (Jurkat) | TNF-alpha (HeLa) |
| HSP70 (HSPA1A/B) | Chaperone, anti-apoptotic | ↑ | ↑ | ↑ |
| HSP90 | Chaperone | ↑ | - | ↑ |
| GRP78 (HSPA5) | ER stress sensor | ↑ | ↑ | ↑ |
| Calreticulin | ER chaperone, pro-apoptotic | ↑ | ↑ | - |
Note: Data for Staurosporine is from a study on SH-SY5Y cells.[7] This highlights the cell-type specific nature of proteomic responses.
Signaling Pathways and Experimental Workflows
To visualize the intricate signaling networks and experimental procedures involved in comparative proteomics, we provide the following diagrams generated using Graphviz.
References
- 1. Altered expression of glycoproteins on the cell surface of Jurkat cells during etoposide-induced apoptosis: shedding and intracellular translocation of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Quantitative proteomic analysis of HeLa cells in response to biocompatible Fe2C@C nanoparticles: 16O/18O-labelling & HPLC-ESI-orbit-trap profiling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iTRAQ-based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 5. High Resolution Quantitative Proteomics of HeLa Cells Protein Species Using Stable Isotope Labeling with Amino Acids in Cell Culture(SILAC), Two-Dimensional Gel Electrophoresis(2DE) and Nano-Liquid Chromatograpohy Coupled to an LTQ-OrbitrapMass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bd.dbio.uevora.pt [bd.dbio.uevora.pt]
- 7. Quantitative phosphoproteomic analysis of the tumor necrosis factor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Kinase Activity: A Comparative Guide to Staurosporine and Its Alternatives
For researchers, scientists, and drug development professionals, understanding the precise role of a specific kinase within a signaling pathway is paramount. This guide provides a comprehensive comparison of Staurosporine, a widely used but non-selective kinase inhibitor, with more targeted pharmacological and genetic approaches for kinase validation. We present supporting experimental data, detailed protocols, and visual workflows to facilitate informed decisions in your research.
Introduction to Kinase Validation
Protein kinases are critical regulators of a vast array of cellular processes, making them attractive targets for therapeutic intervention. Validating the function of a specific kinase in a signaling cascade is a crucial step in both basic research and drug discovery. This often involves inhibiting the kinase and observing the downstream consequences. For decades, Staurosporine, a natural product isolated from Streptomyces staurosporeus, has been a workhorse in cell biology laboratories for this purpose.[1]
Staurosporine functions as a potent, ATP-competitive inhibitor of a broad spectrum of kinases.[2][3][4] Its ability to bind to the ATP-binding site of numerous kinases stems from the structural similarity of its indolocarbazole ring to the adenine ring of ATP.[5] This broad-spectrum activity, while useful for inducing widespread effects like apoptosis for experimental purposes, presents a significant challenge when the goal is to elucidate the function of a specific kinase.[4] The off-target effects of Staurosporine can confound data interpretation, making it difficult to attribute an observed phenotype to the inhibition of the kinase of interest.
This guide will compare the use of Staurosporine with more specific kinase inhibitors and modern genetic techniques, providing a framework for selecting the most appropriate method for your research needs.
Data Presentation: Staurosporine's Kinase Inhibition Profile
The promiscuity of Staurosporine is evident in its low nanomolar half-maximal inhibitory concentrations (IC50) against a wide range of kinases. The following table summarizes the IC50 values of Staurosporine for several common protein kinases.
| Kinase Family | Specific Kinase | IC50 (nM) |
| Serine/Threonine Kinases | ||
| Protein Kinase A (PKA) | 7 - 15 | |
| Protein Kinase C (PKCα) | 2 | |
| Protein Kinase C (PKCγ) | 5 | |
| Protein Kinase C (PKCη) | 4 | |
| Protein Kinase G (PKG) | 18 | |
| CaM Kinase II | 20 | |
| S6 Kinase | 5 | |
| Mitogen-activated protein (MAP) kinase (ERK-1) | Micromolar range | |
| Casein Kinase 1 (CK1) | Micromolar range | |
| Casein Kinase 2 (CK2) | Micromolar range | |
| Tyrosine Kinases | ||
| p60v-src | 6 | |
| Lyn | 20 | |
| c-Fgr | 2 | |
| Syk | 16 | |
| CSK | Micromolar range |
Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration).[2][3][6][7]
Comparison of Kinase Validation Methods
Choosing the right tool to validate a kinase's role is critical. Below is a comparison of Staurosporine with more specific pharmacological inhibitors and genetic approaches.
| Feature | Staurosporine | Specific Kinase Inhibitors | Genetic Approaches (siRNA, CRISPR) |
| Specificity | Low (Broad-spectrum) | High | Very High (Gene-specific) |
| Mechanism | ATP-competitive inhibition | Various (ATP-competitive, allosteric) | mRNA degradation (siRNA) or gene knockout (CRISPR) |
| Advantages | - Potent and cell-permeable- Readily available- Useful for inducing general effects like apoptosis | - High specificity minimizes off-target effects- Allows for precise dissection of a specific kinase's role- Can be used in vivo | - Unambiguous target validation- Can distinguish between catalytic and non-catalytic functions (with specific mutants)- Long-term or permanent loss of function |
| Disadvantages | - High potential for off-target effects, confounding data interpretation- Can activate some kinases paradoxically- High cellular toxicity | - Can be expensive and not available for all kinases- Development of resistance is possible- Off-target effects, though minimized, can still occur | - siRNA can have off-target effects and incomplete knockdown- CRISPR can have off-target edits and may be lethal if the gene is essential- Compensation by other kinases can occur |
| Best For | - Inducing apoptosis in a wide range of cell types- Initial, broad-spectrum screening for kinase involvement | - Validating the role of a specific kinase in a pathway- Preclinical drug development | - Definitive validation of a kinase's role- Studying the long-term effects of kinase loss |
Experimental Protocols
To effectively validate the role of a kinase, a combination of techniques is often employed. Below are detailed protocols for an in vitro kinase assay and a cell-based Western blot analysis, illustrating how Staurosporine or a specific inhibitor can be integrated.
Protocol 1: In Vitro Kinase Assay
This assay directly measures the activity of a purified kinase in the presence of an inhibitor.
Materials:
-
Purified active kinase of interest
-
Specific peptide or protein substrate for the kinase
-
Staurosporine or a specific kinase inhibitor (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP (for radioactive assay) or fluorescently labeled ATP analog (for non-radioactive assay)
-
ATP solution
-
Phosphocellulose paper (for radioactive assay)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter or microplate reader
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the purified kinase, its substrate, and varying concentrations of the inhibitor (or DMSO as a vehicle control) in the kinase reaction buffer.
-
Pre-incubation: Incubate the mixture for 10-15 minutes at 30°C to allow the inhibitor to bind to the kinase.
-
Initiation: Start the kinase reaction by adding [γ-³²P]ATP or the fluorescent ATP analog.
-
Incubation: Incubate the reaction for a predetermined time (e.g., 10-30 minutes) at 30°C.
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA for radioactive assays) or by spotting the reaction mixture onto phosphocellulose paper.
-
Washing (for radioactive assay): Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Detection:
-
Radioactive: Measure the incorporated radioactivity using a scintillation counter.
-
Non-radioactive: Measure the fluorescence signal using a microplate reader.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Western Blot Analysis of a Signaling Pathway
This cell-based assay assesses the effect of a kinase inhibitor on the phosphorylation of a downstream substrate within a cellular context.
Materials:
-
Cultured cells expressing the kinase and pathway of interest
-
Staurosporine or a specific kinase inhibitor
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the downstream substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and grow to the desired confluency. Treat the cells with varying concentrations of Staurosporine or the specific kinase inhibitor for a specified time. Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the phosphorylated substrate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and then add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the substrate or a housekeeping protein like β-actin.
-
Data Analysis: Quantify the band intensities. Normalize the intensity of the phosphorylated protein to the total protein or the housekeeping protein to determine the effect of the inhibitor.
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams illustrate a hypothetical signaling pathway, a typical experimental workflow for kinase validation, and a logical comparison of the different validation methods.
Figure 1: A simplified signaling pathway where the role of Kinase A is to be validated.
Figure 2: A general experimental workflow for validating kinase inhibition.
Figure 3: A logic diagram comparing kinase validation methodologies.
Conclusion
While Staurosporine remains a useful tool for inducing broad kinase inhibition and apoptosis, its lack of specificity makes it a suboptimal choice for validating the role of a single kinase in a signaling pathway. For researchers seeking to precisely define a kinase's function, a more targeted approach is recommended. Specific kinase inhibitors, when available, offer a significant improvement in selectivity. For the most definitive validation, genetic methods such as siRNA-mediated knockdown or CRISPR-based gene knockout provide the highest level of target specificity. By carefully considering the advantages and disadvantages of each method and employing rigorous experimental design, researchers can confidently elucidate the intricate roles of kinases in cellular signaling.
References
- 1. Natural Protein Kinase Inhibitors, Staurosporine, and Chelerythrine Suppress Wheat Blast Disease Caused by Magnaporthe oryzae Triticum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. researchgate.net [researchgate.net]
A head-to-head comparison of Staurosporine and its clinically used derivatives
Staurosporine and its Clinical Derivatives: A Head-to-Head Comparison
Staurosporine, a natural product isolated from the bacterium Streptomyces staurosporeus in 1977, was one of the first potent protein kinase inhibitors discovered.[1] Its broad-spectrum activity and high potency against a vast majority of the human kinome made it a foundational tool in cancer research for studying apoptosis and signaling pathways.[2][3][4] However, this lack of specificity has precluded its direct use in the clinic.[1][5] This limitation spurred the development of numerous semi-synthetic derivatives designed to have improved selectivity, pharmacokinetics, and clinical utility.
This guide provides a head-to-head comparison of Staurosporine and its most prominent clinically evaluated derivatives: Midostaurin, Lestaurtinib, Enzastaurin, and UCN-01.
Parent Compound: Staurosporine
Staurosporine is a prototypical ATP-competitive kinase inhibitor, binding to the ATP pocket of a wide range of kinases with high affinity.[2][6] It potently inhibits enzymes such as Protein Kinase C (PKC), Protein Kinase A (PKA), and CaM Kinase II, often with IC50 values in the low nanomolar range.[7] While invaluable for in vitro and preclinical research to induce apoptosis and dissect signaling cascades, its promiscuity leads to significant off-target effects and toxicity, making it unsuitable for therapeutic use.[1][5]
Clinically Evaluated Staurosporine Derivatives
Midostaurin (Rydapt®)
Midostaurin is a multi-targeted kinase inhibitor and the most successful Staurosporine derivative to date. It was approved by the FDA in 2017 for the treatment of adult patients with newly diagnosed acute myeloid leukemia (AML) who are FLT3 mutation-positive, in combination with chemotherapy.[8][9][10] It is also approved for treating aggressive systemic mastocytosis (ASM), systemic mastocytosis with associated hematological neoplasm (SM-AHN), and mast cell leukemia.[8]
-
Mechanism of Action: Midostaurin inhibits multiple receptor tyrosine kinases, including FLT3 (both wild-type and mutated forms), KIT (wild-type and D816V mutant), PDGFR, VEGFR2, and members of the PKC family.[11][12][13][14] Its efficacy in AML is largely attributed to its potent inhibition of mutated FLT3, which drives uncontrolled cell proliferation.[8] In mastocytosis, its target is the mutated KIT receptor.[8][11]
-
Pharmacokinetics: Midostaurin is metabolized into two major active metabolites, CGP62221 and CGP52421, which also inhibit the target kinases and contribute to its overall activity.[13][15]
Lestaurtinib (CEP-701)
Lestaurtinib is a semi-synthetic derivative developed as a potent inhibitor of several key tyrosine kinases. It entered numerous clinical trials for various cancers, including FLT3-mutated AML and neuroblastoma, but has not received regulatory approval.[16][17]
-
Mechanism of Action: Lestaurtinib is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), Janus kinase 2 (JAK2), and the Tropomyosin receptor kinase (Trk) family (TrkA, TrkB, TrkC).[16] Its development for AML focused on overcoming the apoptosis suppression caused by FLT3 mutations.[16] Its activity against JAK2 was investigated for myeloproliferative disorders, while its Trk inhibition was the basis for trials in neuroblastoma.[16][18]
-
Clinical Development: While preclinical studies were promising, clinical trials often did not meet their primary endpoints.[16] Studies found that its efficacy could be synergistic when administered concurrently with or after chemotherapy, but antagonistic if given prior.[16]
Enzastaurin (LY317615)
Enzastaurin is an acyclic bisindolylmaleimide designed to be a more selective inhibitor of Protein Kinase C beta (PKC-β).[19][20] It has been evaluated in clinical trials for diffuse large B-cell lymphoma (DLBCL) and glioblastoma.[19][21]
-
Mechanism of Action: Enzastaurin is an ATP-competitive inhibitor that selectively targets PKC-β and suppresses the PI3K/AKT signaling pathway.[19][20] By inhibiting these pathways, it can repress tumor cell survival, proliferation, and angiogenesis.[20][21]
-
Clinical Development: Despite extensive clinical evaluation, including a Phase 3 trial (PRELUDE) for DLBCL, Enzastaurin failed to demonstrate a significant clinical benefit over placebo.[19][22] More recently, a genomic biomarker, DGM1, was identified that may predict response to the drug, leading to new, biomarker-selected clinical trials.[21][23]
UCN-01 (7-hydroxystaurosporine)
UCN-01 is a synthetic staurosporine derivative initially characterized as a PKC inhibitor but later found to have a broader mechanism of action, notably as a cell cycle checkpoint abrogator.[24][25][26]
-
Mechanism of Action: UCN-01 is a potent inhibitor of PKC, 3-phosphoinositide-dependent protein kinase-1 (PDK1), and the G2 checkpoint kinase Chk1.[27][28] Its ability to inhibit Chk1 prevents DNA damage-induced cell cycle arrest, forcing cancer cells that have been treated with DNA-damaging agents (like chemotherapy or radiation) into apoptosis.[25][28]
-
Clinical Development: The clinical development of UCN-01 was severely hampered by its unique and difficult pharmacokinetic profile.[26] It binds with extremely high affinity to the plasma protein α1-acid glycoprotein (AAG), which acts as a drug reservoir, leading to a very long half-life, nonlinear clearance, and a narrow therapeutic window.[26] This complexity ultimately led to the cessation of its development.[26]
Data Presentation
Table 1: Comparative Kinase Inhibition Profile (IC₅₀ Values)
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of Staurosporine and its derivatives against key kinase targets. Lower values indicate higher potency.
| Compound | Key Kinase Targets | Representative IC₅₀ (nM) | Citations |
| Staurosporine | PKCα, PKA, p60v-src, CaM Kinase II | 2-3, 7-15, 6, 20 | [7] |
| Midostaurin | FLT3, KIT, PKCα, VEGFR2, PDGFR | ~10, >500, ~20-30, N/A, 80 | [9][11][29] |
| Lestaurtinib | FLT3, JAK2, TrkA | 2-3, 0.9-1, < 25 | [16][18][30] |
| Enzastaurin | PKC-β, PKCα, PKCγ, PKCε | ~6, 39, 83, 110 | [20][31][32] |
| UCN-01 | PKC, PDK1, Chk1, Cdk1/2 | ~4, 6, 7, 300-600 | [24][28] |
Note: IC₅₀ values can vary based on assay conditions. The values presented are representative figures from the cited literature.
Table 2: Summary of Clinical Applications and Status
| Compound | Primary Therapeutic Area(s) Investigated | Key Clinical Indication(s) | FDA Approval Status | Citations |
| Staurosporine | Preclinical Research | N/A (Tool compound) | Not for clinical use | [1] |
| Midostaurin | Oncology | FLT3+ Acute Myeloid Leukemia, Systemic Mastocytosis | Approved | [8][9] |
| Lestaurtinib | Oncology | Acute Myeloid Leukemia, Neuroblastoma, Myeloproliferative Disorders | Investigational (Not Approved) | [16][17] |
| Enzastaurin | Oncology | Diffuse Large B-Cell Lymphoma, Glioblastoma | Investigational (Not Approved) | [19][21] |
| UCN-01 | Oncology | Solid Tumors, Leukemia, Lymphoma | Investigational (Development Halted) | [25][26][33] |
Visualizations
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the general mechanism of action for these kinase inhibitors and a typical workflow for their evaluation.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway targeted by Staurosporine derivatives.
Caption: General experimental workflow for a kinase inhibition assay to determine IC₅₀ values.
Caption: Logical relationship between Staurosporine and its clinically evaluated derivatives.
Experimental Protocols
Protocol 1: In Vitro Protein Kinase C (PKC) Inhibition Assay
This protocol is a representative method for determining the IC₅₀ of a compound against PKC, based on common methodologies.
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of PKC by 50%.
Materials:
-
Purified PKC enzyme
-
Histone H1 or a specific peptide substrate
-
Phosphatidylserine and Diacylglycerol (DAG) for PKC activation
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Test inhibitor (Staurosporine or derivative) dissolved in DMSO
-
Phosphocellulose paper or membrane
-
Scintillation counter and fluid
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing the assay buffer, PKC enzyme, substrate (e.g., histone), and the activators phosphatidylserine and DAG.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., from 0.1 nM to 10 µM) to the reaction wells. Include a control well with DMSO only (no inhibitor) to measure 100% enzyme activity.
-
Initiation of Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP to each well.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-15 minutes).
-
Stopping the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper.
-
Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed paper into a scintillation vial with scintillation fluid and measure the amount of radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Use a nonlinear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.
Protocol 2: Cell Viability (MTS) Assay for Cytotoxicity
This protocol outlines how to measure the cytotoxic effects of kinase inhibitors on cancer cell lines.
Objective: To determine the concentration of an inhibitor that reduces the viability of a cell population by 50% (IC₅₀).
Materials:
-
Cancer cell line of interest (e.g., AML cell line like MV4-11 for FLT3 inhibitors)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test inhibitor (Staurosporine or derivative)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere or stabilize overnight.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in culture medium. Remove the old medium from the wells and add the medium containing the different inhibitor concentrations. Include control wells with vehicle (DMSO) only.
-
Incubation: Incubate the plate for a specified duration, typically 48 to 72 hours, in a standard cell culture incubator (37°C, 5% CO₂).
-
MTS Addition: Following the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.
-
Final Incubation: Incubate the plate for an additional 1-4 hours. During this time, viable cells will convert the MTS tetrazolium compound into a colored formazan product.
-
Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and use a nonlinear regression model to determine the IC₅₀ value.[29]
References
- 1. Staurosporine - Wikipedia [en.wikipedia.org]
- 2. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Staurosporine Analogs Via C–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. igg-light-chain-variable-region.com [igg-light-chain-variable-region.com]
- 5. Staurosporine: new lease of life for parent compound of today's novel and highly successful anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. What is Midostaurin used for? [synapse.patsnap.com]
- 9. Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cancercareontario.ca [cancercareontario.ca]
- 12. What is the mechanism of Midostaurin? [synapse.patsnap.com]
- 13. Rydapt (midostaurin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 14. Midostaurin | C35H30N4O4 | CID 9829523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Lestaurtinib - Wikipedia [en.wikipedia.org]
- 17. Phase I trial of lestaurtinib for children with refractory neuroblastoma: a new approaches to neuroblastoma therapy consortium study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lestaurtinib (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. agscientific.com [agscientific.com]
- 21. New Phase 3 Trial of Targeted Therapy for Newly Diagnosed Glioblastoma | UCSF Brain Tumor Center [braintumorcenter.ucsf.edu]
- 22. cancerresearchuk.org [cancerresearchuk.org]
- 23. ENGINE: a Phase III randomized placebo controlled study of enzastaurin/R-CHOP as frontline therapy in high-risk diffuse large B-cell lymphoma patients with the genomic biomarker DGM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 25. medchemexpress.com [medchemexpress.com]
- 26. 7-Hydroxystaurosporine | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 27. Structural basis for UCN-01 (7-hydroxystaurosporine) specificity and PDK1 (3-phosphoinositide-dependent protein kinase-1) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. caymanchem.com [caymanchem.com]
- 29. ashpublications.org [ashpublications.org]
- 30. medchemexpress.com [medchemexpress.com]
- 31. Phase I dose escalation and pharmacokinetic study of oral enzastaurin (LY317615) in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 32. selleckchem.com [selleckchem.com]
- 33. 7-Hydroxystaurosporine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Staurosporine-Boc
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety is paramount when handling potent compounds like Staurosporine-Boc. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. The following procedural steps are based on the safety protocols for the parent compound, Staurosporine, due to the limited specific data for its Boc-protected derivative. The high toxicity of Staurosporine necessitates stringent adherence to these precautions.
Staurosporine and its derivatives are potent protein kinase inhibitors and are known to be carcinogenic and mutagenic.[1][2] Therefore, handling these compounds requires a high degree of caution.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical. The following table summarizes the recommended PPE for handling this compound, based on safety data sheets for Staurosporine.
| Protection Type | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[1][3][4] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber, polychloroprene).[1][3][4] | Prevents skin contact with the chemical. It is recommended to check the glove manufacturer's chemical resistance data. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and potentially a PVC apron.[3][4] | Minimizes the risk of skin exposure. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[1][4] A NIOSH/MSHA approved respirator with a particulate filter (e.g., P2) may be necessary if handling large quantities, if dust formation is likely, or if ventilation is inadequate.[1] | Avoids inhalation of any potential dust, vapors, or aerosols. |
Operational and Disposal Plans
Safe Handling Workflow:
The following diagram outlines the procedural workflow for the safe handling of this compound, from preparation to disposal.
Experimental Protocols:
-
Preparation:
-
Always work within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Don all required personal protective equipment before handling the compound.[1]
-
When weighing the solid compound, do so on a tared, contained surface within the fume hood to prevent dissemination of dust.
-
For dissolution, add the solvent slowly to the solid to avoid splashing. Staurosporine is often dissolved in DMSO for in vitro studies.[5]
-
-
Handling During Experimentation:
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[3]
-
Keep containers tightly sealed when not in use.[6]
-
In case of a spill, immediately alert others in the area.[3] Contain the spill using appropriate absorbent materials, and decontaminate the area. Place all cleanup materials in a sealed container for hazardous waste disposal.[1]
-
-
Storage:
-
Disposal:
-
All waste, including contaminated PPE, empty containers, and experimental materials, must be treated as hazardous waste.[1]
-
Dispose of contents and containers in accordance with local, regional, and national regulations.[1][2] This should be handled by a licensed professional waste disposal service.[4]
-
Do not empty into drains or release into the environment.[1][2]
-
Emergency Procedures
In the event of exposure, follow these first-aid measures immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[6][7]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[6][7]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[6][7]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[6][7]
IF exposed or concerned: Get medical advice/attention. [1]
Signaling Pathway Visualization
Staurosporine is a potent, broad-spectrum inhibitor of protein kinases, which it achieves by binding to the ATP-binding site of these enzymes.[8][9] This non-selective inhibition disrupts numerous signaling pathways involved in cell growth, proliferation, and survival, ultimately leading to the induction of apoptosis (programmed cell death).[9][10]
References
- 1. carlroth.com [carlroth.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. asone-int.com [asone-int.com]
- 6. fishersci.com [fishersci.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. Staurosporine - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
